Product packaging for Episilvestrol(Cat. No.:CAS No. 697235-39-5)

Episilvestrol

Cat. No.: B1254449
CAS No.: 697235-39-5
M. Wt: 654.7 g/mol
InChI Key: GVKXFVCXBFGBCD-JRPGFILLSA-N
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Description

Epi-silvestrol is an organic heterotricyclic compound that is a 5'''-epimer of silvestrol. Isolated from Aglaia silvestris, it exhibits antineoplastic activity. It has a role as a metabolite and an antineoplastic agent. It is a member of dioxanes, an ether, an organic heterotricyclic compound and a methyl ester.
Episilvestrol has been reported in Aglaia foveolata and Aglaia silvestris with data available.
isolated from the fruit and twig of Aglaia silvestris;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H38O13 B1254449 Episilvestrol CAS No. 697235-39-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (1R,2R,3S,3aR,8bS)-6-[[(2S,3R,6R)-6-[(1S)-1,2-dihydroxyethyl]-3-methoxy-1,4-dioxan-2-yl]oxy]-1,8b-dihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H38O13/c1-40-20-12-10-19(11-13-20)34-27(18-8-6-5-7-9-18)26(30(38)42-3)29(37)33(34,39)28-23(41-2)14-21(15-24(28)47-34)45-32-31(43-4)44-17-25(46-32)22(36)16-35/h5-15,22,25-27,29,31-32,35-37,39H,16-17H2,1-4H3/t22-,25+,26+,27+,29+,31+,32+,33-,34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVKXFVCXBFGBCD-JRPGFILLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(OC(CO1)C(CO)O)OC2=CC3=C(C(=C2)OC)C4(C(C(C(C4(O3)C5=CC=C(C=C5)OC)C6=CC=CC=C6)C(=O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1[C@@H](O[C@H](CO1)[C@H](CO)O)OC2=CC3=C(C(=C2)OC)[C@@]4([C@@H]([C@@H]([C@H]([C@@]4(O3)C5=CC=C(C=C5)OC)C6=CC=CC=C6)C(=O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H38O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80466766
Record name Episilvestrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80466766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

654.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

697235-39-5
Record name Episilvestrol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=697235-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Episilvestrol
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URL https://comptox.epa.gov/dashboard/DTXSID80466766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Discovery and Isolation of Episilvestrol from Aglaia Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Episilvestrol, a potent cytotoxic rocaglate, has emerged as a significant natural product with promising anticancer activities. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound from various Aglaia species. It details the bioassay-guided fractionation protocols, chromatographic purification techniques, and spectroscopic methods employed in its structural elucidation. Furthermore, this guide summarizes the quantitative data on this compound yields and its biological activities, and delineates its mechanism of action through the inhibition of the eIF4A signaling pathway. The information is presented to serve as a valuable resource for researchers in natural product chemistry, oncology, and drug development.

Introduction

The genus Aglaia, belonging to the Meliaceae family, is a rich source of structurally diverse and biologically active secondary metabolites. Among these, the rocaglamides and their derivatives have garnered significant attention for their potent cytotoxic and potential anticancer properties. This compound, a C-5''' epimer of silvestrol, is a notable member of this class of compounds, distinguished by a unique dioxanyloxy moiety. Its discovery has spurred considerable research into its therapeutic potential and mechanism of action. This guide aims to provide a detailed technical overview of the scientific journey from the initial discovery of this compound in Aglaia species to its comprehensive characterization.

Discovery and Sourcing from Aglaia Species

This compound was first reported along with its parent compound, silvestrol, from the fruits and twigs of Aglaia silvestris[1][2]. However, the plant material was later re-identified as Aglaia foveolata[3]. Subsequent phytochemical investigations have led to the isolation of this compound from other Aglaia species, including Aglaia perviridis and Aglaia stellatopilosa[4][5]. The primary source for significant quantities of this compound has been the stem bark of A. foveolata, which has been the subject of large-scale recollection efforts to support further biological evaluation[6].

Bioassay-Guided Isolation and Purification

The isolation of this compound is typically achieved through a bioassay-guided fractionation approach, where the cytotoxic activity of the fractions against various cancer cell lines directs the purification process.

General Experimental Workflow

The overall process for isolating this compound from Aglaia plant material is depicted in the following workflow diagram.

Episilvestrol_Isolation_Workflow Start Dried & Ground Aglaia Plant Material (e.g., Stem Bark) Extraction Methanol (MeOH) Extraction Start->Extraction Partition Solvent Partitioning (e.g., with Chloroform) Extraction->Partition Crude_Extract Crude Chloroform Extract Partition->Crude_Extract Bioassay1 Cytotoxicity Bioassay (e.g., against HT-29 cells) Crude_Extract->Bioassay1 Guide Silica_Gel Silica Gel Column Chromatography Crude_Extract->Silica_Gel Active_Fractions1 Active Fractions Silica_Gel->Active_Fractions1 LH20 Sephadex LH-20 Column Chromatography Active_Fractions1->LH20 Active_Fractions2 Further Purified Active Fractions LH20->Active_Fractions2 RP_HPLC Reversed-Phase HPLC Active_Fractions2->RP_HPLC This compound Pure this compound RP_HPLC->this compound

Bioassay-guided isolation workflow for this compound.
Detailed Experimental Protocols

The following protocols are synthesized from methodologies reported in the literature for the isolation of this compound from Aglaia foveolata stem bark.

3.2.1. Extraction and Partitioning

  • Extraction: The air-dried and powdered stem bark of A. foveolata is exhaustively extracted with methanol (MeOH) at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude MeOH extract.

  • Solvent Partitioning: The crude MeOH extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc). The cytotoxic activity is typically concentrated in the CHCl₃-soluble fraction.

3.2.2. Chromatographic Purification

  • Silica Gel Column Chromatography: The active CHCl₃ extract is subjected to column chromatography on silica gel. Elution is performed with a gradient of solvents, commonly a mixture of dichloromethane (CH₂Cl₂) and acetone, with increasing polarity[6]. Fractions are collected and monitored by thin-layer chromatography (TLC) and their cytotoxicity is assessed.

  • Sephadex LH-20 Column Chromatography: The silvestrol and this compound-containing fractions from the silica gel column are further purified by size-exclusion chromatography on a Sephadex LH-20 column, using methanol as the mobile phase[6].

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The final purification of this compound is achieved by preparative or semi-preparative RP-HPLC on a C18 column. A typical mobile phase is a mixture of methanol and water in an isocratic or gradient elution[6]. The elution is monitored by a UV detector, and pure this compound is collected.

Structural Elucidation and Characterization

The structure of this compound was determined through a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR, along with 2D NMR techniques (COSY, HSQC, HMBC, and NOESY), were instrumental in establishing the planar structure and relative stereochemistry of this compound[6]. The key differences in the NMR spectra of silvestrol and this compound are observed in the signals corresponding to the protons and carbons of the dioxanyloxy moiety, particularly around the C-5''' position.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of this compound[6].

  • X-ray Crystallography: The absolute stereochemistry of the parent compound, silvestrol, was confirmed by single-crystal X-ray diffraction analysis of its di-p-bromobenzoate derivative[2]. The stereochemistry of this compound was then deduced by comparison of its NMR data with that of silvestrol.

Quantitative Data

Yield of this compound and Silvestrol from Aglaia Species
Aglaia SpeciesPlant PartCompoundYield (% w/w)Reference
Aglaia foveolataStem BarkSilvestrol0.02%[3][7]
Aglaia foveolataLeavesSilvestrol0.002%[3][7]
Aglaia foveolataFruitsSilvestrol0.01%[3]
Aglaia foveolataTwigsSilvestrol0.0085%[3]

Note: Specific yield data for this compound is often not reported separately from silvestrol in initial isolation studies, as it is a minor analogue.

Cytotoxic Activity of this compound
Cell LineCancer TypeIC₅₀ / ED₅₀ (nM)Reference
Lu1Human Lung Carcinoma3.8[8]
LNCaPHuman Prostate Carcinoma3.8[8]
MCF-7Human Breast Adenocarcinoma5.5[8]
HUVECHuman Umbilical Vein Endothelial Cells15.3[8]
NCI-H460Human Lung Cancer15.6 - 17.96[8]
HK1Nasopharyngeal Carcinoma-[8]
C666.1Nasopharyngeal Carcinoma (EBV-positive)-[8]

Mechanism of Action: Targeting the eIF4A Signaling Pathway

This compound exerts its potent cytotoxic effects by targeting the eukaryotic initiation factor 4A (eIF4A), a key component of the eIF4F complex, which is crucial for the initiation of cap-dependent translation[8][9][10].

The eIF4A-Mediated Translation Initiation Pathway

The following diagram illustrates the key steps in the eIF4A-mediated translation initiation pathway and the point of inhibition by this compound.

eIF4A_Pathway cluster_eIF4F eIF4F Complex Assembly eIF4E eIF4E eIF4G eIF4G eIF4E->eIF4G binds eIF4F_complex eIF4F Complex eIF4E->eIF4F_complex eIF4A eIF4A eIF4G->eIF4A recruits eIF4G->eIF4F_complex eIF4A->eIF4F_complex mRNA 5'-capped mRNA with secondary structure mRNA_binding Binding to 5' cap of mRNA eIF4F_complex->mRNA_binding Unwinding RNA Helicase Activity (unwinding of 5' UTR) mRNA_binding->Unwinding via eIF4A Ribosome_recruitment 43S Pre-initiation Complex Recruitment Unwinding->Ribosome_recruitment Scanning Ribosome Scanning Ribosome_recruitment->Scanning Translation_initiation Translation Initiation Scanning->Translation_initiation Protein_synthesis Synthesis of Pro-survival and Proliferation Proteins (e.g., c-Myc, Cyclin D1) Translation_initiation->Protein_synthesis Cell_proliferation Cancer Cell Proliferation and Survival Protein_synthesis->Cell_proliferation This compound This compound This compound->eIF4A inhibits

This compound inhibits the eIF4A-mediated translation initiation pathway.

By binding to eIF4A, this compound inhibits its RNA helicase activity. This prevents the unwinding of complex secondary structures in the 5' untranslated regions (5' UTRs) of certain mRNAs, particularly those encoding proteins involved in cell proliferation and survival, such as c-Myc and cyclin D1. The stalled translation of these key oncogenes leads to cell cycle arrest and apoptosis in cancer cells.

Conclusion

This compound stands out as a promising natural product with significant potential for anticancer drug development. The successful isolation and characterization of this complex molecule from Aglaia species have been made possible through a combination of traditional natural product chemistry techniques and modern analytical methods. The elucidation of its mechanism of action as a potent inhibitor of translation initiation via eIF4A provides a solid foundation for its further preclinical and clinical investigation. This technical guide serves as a comprehensive resource for researchers aiming to build upon the existing knowledge of this compound and to explore its therapeutic applications.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Episilvestrol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Episilvestrol, a naturally occurring cyclopenta[b]benzofuran, has garnered significant attention within the scientific community for its potent anticancer and antiviral properties.[1] Isolated from plants of the Aglaia genus, this compound belongs to the rocaglate family of natural products.[1][2] This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key experimental data related to this compound, intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Stereochemistry

This compound is a complex molecule characterized by a rigid cyclopenta[b]benzofuran core adorned with multiple stereocenters. It is a diastereomer of Silvestrol, another potent rocaglate, differing only in the stereochemistry at the C5''' position of the dioxanyl moiety.[1] The systematic IUPAC name for this compound is methyl (1R,2R,3S,3aR,8bS)-6-[[(2S,3R,6R)-6-[(1S)-1,2-dihydroxyethyl]-3-methoxy-1,4-dioxan-2-yl]oxy]-1,8b-dihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][3]benzofuran-2-carboxylate.[4]

The core structure consists of a fused five-membered and six-membered ring system, creating the cyclopenta[b]benzofuran scaffold. This core is substituted with a phenyl group, a methoxy-substituted phenyl group, and a unique 1,4-dioxanyl moiety. The molecule possesses a total of nine stereocenters, contributing to its intricate three-dimensional architecture, which is crucial for its biological activity.

Below is a two-dimensional representation of the chemical structure of this compound, generated using the DOT language, highlighting the key functional groups.

Episilvestrol_Structure cluster_core Cyclopenta[b]benzofuran Core cluster_substituents Substituents C1 C2 C1->C2 C1_OH OH C1->C1_OH C3 C2->C3 C2_ester Methyl Ester C2->C2_ester C3a C3->C3a C3_phenyl Phenyl C3->C3_phenyl C8b C3a->C8b C3a->C8b C3a_methoxyphenyl 4-Methoxyphenyl C3a->C3a_methoxyphenyl C8a C8b->C8a C8b_OH OH C8b->C8b_OH C4a C8a->C4a C8a->C4a C5 C4a->C5 C6 C5->C6 C7 C6->C7 C6_dioxane Dioxanyl Moiety C6->C6_dioxane C8 C7->C8 C8->C8b C8_methoxy OCH3 C8->C8_methoxy caption Figure 1. 2D Representation of this compound's Core Structure and Substituents.

Figure 1. 2D Representation of this compound's Core Structure and Substituents.

Quantitative Spectroscopic and Crystallographic Data

The precise structure of this compound has been elucidated through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

NMR Spectroscopic Data

¹H and ¹³C NMR spectroscopy are fundamental in determining the connectivity and stereochemistry of complex natural products like this compound. The following table summarizes the key NMR spectral data for this compound, as reported in the literature.[3]

Position¹H Chemical Shift (δ, ppm), Multiplicity (J in Hz)¹³C Chemical Shift (δ, ppm)
15.04, d (7.2)79.7
23.90, dd (14.4, 6.6)50.2
34.27, d (14.4)50.4
3a-53.1
4a-129.4
56.48, d (1.8)102.1
6-158.8
76.40, d (1.8)101.8
8-160.0
8a-109.6
8b-91.1
1'-136.7
2', 6'7.07, d (9.0)129.2
3', 5'6.69, d (9.0)113.5
4'-158.8
1''-140.2
2'', 6''6.84, m128.8
3'', 5''7.07, m128.2
4''7.07, m127.1
2'''5.04, d (7.2)101.8
3'''3.58, dd (10.8, 6.0)79.7
4'''4.05, ddd (9.6, 7.8, 1.8)73.1
5'''3.58, dd (10.8, 6.0)73.8
6'''a3.90, dd (14.4, 6.6)63.5
6'''b4.27, d (14.4)63.5
1-OH--
8b-OH--
8-OCH₃3.82, s55.4
4'-OCH₃3.72, s55.2
2-COOCH₃3.68, s52.1
3'''-OCH₃3.42, s57.2

Table 1: ¹H and ¹³C NMR Data for this compound.[3]

X-ray Crystallographic Data

While the absolute stereochemistry of the closely related Silvestrol has been confirmed by single-crystal X-ray diffraction, specific crystallographic data for this compound is not as readily available in public databases.[1][5] However, the structural elucidation of its diastereomer provides a strong basis for the assigned stereochemistry of this compound, which is further supported by total synthesis efforts. The determination of crystal structures for complex natural products typically involves the following parameters:

Crystallographic ParameterDescription
Crystal SystemThe symmetry system to which the crystal belongs (e.g., monoclinic, orthorhombic).
Space GroupThe specific symmetry group of the crystal.
Unit Cell Dimensions (a, b, c, α, β, γ)The dimensions and angles of the unit cell.
Volume (V)The volume of the unit cell.
ZThe number of molecules per unit cell.
Density (calculated)The calculated density of the crystal.
R-factorA measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Table 2: Typical X-ray Crystallographic Data Parameters.

Experimental Protocols

Isolation of this compound from Aglaia Species

This compound is typically isolated from the stem bark, fruits, or twigs of plants from the Aglaia genus, such as Aglaia foveolata.[1] The general procedure for its isolation is as follows:

  • Extraction: Dried and powdered plant material is subjected to extraction with an organic solvent, commonly methanol or a mixture of chloroform and methanol. This process is usually performed at room temperature over an extended period to ensure exhaustive extraction.

  • Partitioning: The crude extract is then partitioned between different immiscible solvents of varying polarities (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity. The fraction containing the rocaglates is collected for further purification.

  • Chromatography: The enriched fraction is subjected to a series of chromatographic techniques to isolate the pure compounds. This typically involves:

    • Column Chromatography: Using silica gel or other stationary phases with a gradient of solvents of increasing polarity to achieve initial separation.

    • High-Performance Liquid Chromatography (HPLC): A more refined separation technique, often using a reversed-phase column (e.g., C18) with a mobile phase such as a methanol-water or acetonitrile-water gradient, is employed to isolate pure this compound.

  • Structure Elucidation: The purity and structure of the isolated compound are confirmed using spectroscopic methods, including NMR, mass spectrometry, and comparison with literature data.

NMR Spectroscopy for Structure Elucidation

The structural analysis of a novel or isolated natural product like this compound relies heavily on a suite of NMR experiments. A general protocol for such an analysis includes:

  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to ensure the compound is fully dissolved and to avoid overlapping solvent signals with key analyte resonances.

  • 1D NMR Spectroscopy:

    • ¹H NMR: Provides information on the number and types of protons, their chemical environment, and their connectivity through spin-spin coupling.

    • ¹³C NMR: Shows the number of unique carbon atoms and their chemical environment.

    • DEPT (Distortionless Enhancement by Polarization Transfer): Used to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry.

  • Data Analysis: The collective data from these experiments are meticulously analyzed to assemble the complete chemical structure and determine the relative stereochemistry of the molecule.

Mechanism of Action: Inhibition of eIF4A and the Translation Initiation Pathway

This compound exerts its potent biological effects primarily through the inhibition of the eukaryotic translation initiation factor 4A (eIF4A).[6] eIF4A is an ATP-dependent RNA helicase that plays a critical role in the initiation of protein synthesis. It unwinds the secondary structures in the 5' untranslated regions (5'-UTRs) of messenger RNAs (mRNAs), which is a prerequisite for the binding of the 40S ribosomal subunit and the subsequent scanning for the start codon.

The following diagram, generated using the DOT language, illustrates the canonical eIF4A-mediated translation initiation pathway and the point of inhibition by this compound.

eIF4A_Pathway m7G 5' Cap (m7G) eIF4E eIF4E m7G->eIF4E binds mRNA mRNA PIC_43S 43S Pre-initiation Complex mRNA->PIC_43S recruits eIF4F_complex eIF4F Complex eIF4E->eIF4F_complex eIF4G eIF4G eIF4G->eIF4F_complex eIF4A eIF4A eIF4A->eIF4F_complex eIF4B eIF4B eIF4B->eIF4A activates PABP PABP PABP->eIF4G circularization polyA Poly(A) Tail PABP->polyA eIF4F_complex->mRNA binds to 5' UTR Scanning Scanning PIC_43S->Scanning Ribosome_80S 80S Ribosome PIC_43S->Ribosome_80S AUG Start Codon (AUG) Scanning->AUG locates Ribosome_60S 60S Ribosomal Subunit AUG->Ribosome_60S recruits Ribosome_60S->Ribosome_80S Translation Protein Synthesis Ribosome_80S->Translation This compound This compound This compound->eIF4A inhibits helicase activity caption Figure 2. eIF4A-Mediated Translation Initiation Pathway and Inhibition by this compound.

Figure 2. eIF4A-Mediated Translation Initiation Pathway and Inhibition by this compound.

By binding to eIF4A, this compound stabilizes the interaction between the helicase and RNA, effectively "clamping" it onto the mRNA. This prevents the unwinding of the 5'-UTR, thereby stalling the ribosome scanning process and inhibiting the translation of a subset of mRNAs, particularly those with complex secondary structures in their 5'-UTRs. Many of these eIF4A-dependent transcripts encode for proteins that are critical for cell proliferation and survival, such as cyclins and anti-apoptotic proteins. This selective inhibition of oncoprotein synthesis is believed to be a key contributor to the anticancer activity of this compound.

Conclusion

This compound is a structurally complex and biologically potent natural product with significant potential for the development of novel therapeutics. Its well-defined chemical structure and stereochemistry, coupled with a clear mechanism of action involving the inhibition of the eIF4A helicase, make it an attractive lead compound for further investigation. This technical guide provides a foundational understanding of the key chemical and biological aspects of this compound, which will be invaluable for researchers working towards harnessing its therapeutic potential. Further studies, including detailed structure-activity relationship analyses and preclinical development, are warranted to fully explore the clinical utility of this compound and its analogs.

References

Preliminary Anticancer Screening of Episilvestrol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary anticancer screening of episilvestrol, a natural product isolated from plants of the Aglaia genus. This compound, a rocaglate derivative, has demonstrated potent cytotoxic activity across a range of cancer cell lines, positioning it as a promising candidate for further preclinical and clinical development. This document consolidates key findings on its mechanism of action, in vitro efficacy, and impact on critical cellular signaling pathways, presenting the data in a structured format to facilitate informed research and development decisions.

Core Mechanism of Action: Targeting Protein Synthesis

This compound exerts its anticancer effects primarily by inhibiting protein synthesis.[1] It specifically targets the eukaryotic initiation factor 4A (eIF4A), an ATP-dependent DEAD-box RNA helicase.[1][2] By binding to eIF4A, this compound and its closely related analog silvestrol prevent the unwinding of complex 5' untranslated regions (UTRs) of messenger RNAs (mRNAs). This selectively inhibits the translation of mRNAs that encode for proteins crucial for cancer cell proliferation and survival, including oncoproteins.[3][4] This targeted action contributes to its potent antitumor activity while exhibiting lower toxicity in normal cells.[4]

In Vitro Cytotoxicity

This compound has demonstrated significant cytotoxic and anti-proliferative activity against a diverse panel of human cancer cell lines. The tables below summarize the quantitative data from various studies, presenting the half-maximal effective concentration (ED50), half-maximal growth inhibitory concentration (GI50), and half-maximal inhibitory concentration (IC50) values.

Cell LineCancer TypeAssay TypeED50 (nM)Reference
Lu1Lung Carcinoma-3.8[2]
LNCaPProstate Cancer-3.8[2]
MCF-7Breast Cancer-5.5[2]
HUVECHuman Umbilical Vein Endothelial Cells-15.3[2]
KBOral Epidermoid Carcinoma--[5][6]
Cell LineCancer TypeAssay TypeGI50 (nM)Reference
NCI-H460Lung CancerSRB17.96 (initial), 15.6 (after 2 months)[2]
MCF-7Breast CancerSRB17.96 (initial), 18.7 (after 2 months)[2]
Cell LineCancer TypeAssay TypeIC50 (nM)Reference
HK1Nasopharyngeal CarcinomaMTS-[2]
C666.1Nasopharyngeal Carcinoma (EBV-positive)MTS-[2]

Impact on Cellular Signaling Pathways

This compound's inhibitory action on protein synthesis leads to the downstream modulation of key signaling pathways implicated in cancer progression. Studies have shown that treatment with silvestrol, a closely related analog, can block the AKT/mTOR and ERK1/2 signaling cascades in glioblastoma cells.[7] This disruption leads to reduced expression of proteins like cyclin D1, which is critical for cell cycle progression, ultimately inducing cell cycle arrest.[7][8]

Below is a diagram illustrating the proposed mechanism of action of this compound, from the inhibition of eIF4A to the downstream effects on cell survival and proliferation.

Episilvestrol_Mechanism_of_Action cluster_translation Protein Translation Initiation This compound This compound eIF4A eIF4A (RNA Helicase) This compound->eIF4A Inhibits mRNA mRNA with structured 5' UTR eIF4A->mRNA Unwinds Ribosome 40S Ribosomal Subunit mRNA->Ribosome Binds Translation Translation of Oncogenic Proteins (e.g., c-myc, Cyclin D1) Ribosome->Translation AKT_mTOR AKT/mTOR Pathway Translation->AKT_mTOR ERK12 ERK1/2 Pathway Translation->ERK12 Apoptosis Increased Apoptosis Translation->Apoptosis Angiogenesis Decreased Angiogenesis Translation->Angiogenesis CellCycleArrest Cell Cycle Arrest (G2/M Phase) Translation->CellCycleArrest Proliferation Decreased Cell Proliferation AKT_mTOR->Proliferation ERK12->Proliferation

Caption: Mechanism of this compound's anticancer activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these preliminary findings. The following sections outline the protocols for key in vitro assays used in the evaluation of this compound.

Cell Viability and Cytotoxicity Assays

A common method to assess the cytotoxic effects of this compound is the MTS assay.

Cell_Viability_Assay_Workflow cluster_setup Experiment Setup cluster_treatment Drug Treatment cluster_measurement Measurement cluster_analysis Data Analysis SeedCells Seed cancer cells into 96-well plates (e.g., 1x10^4 HK1 or 3x10^4 C666.1 cells/well) Incubate24h_1 Incubate for 24 hours at 37°C, 5% CO2 SeedCells->Incubate24h_1 Addthis compound Replace medium with fresh medium containing various concentrations of this compound (Vehicle control: DMSO) Incubate24h_1->Addthis compound Incubate24h_2 Incubate for 24 hours at 37°C, 5% CO2 Addthis compound->Incubate24h_2 AddMTS Add MTS reagent to each well Incubate24h_2->AddMTS Incubate_MTS Incubate for a specified period AddMTS->Incubate_MTS ReadAbsorbance Measure absorbance at 490 nm (reference wavelength at 630 nm) Incubate_MTS->ReadAbsorbance CalculateViability Calculate cell viability as a percentage of the vehicle control ReadAbsorbance->CalculateViability GenerateCurve Generate dose-response curves CalculateViability->GenerateCurve DetermineIC50 Determine IC50 values GenerateCurve->DetermineIC50

Caption: Workflow for a typical cell viability assay (MTS).

Protocol Details:

  • Cell Seeding: Cancer cells (e.g., HK1 or C666.1) are seeded into 96-well microtiter plates at a density of 1x10^4 to 3x10^4 cells per well.[2]

  • Initial Incubation: The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[2]

  • Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.[2]

  • Second Incubation: The cells are incubated with the compound for a specified period, typically 24 hours.[2]

  • MTS Assay: The number of viable cells is determined using the MTS assay. Absorbance is measured at 490 nm, with a reference wavelength of 630 nm.[2]

  • Data Analysis: Cell viability is calculated as a percentage relative to the control cells. The half-maximal inhibitory concentration (IC50) is determined from the dose-response curves.[2]

Apoptosis and Cell Cycle Analysis

Flow cytometry is a key technique to investigate whether this compound induces apoptosis and/or alters cell cycle distribution.

Protocol Outline:

  • Cell Treatment: Cancer cells are treated with this compound at various concentrations for specific time points.

  • Cell Harvesting: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed (for cell cycle analysis) or resuspended in binding buffer (for apoptosis analysis).

  • Staining:

    • Apoptosis: Cells are stained with Annexin V (to detect early apoptosis) and propidium iodide (PI) or a similar dye (to detect late apoptosis/necrosis).

    • Cell Cycle: Fixed cells are stained with a DNA-intercalating dye such as PI.

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in different apoptotic stages (early, late) or cell cycle phases (G0/G1, S, G2/M) is quantified.

Studies on the related compound silvestrol have shown that it can induce apoptosis and cause cell cycle arrest at the G2/M phase.[8][9]

In Vivo Studies

Preliminary in vivo evaluations of silvestrol, a closely related analog of this compound, have been conducted in murine models. Silvestrol was evaluated in the hollow fiber test and the murine P-388 leukemia model, where it demonstrated anticancer activity.[5][6][10] These early in vivo studies provide a strong rationale for further investigation of this compound in animal models of various cancers.

Conclusion and Future Directions

The collective data from preliminary anticancer screenings of this compound and its analogs strongly support its potential as a novel therapeutic agent. Its unique mechanism of action, potent in vitro cytotoxicity, and effects on critical cancer-related signaling pathways warrant further in-depth investigation. Future research should focus on:

  • Comprehensive in vivo efficacy studies in a broader range of cancer models.

  • Pharmacokinetic and pharmacodynamic profiling.

  • Toxicology and safety assessments.

  • Exploration of combination therapies with existing anticancer drugs, as synergistic effects have been observed with cisplatin.[11][12]

This technical guide provides a foundational understanding of the anticancer properties of this compound, offering a valuable resource for the scientific community to guide future research and development efforts in oncology.

References

Episilvestrol: A Technical Guide to its Function as a Translation Initiation Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Episilvestrol, a natural product isolated from plants of the Aglaia genus, has emerged as a potent and highly specific inhibitor of eukaryotic translation initiation. This technical guide provides a comprehensive overview of this compound's mechanism of action, focusing on its interaction with the DEAD-box RNA helicase eIF4A. We present a compilation of quantitative data on its biological activity, detailed protocols for key experimental assays, and visual representations of the associated signaling pathways and experimental workflows to facilitate further research and drug development efforts in oncology and virology.

Introduction

This compound is a member of the rocaglate family of natural products, which are characterized by a cyclopenta[b]benzofuran skeleton.[1] It is a diastereomer of the more extensively studied silvestrol, sharing a similar mechanism of action and biological activity.[2] The primary molecular target of this compound is the eukaryotic initiation factor 4A (eIF4A), an essential component of the eIF4F complex responsible for unwinding the 5' untranslated region (5' UTR) of mRNAs to facilitate ribosome scanning and translation initiation.[3] By clamping eIF4A onto specific RNA sequences, this compound stalls the translation of a subset of mRNAs, many of which encode proteins crucial for cancer cell proliferation and survival.[1][4] This selective mode of action has positioned this compound and other rocaglates as promising candidates for anticancer and antiviral therapies.[5]

Mechanism of Action

This compound functions as a molecular clamp, stabilizing the interaction between eIF4A and polypurine-rich sequences within the 5' UTR of mRNAs.[4] This action is ATP-dependent and leads to the inhibition of eIF4A's helicase activity, thereby preventing the unwinding of complex secondary structures in the mRNA leader sequence.[3] The stalled pre-initiation complex is unable to scan and locate the start codon, leading to a suppression of protein synthesis for a specific subset of transcripts.[6] Notably, mRNAs with long, structured 5' UTRs, which often encode oncoproteins, are particularly sensitive to eIF4A inhibition.[1] Affinity purification studies using biotinylated this compound have demonstrated its high selectivity for eIF4AI and eIF4AII, with minimal off-target binding.[3][7]

Signaling Pathway

This compound's inhibition of translation initiation has downstream effects on several key signaling pathways implicated in cancer. By suppressing the synthesis of proteins involved in cell growth and survival, this compound can indirectly modulate pathways such as the PI3K/AKT/mTOR and ERK1/2 pathways, which are frequently dysregulated in cancer.

G cluster_0 Mechanism of Action cluster_1 Affected Signaling Pathways This compound This compound eIF4A eIF4A This compound->eIF4A inhibits Apoptosis Apoptosis This compound->Apoptosis induces TranslationInitiation Translation Initiation eIF4A->TranslationInitiation required for OncoproteinSynthesis Oncoprotein Synthesis (e.g., Cyclin D1, c-Myc) TranslationInitiation->OncoproteinSynthesis CellGrowth Cell Growth & Proliferation TranslationInitiation->CellGrowth supports OncoproteinSynthesis->CellGrowth promotes PI3K PI3K OncoproteinSynthesis->PI3K regulates ERK ERK1/2 OncoproteinSynthesis->ERK regulates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR DownstreamEffectors Downstream Effectors (e.g., S6K, 4E-BP1) mTOR->DownstreamEffectors ERK->DownstreamEffectors

Caption: this compound's mechanism and its impact on signaling pathways.

Quantitative Data

The biological activity of this compound has been quantified in numerous studies, primarily through cytotoxicity assays in various cancer cell lines. The following tables summarize the reported half-maximal effective concentration (ED50), half-maximal growth inhibition (GI50), and half-maximal inhibitory concentration (IC50) values.

Cell LineCancer TypeAssayValue (nM)Reference
Lu1Lung CarcinomaED503.8[7][8]
LNCaPProstate CancerED503.8[7][8]
MCF-7Breast CancerED505.5[7][8]
HUVECEndothelial CellsED5015.3[7][8]
NCI-H460Lung CancerGI5017.96[7][8]
MCF-7Breast CancerGI5017.96[7][8]
NCI-H460 (2 mo)Lung CancerGI5015.6[7][8]
MCF-7 (2 mo)Breast CancerGI5018.7[7][8]
HK1Nasopharyngeal CarcinomaIC50Varies[7][8]
C666.1Nasopharyngeal CarcinomaIC50Varies[7][8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound as a translation initiation inhibitor.

Cell Viability Assay (MTS Assay)

This protocol is adapted from studies evaluating the cytotoxic effects of this compound.[7][8]

  • Cell Seeding: Seed cancer cells (e.g., HK1 at 1x10^4 cells/well or C666.1 at 3x10^4 cells/well) in a 96-well microtiter plate and incubate for 24 hours.

  • Compound Treatment: Aspirate the medium and replace it with fresh medium containing various concentrations of this compound or vehicle control (DMSO).

  • Incubation: Incubate the plates for 24-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTS Reagent Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution to each well.[3][9]

  • Incubation with MTS: Incubate for 1-4 hours at 37°C.[3][9]

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[7][8]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 value from the dose-response curve using non-linear regression analysis.[7][8]

In Vitro Translation Assay

This protocol is based on methods used to assess the inhibitory effect of rocaglates on cap-dependent translation.[10][11]

  • Reaction Setup: In a reaction tube, combine Krebs-2 extracts or rabbit reticulocyte lysate with a reaction buffer containing 5 mM MgCl2, 30 mM Tris-HCl (pH 7.5), 1.5 mM ATP, 0.1 mM GTP, 0.6 mM CTP, 10 mM dipotassium creatine phosphate, 80 mg/ml creatine kinase, and 0.04 mM amino acids.[10]

  • mRNA Template: Add a bicistronic reporter mRNA (e.g., encoding Renilla and Firefly luciferases for cap-dependent and IRES-mediated translation, respectively) to a final concentration of 10 ng/µL.[10]

  • Inhibitor Addition: Add this compound at various concentrations.

  • Incubation: Incubate the reaction at 30°C for 1 hour.[10]

  • Luminometry: Measure Firefly and Renilla luciferase activities using a luminometer.[10]

  • Data Analysis: Plot the relative luciferase activities against the inhibitor concentration to determine the IC50 for cap-dependent translation inhibition.[10]

Affinity Purification of this compound Binding Proteins

This protocol outlines the use of biotinylated this compound to identify its cellular binding partners.[7][12]

  • Cell Lysis: Prepare a cell lysate from the desired cell line using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Bait-Lysate Incubation: Incubate the cell lysate (e.g., 500 µg of total protein) with biotinylated this compound (e.g., 1 µg) for 30 minutes at room temperature with gentle rotation.[12]

  • Bead Preparation: Wash streptavidin-coupled magnetic beads three times with a binding buffer (e.g., 1x TENT buffer).[12]

  • Capture of Biotinylated Complexes: Add the washed streptavidin beads to the lysate-bait mixture and incubate for 1-2 hours at 4°C with rotation to capture the biotinylated this compound and its binding partners.

  • Washing: Pellet the beads using a magnetic stand and wash them extensively with wash buffer (e.g., 1x PBS) to remove non-specific binders.[13]

  • Elution: Elute the bound proteins from the beads using an elution buffer (e.g., SDS-PAGE sample buffer or a competitive biotin solution).[13]

  • Analysis: Analyze the eluted proteins by SDS-PAGE and identify the binding partners using mass spectrometry.

Polysome Profiling

This protocol is for analyzing the effect of this compound on the association of ribosomes with mRNA.[6][14]

  • Cell Treatment: Treat cells with this compound (e.g., 25 nM) or vehicle for a specified time (e.g., 2 hours).[14]

  • Translation Arrest: Add cycloheximide (100 µg/mL) to the culture medium and incubate for 1 minute to arrest translation elongation.[14]

  • Cell Lysis: Harvest and lyse the cells in a lysis buffer containing cycloheximide.

  • Sucrose Gradient Preparation: Prepare a 15-45% sucrose gradient in polyallomer tubes.[1]

  • Ultracentrifugation: Layer the cell lysate onto the sucrose gradient and centrifuge at high speed (e.g., 40,000 rpm) for 1.5-2 hours at 4°C.[2]

  • Fractionation: Fractionate the gradient from top to bottom while continuously monitoring the absorbance at 254 nm to generate a polysome profile.

  • Analysis: Analyze the distribution of ribosomal subunits (40S, 60S), monosomes (80S), and polysomes to assess the impact of this compound on translation initiation.

Experimental Workflows

The following diagrams illustrate the workflows for key experimental procedures.

G cluster_0 Cell Viability Assay Workflow A Seed Cells in 96-well Plate B Treat with this compound A->B C Incubate (24-72h) B->C D Add MTS Reagent C->D E Incubate (1-4h) D->E F Read Absorbance (490nm) E->F G Calculate IC50 F->G

Caption: Workflow for determining cell viability after this compound treatment.

G cluster_0 Affinity Purification Workflow A Prepare Cell Lysate B Incubate with Biotinylated this compound A->B C Add Streptavidin Beads B->C D Wash Beads C->D E Elute Proteins D->E F SDS-PAGE & Mass Spectrometry E->F

Caption: Workflow for identifying this compound-binding proteins.

Conclusion

This compound is a potent and selective inhibitor of translation initiation with significant potential for therapeutic development. Its well-defined mechanism of action, targeting the eIF4A helicase, provides a clear rationale for its anticancer and antiviral activities. The quantitative data and detailed experimental protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating further investigation into the therapeutic applications of this compound and the broader class of rocaglate compounds. The continued exploration of this unique class of natural products holds promise for the development of novel therapeutic strategies against a range of human diseases.

References

The Biological Activity of Episilvestrol and its Natural Analogues: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals.

Abstract

Episilvestrol, a prominent member of the rocaglate family of natural products, has garnered significant attention in the field of oncology for its potent cytotoxic and anticancer properties. This technical guide provides a comprehensive overview of the biological activity of this compound and its naturally occurring analogues. We delve into their shared mechanism of action as potent inhibitors of protein synthesis via the targeting of eukaryotic initiation factor 4A (eIF4A), a key RNA helicase. This document summarizes the quantitative data on their cytotoxic activities, details the experimental protocols for their evaluation, and visualizes the intricate signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers actively involved in the discovery and development of novel anticancer therapeutics derived from natural sources.

Introduction

Natural products have historically been a rich source of novel therapeutic agents, particularly in the realm of oncology. The rocaglates, a class of complex cyclopenta[b]benzofuran compounds isolated from plants of the Aglaia genus, represent a promising family of anticancer drug leads.[1][2] Among them, silvestrol and its epimer, this compound, have demonstrated remarkable potency against a wide range of cancer cell lines.[3] These compounds are characterized by a unique dioxanyloxy moiety, which has been shown to be crucial for their biological activity.[2][4]

The primary molecular target of this compound and its analogues is the eukaryotic translation initiation factor 4A (eIF4A), an ATP-dependent DEAD-box RNA helicase.[5][6] By binding to eIF4A, these rocaglates "clamp" the helicase onto mRNA transcripts, thereby stalling the scanning of the 43S preinitiation complex and inhibiting translation initiation.[7][8] This mode of action leads to the preferential downregulation of proteins with long, structured 5' untranslated regions (UTRs), many of which are oncoproteins critical for cancer cell survival and proliferation.[9] This technical guide will provide an in-depth exploration of the biological activities of this compound and its natural analogues, with a focus on their potential as anticancer agents.

Quantitative Biological Activity Data

The cytotoxic potency of this compound and its natural analogues has been evaluated against a diverse panel of human cancer cell lines. The following tables summarize the reported 50% inhibitory concentration (IC50) values, providing a quantitative comparison of their anticancer activity.

Table 1: Cytotoxic Activity (IC50) of this compound and its Natural Analogues against Various Human Cancer Cell Lines

CompoundCancer Cell LineIC50 (nM)Reference
This compound LNCaP (Prostate)2.5[3]
A549 (Lung)1.1[3]
HT-29 (Colon)8.0 - 15.0[10]
HepG2 (Hepatocellular)8.0 - 15.0[10]
HL-60 (Leukemia)8.0 - 15.0[10]
MCF-7 (Breast)8.0 - 15.0[10]
Aglapervirisin A HT-29 (Colon)8.0 - 14.0[2]
HepG2 (Hepatocellular)8.0 - 14.0[2]
HL-60 (Leukemia)8.0 - 14.0[2]
MCF-7 (Breast)8.0 - 14.0[2]
Methyl Rocaglate P-388 (Murine Leukemia)< 100[11]
Rocaglaol Derivative with formamide and bromine substitutions Various Human Cancer Cell Lines0.5 - 2.3[2]
Aglaodoratin C HT-29 (Colon)97 - 6250[1]
SMMC-7721 (Hepatocellular)97 - 6250[1]
MG-63 (Osteosarcoma)97 - 6250[1]
Aglaodoratin D HT-29 (Colon)97 - 6250[1]
SMMC-7721 (Hepatocellular)97 - 6250[1]
MG-63 (Osteosarcoma)97 - 6250[1]
Aglaodoratin E HT-29 (Colon)97 - 6250[1]
SMMC-7721 (Hepatocellular)97 - 6250[1]
MG-63 (Osteosarcoma)97 - 6250[1]

Key Experimental Protocols

This section provides detailed methodologies for the key experiments commonly used to evaluate the biological activity of this compound and its analogues.

Cytotoxicity and Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Materials:

    • 96-well microtiter plates

    • Cancer cell lines of interest

    • Complete cell culture medium

    • This compound analogues (dissolved in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO, acidified isopropanol)

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO) for 48-72 hours.

    • Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • 6-well plates

    • Cancer cell lines

    • Test compounds

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Flow cytometer

  • Protocol:

    • Seed cells in 6-well plates and treat with the desired concentrations of the compounds for the indicated time.

    • Harvest the cells (including floating cells) and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

    • Incubate the cells for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.

Inhibition of Protein Synthesis: In Vitro Translation Assay

This assay directly measures the ability of the compounds to inhibit the translation of a reporter mRNA in a cell-free system.

  • Materials:

    • Rabbit reticulocyte lysate or Krebs-2 extracts

    • Reporter mRNA (e.g., luciferase mRNA)

    • Amino acid mixture containing 35S-methionine

    • Test compounds

  • Protocol:

    • Set up the in vitro translation reaction by combining the cell-free lysate, reporter mRNA, amino acid mixture, and the test compound at various concentrations.

    • Incubate the reaction at 30°C for 60-90 minutes.

    • Stop the reaction and measure the incorporation of 35S-methionine into the newly synthesized protein by SDS-PAGE and autoradiography, or by measuring the activity of the reporter protein (e.g., luciferase).

    • Determine the concentration of the compound that inhibits protein synthesis by 50% (IC50).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways affected by this compound and its analogues, as well as a typical experimental workflow for their discovery and evaluation.

Signaling Pathway of this compound-Induced Apoptosis

Episilvestrol_Signaling_Pathway cluster_downstream Downstream Effects This compound This compound & Analogues eIF4A eIF4A (RNA Helicase) This compound->eIF4A Binds & Inhibits Translation_Initiation Translation Initiation This compound->Translation_Initiation Inhibits eIF4A->Translation_Initiation Enables Oncoproteins Translation of Oncoproteins (e.g., c-Myc, Cyclin D1, c-FLIP) eIF4A->Oncoproteins Survival_Proteins Pro-Survival Proteins (e.g., Mcl-1, Bcl-xL) eIF4A->Survival_Proteins Translation_Initiation->Oncoproteins Leads to Translation_Initiation->Survival_Proteins Leads to Cell_Cycle_Progression Cell Cycle Progression Oncoproteins->Cell_Cycle_Progression Promotes G2_M_Arrest G2/M Phase Arrest Oncoproteins->G2_M_Arrest Downregulation leads to Proliferation Cell Proliferation Cell_Cycle_Progression->Proliferation Drives G2_M_Arrest->Proliferation Inhibition of Apoptosis_Pathway Apoptosis Mitochondrial_Pathway Mitochondrial Pathway Survival_Proteins->Mitochondrial_Pathway Inhibits Survival_Proteins->Mitochondrial_Pathway Disinhibition of Cytochrome_c Cytochrome c Release Mitochondrial_Pathway->Cytochrome_c Induces Caspase_Activation Caspase Activation (Caspase-9, -3) Cytochrome_c->Caspase_Activation Triggers Caspase_Activation->Apoptosis_Pathway Execution of

Caption: Mechanism of action of this compound and its analogues.

Experimental Workflow for Natural Product Discovery

Experimental_Workflow Plant_Material Plant Material (Aglaia species) Extraction Extraction (e.g., Methanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Bioassay Bioassay-Guided Fractionation Crude_Extract->Bioassay Active_Fractions Active Fractions Bioassay->Active_Fractions Chromatography Chromatographic Purification (e.g., HPLC) Active_Fractions->Chromatography Pure_Compound Pure Compound (this compound Analogue) Chromatography->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation Biological_Evaluation Biological Evaluation Pure_Compound->Biological_Evaluation Cytotoxicity Cytotoxicity Assays (e.g., MTT) Biological_Evaluation->Cytotoxicity Mechanism Mechanism of Action Studies Biological_Evaluation->Mechanism In_Vivo In Vivo Studies (Xenograft Models) Biological_Evaluation->In_Vivo

Caption: Bioassay-guided isolation and evaluation workflow.

Conclusion and Future Directions

This compound and its natural analogues represent a class of highly potent anticancer agents with a well-defined mechanism of action. Their ability to inhibit eIF4A and selectively downregulate the translation of oncoproteins provides a strong rationale for their continued development as cancer therapeutics. The quantitative data presented in this guide highlight the nanomolar potency of several of these natural products against a range of cancer cell lines.

Future research in this area should focus on several key aspects. Firstly, the exploration of a wider range of Aglaia species may lead to the discovery of novel rocaglate analogues with improved therapeutic indices. Secondly, a deeper understanding of the structure-activity relationships will be crucial for the rational design of semi-synthetic analogues with enhanced drug-like properties, such as improved solubility and metabolic stability. Finally, further in vivo studies are warranted to fully assess the therapeutic potential and safety profiles of the most promising this compound analogues in preclinical models of various cancers. This in-depth technical guide provides a solid foundation for researchers to build upon in their quest to translate the promise of these remarkable natural products into effective clinical treatments for cancer.

References

structural elucidation of Episilvestrol using NMR

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Structural Elucidation of Episilvestrol Using NMR Spectroscopy

Introduction

This compound is a complex natural product isolated from plants of the genus Aglaia.[1][2] It belongs to the rocaglate class of compounds, which are characterized by a unique cyclopenta[b]benzofuran core.[3][4] this compound, an epimer of the potent anticancer compound Silvestrol, has garnered significant interest within the scientific community for its own cytotoxic activities against various cancer cell lines.[2][5][6] The intricate molecular architecture of this compound, featuring multiple stereocenters and a distinctive 1,4-dioxanyloxy moiety, necessitates a sophisticated analytical approach for its complete structural characterization.[1][3] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the unambiguous determination of its constitution and relative stereochemistry. This guide provides a detailed overview of the NMR-based methodologies employed in the structural elucidation of this compound, targeting researchers and professionals in natural product chemistry and drug development.

Experimental Protocols for NMR Analysis

The successful elucidation of this compound's structure relies on a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The following protocols are typical for the analysis of rocaglate derivatives.

1. Sample Preparation

  • Sample Purity: The this compound sample must be purified to the highest possible degree, typically using chromatographic techniques like High-Performance Liquid Chromatography (HPLC), to avoid interference from impurities in the NMR spectra.[7]

  • Solvent: The purified sample is dissolved in a deuterated solvent, with deuterochloroform (CDCl3) being commonly used for rocaglates.[1]

  • Concentration: A sufficient concentration is required for obtaining good signal-to-noise ratios, especially for less sensitive experiments like 13C NMR and 2D correlations. Typically, 1-5 mg of the compound is dissolved in 0.5-0.7 mL of the deuterated solvent.

2. NMR Instrumentation and Data Acquisition

  • Spectrometer: High-field NMR spectrometers (e.g., 500 MHz or 600 MHz) are generally employed to achieve optimal signal dispersion and sensitivity, which is crucial for resolving the complex, often overlapping, proton signals in this compound.[1]

  • 1D NMR Experiments:

    • ¹H NMR: Provides information on the chemical environment and multiplicity of protons.

    • ¹³C NMR: Reveals the number and type of carbon atoms (quaternary, methine, methylene, methyl).

    • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments are used to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds, helping to establish connectivity within spin systems.[8][9]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms (one-bond ¹H-¹³C correlations).[10]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (long-range ¹H-¹³C correlations), which is critical for connecting different structural fragments.[10][11]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are in close proximity (typically < 5 Å), providing essential information for determining the relative stereochemistry of the molecule.[12][13][14][15]

Data Presentation: NMR Assignments for this compound

The comprehensive analysis of the aforementioned NMR spectra allows for the full assignment of all proton and carbon signals of this compound. The data is summarized in the tables below.

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for this compound (in CDCl₃)

PositionδC (ppm)δH (ppm, Multiplicity, J in Hz)
Cyclopenta[b]benzofuran Core
179.75.04, d (7.2)
250.23.90, dd (14.4, 6.6)
355.04.27, d (14.4)
3a101.9-
4a160.4-
5109.66.48, d (1.8)
6160.0-
793.46.40, d (1.8)
8157.1-
8a109.6-
8b93.4-
1'126.6-
2', 6'130.87.07, d (9.0)
3', 5'113.46.69, d (9.0)
4'158.8-
1"136.7-
2", 6"128.06.84, m
3", 5"128.47.07, m
4"127.17.07, m
OMe-855.43.75, s
OMe-4'55.23.78, s
CO₂Me171.8-
CO₂Me 52.13.65, s
1,4-Dioxanyloxy Moiety
1'''--
2'''100.25.30, d (1.8)
3'''α66.54.24, dd (11.4, 1.8)
3'''β3.82, t (11.4)
4'''78.14.05, ddd (9.6, 7.8, 1.8)
5'''71.23.58, dd (10.8, 6.0)
6'''63.93.70, m
OMe-2'''57.93.63, s

Data compiled from published literature.[1]

Table 2: Key 2D NMR Correlations (COSY, HMBC, NOESY) for this compound

Proton(s)COSY Correlations (¹H)HMBC Correlations (¹³C)Key NOESY Correlations (¹H)
Cyclopenta[b]benzofuran Core
H-1 (5.04)H-2 (3.90)C-2, C-3, C-3a, C-8bH-2, H-8b
H-2 (3.90)H-1 (5.04), H-3 (4.27)C-1, C-3, C-3a, C-8b, C-1', CO₂MeH-1, H-3, H-2', H-6'
H-3 (4.27)H-2 (3.90)C-1, C-2, C-3a, C-1", C-2", C-6"H-2, H-2", H-6"
H-5 (6.48)H-7 (6.40) (meta-coupling)C-4a, C-6, C-7, C-8aH-7, OMe-6 (if present)
H-7 (6.40)H-5 (6.48) (meta-coupling)C-5, C-6, C-8, C-8aH-5, OMe-8
H-2',6' (7.07)H-3',5' (6.69)C-1', C-3', C-4', C-5'H-3',5', OMe-4'
H-3',5' (6.69)H-2',6' (7.07)C-1', C-2', C-4', C-6'H-2',6', OMe-4'
OMe-8 (3.75)-C-8H-7
1,4-Dioxanyloxy Moiety
H-2''' (5.30)H-3'''α (4.24)C-3''', C-4''', C-6, OMe-2'''H-3'''α, H-4''', OMe-2'''
H-3'''α (4.24)H-2''' (5.30), H-3'''β (3.82)C-2''', C-4'''H-2''', H-3'''β
H-4''' (4.05)H-5''' (3.58)C-2''', C-3''', C-5''', C-6'''H-2''', H-5'''
H-5''' (3.58)H-4''' (4.05), H-6''' (3.70)C-4''', C-6'''H-4''', H-6'''
OMe-2''' (3.63)-C-2'''H-2'''

Structural Elucidation Workflow

The assembly of the this compound structure is a logical process that involves piecing together molecular fragments based on NMR correlation data.

Step 1: Assembling the Core Fragments

The initial step involves identifying the main structural units of the molecule. The ¹H and ¹³C NMR spectra suggest the presence of aromatic rings, methoxy groups, a methyl ester, and several oxygenated methines and quaternary carbons.[1] 2D NMR data allows for the precise assembly of these fragments.

  • The Cyclopenta[b]benzofuran System: COSY correlations establish the connectivity of the H-1/H-2/H-3 spin system in the cyclopentane ring. HMBC correlations from these protons to the surrounding quaternary carbons (e.g., C-3a, C-8b) and aromatic carbons confirm the cyclopenta[b]benzofuran core.

  • The 1,4-Dioxanyloxy Moiety: A distinct set of signals in the oxygenated region of the spectra corresponds to this unique sugar-like unit. COSY correlations connect H-2''' through to the H-6''' protons of the dihydroxyethyl side chain, establishing the backbone of this fragment.

G cluster_0 Cyclopenta[b]benzofuran Spin System (COSY) cluster_1 1,4-Dioxanyloxy Spin System (COSY) H1 H-1 H2 H-2 H1->H2 J H3 H-3 H2->H3 J H2_p H-2''' H3a_p H-3'''α H2_p->H3a_p J H3b_p H-3'''β H3a_p->H3b_p J (geminal) H4_p H-4''' H5_p H-5''' H4_p->H5_p J H6_p H-6''' H5_p->H6_p J

Figure 1: Key ¹H-¹H COSY correlations for fragment assembly.

Step 2: Connecting Fragments with HMBC

With the core fragments established, the next crucial step is to connect them. Long-range HMBC correlations are indispensable for this task as they reveal connectivities across quaternary carbons and heteroatoms. The key HMBC correlation is from the anomeric-like proton H-2''' of the dioxane ring to C-6 of the benzofuran system, unequivocally linking the two major fragments. Further HMBC correlations connect the phenyl and methoxyphenyl rings to the cyclopentane core.

G Core Cyclopenta[b]benzofuran Core C-3a C-6 C-1' C-3 Ph Phenyl Ring C-1'' Core:f4->Ph:f1 H-3 → C-1'' MeOPh Methoxyphenyl Ring C-1' Core:f2->MeOPh:f1 H-2 → C-1' Dioxane 1,4-Dioxanyloxy Moiety H-2''' Dioxane:f1->Core:f2 H-2''' → C-6

Figure 2: Key HMBC correlations connecting the structural fragments.

Step 3: Determination of Relative Stereochemistry via NOESY

The final and most challenging step is to determine the three-dimensional arrangement of the atoms, i.e., the relative stereochemistry. NOESY experiments, which detect protons close in space, are fundamental to this process. The presence or absence of NOE cross-peaks between specific protons allows for the assignment of their relative orientations.

For this compound, key NOE correlations establish the stereochemistry of the five contiguous stereocenters in the cyclopenta[b]benzofuran core and the chiral centers in the 1,4-dioxanyloxy moiety. For instance, the NOE between H-1 and H-2, and the absence of an NOE between H-1 and H-3, helps to define their relative positions on the cyclopentane ring. The stereochemistry at C-5''' in the dioxane ring, which distinguishes this compound from Silvestrol, is determined by comparing the coupling constants and NOE patterns of the H-4''', H-5''', and H-6''' protons with those of known analogues.[1]

G cluster_core Cyclopentane Ring Stereochemistry cluster_dioxane Dioxane Ring Stereochemistry H1 H-1 H2 H-2 H1->H2 NOE H8b H-8b H1->H8b NOE H2p H-2''' H2->H2p Inter-ring NOE (Proximity) H3 H-3 H4p H-4''' H2p->H4p NOE OMe2p OMe-2''' H2p->OMe2p NOE

Figure 3: Critical NOESY correlations defining relative stereochemistry.

Conclusion

The structural elucidation of this compound is a testament to the power of modern NMR spectroscopy. Through a systematic and integrated application of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR techniques, it is possible to unambiguously determine the planar structure, connect the complex molecular fragments, and define the relative stereochemistry of this intricate natural product. The detailed spectroscopic data and the logical workflow presented in this guide serve as a valuable resource for researchers in natural product chemistry, enabling the confident structural assignment of this compound and related compounds, which is a critical first step in their journey towards potential therapeutic applications.

References

Episilvestrol: A Technical Guide to its Mechanism of Action in Protein Synthesis Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Episilvestrol, a natural product belonging to the rocaglate family, has emerged as a potent and highly specific inhibitor of protein synthesis. This document provides a comprehensive technical overview of its mechanism of action, focusing on its interaction with the eukaryotic initiation factor 4A (eIF4A). It includes a compilation of quantitative data on its activity, detailed experimental protocols for key assays, and visual representations of the underlying molecular pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers in oncology, molecular biology, and drug development exploring the therapeutic potential of targeting translation initiation.

Introduction

This compound is a cyclopenta[b]benzofuran flavagline isolated from plants of the Aglaia genus.[1] It, along with its close analog silvestrol, has demonstrated significant anti-cancer properties in a variety of preclinical models.[1][2] The primary molecular target of this compound is the DEAD-box RNA helicase eIF4A, a critical component of the translation initiation machinery.[3][4] By targeting eIF4A, this compound selectively inhibits the translation of a subset of mRNAs, particularly those with complex 5' untranslated regions (UTRs) that are often associated with oncogenesis.[5] This unique mechanism of action makes this compound and other rocaglates promising candidates for novel cancer therapies.

Mechanism of Action: Clamping of eIF4A on mRNA

The canonical function of eIF4A is to unwind secondary structures in the 5' UTR of mRNAs, a crucial step for the recruitment and scanning of the 43S preinitiation complex to locate the start codon.[6] this compound exerts its inhibitory effect through a novel "interfacial inhibition" mechanism. It acts as a molecular clamp, stabilizing the interaction between eIF4A and specific RNA sequences, thereby stalling the helicase on the mRNA template.[7]

This clamping action prevents the dynamic movement of eIF4A along the mRNA, effectively blocking the unwinding of complex secondary structures like G-quadruplexes.[5] As a result, the translation of mRNAs that are highly dependent on eIF4A activity for their initiation is suppressed. Many of these eIF4A-dependent transcripts encode for proteins involved in cell growth, proliferation, and survival, providing a basis for the anti-cancer activity of this compound.

Signaling Pathway of Translation Initiation and Inhibition by this compound

translation_initiation_inhibition cluster_initiation Cap-Dependent Translation Initiation cluster_inhibition Inhibition by this compound eIF4F eIF4F Complex (eIF4E, eIF4G, eIF4A) mRNA_structured mRNA with 5' UTR Structure eIF4F->mRNA_structured recruits mRNA_unwound Unwound mRNA mRNA_cap 5' Cap of mRNA mRNA_cap->eIF4F binds eIF4A_free Free eIF4A eIF4A_free->eIF4F eIF4A_RNA_this compound eIF4A-RNA-Episilvestrol Ternary Complex (Clamped) eIF4A_free->eIF4A_RNA_this compound clamps onto mRNA mRNA_structured->mRNA_unwound unwinds (ATP-dependent) PIC_43S 43S Pre-initiation Complex Scanning Scanning PIC_43S->Scanning mRNA_unwound->PIC_43S allows binding of Inhibition Translation Inhibition AUG Start Codon (AUG) Scanning->AUG locates Translation Protein Synthesis AUG->Translation This compound This compound This compound->eIF4A_free eIF4A_RNA_this compound->Inhibition

Caption: Mechanism of this compound-mediated translation inhibition.

Quantitative Data

The biological activity of this compound has been quantified in various assays and cell lines. The following tables summarize the available data, including 50% effective dose (ED50), 50% growth inhibition (GI50), and 50% inhibitory concentration (IC50) values.

Table 1: Cytotoxic Activity of this compound in Human Cancer Cell Lines [3]

Cell LineCancer TypeAssayED50 (nM)
Lu1Lung Carcinoma-3.8
LNCaPProstate Carcinoma-3.8
MCF-7Breast Carcinoma-5.5
HUVECEndothelial Cells-15.3

Table 2: Growth Inhibitory Activity of this compound [3]

Cell LineCancer TypeAssayGI50 (nM)
NCI-H460Lung CancerSRB17.96
MCF-7Breast CancerSRB17.96
NCI-H460Lung CancerSRB (2 months later)15.6
MCF-7Breast CancerSRB (2 months later)18.7

Table 3: IC50 Values of this compound and Silvestrol in Nasopharyngeal Carcinoma (NPC) Cells [2]

Cell LineTreatment DurationThis compound IC50 (nM)Silvestrol IC50 (nM)
C666-11 day1.8 ± 0.23.0 ± 0.4
C666-12 days1.3 ± 0.11.0 ± 0.1
C666-13 days1.1 ± 0.10.8 ± 0.1
HK11 day2.5 ± 0.34.8 ± 0.5
HK12 days1.5 ± 0.11.2 ± 0.1
HK13 days1.2 ± 0.11.0 ± 0.1

Table 4: IC50 Value for Silvestrol in Protein Synthesis Inhibition [1]

Cell LineCancer TypeIC50 (nM)
MDA-MB-231Breast Cancer~60
PC-3Prostate Cancer~60

Note: Silvestrol data is often used as a close reference for this compound due to their structural similarity and shared mechanism of action.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Translation Assay

This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system, typically using rabbit reticulocyte lysate or Krebs-2 extracts.[8][9]

Protocol:

  • Prepare Bicistronic Reporter mRNA: A bicistronic reporter construct, such as pSP/(CAG)33/FF/HCV/Ren, is used. This allows for the simultaneous assessment of cap-dependent translation (Firefly luciferase) and IRES-mediated, eIF4A-independent translation (Renilla luciferase).[8]

  • Set up the Translation Reaction:

    • In a microcentrifuge tube, combine Krebs-2 extract with a reaction buffer containing 5 mM MgCl₂, 30 mM Tris-HCl (pH 7.5), 1.5 mM ATP, 0.1 mM GTP, 0.6 mM CTP, 10 mM dipotassium creatine phosphate, 80 mg/ml creatine kinase, and 0.04 mM amino acids.[9]

    • Add 10 ng/μl of the bicistronic reporter mRNA.

  • Add this compound: Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction tubes.

  • Incubation: Incubate the reactions at 30°C for 1 hour.[9]

  • Measure Luciferase Activity: Quantify the activity of both Firefly and Renilla luciferases using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Calculate the ratio of Firefly to Renilla luciferase activity to determine the specific inhibition of cap-dependent translation. Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.

Affinity Purification of this compound-Binding Proteins

This method identifies the cellular targets of this compound by using a biotinylated version of the compound to pull down its binding partners.[4]

Protocol:

  • Synthesis of Biotinylated this compound: Synthesize a biotinylated derivative of this compound, for example, by attaching biotin via a linker to a suitable position on the this compound molecule.

  • Cell Lysis: Lyse cultured cells (e.g., human cancer cell lines) in a suitable lysis buffer containing protease and phosphatase inhibitors to obtain a whole-cell extract.

  • Incubation with Biotinylated Probe: Incubate the cell lysate with the biotinylated this compound probe for a sufficient time (e.g., 1-4 hours) at 4°C to allow for binding. Include a control incubation with biotin alone or a non-biotinylated this compound.

  • Capture on Streptavidin Beads: Add streptavidin-coated agarose or magnetic beads to the lysate and incubate for 1-2 hours at 4°C to capture the biotinylated this compound and its bound proteins.

  • Washing: Pellet the beads by centrifugation and wash them extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using a high concentration of free biotin or by boiling in SDS-PAGE sample buffer.

  • Analysis by Mass Spectrometry: Identify the eluted proteins by SDS-PAGE followed by in-gel digestion and mass spectrometry (e.g., LC-MS/MS). The primary binding partners, eIF4AI and eIF4AII, should be significantly enriched in the sample incubated with biotinylated this compound compared to the control.[4]

eIF4A Helicase Assay

This assay directly measures the enzymatic activity of eIF4A in unwinding a double-stranded RNA (dsRNA) substrate and the inhibitory effect of this compound.

Protocol:

  • Prepare the RNA Substrate: A fluorescently labeled dsRNA substrate is used. This can be created by annealing a fluorophore-labeled RNA oligonucleotide to a longer, complementary RNA strand that has a 3' overhang.

  • Helicase Reaction:

    • In a reaction buffer (e.g., 25 mM MOPS-KOH pH 7.0, 5 mM MgCl₂, 2 mM DTT, 100 μg/ml BSA, and 40 U RNasin), combine recombinant human eIF4A protein with the dsRNA substrate.

    • Add varying concentrations of this compound or DMSO.

  • Initiate the Reaction: Start the unwinding reaction by adding ATP to a final concentration of 2 mM.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Analysis: The unwinding of the dsRNA substrate leads to the release of the fluorescently labeled single-stranded RNA, which can be detected and quantified. This can be done by native polyacrylamide gel electrophoresis (PAGE) to separate the dsRNA from the ssRNA, followed by visualization and quantification of the fluorescent bands. Alternatively, fluorescence polarization or a fluorescence resonance energy transfer (FRET)-based assay can be used for a more high-throughput analysis.

  • Data Analysis: Determine the percentage of helicase activity inhibition at each this compound concentration and calculate the IC50 value.

Experimental Workflows

The following diagrams illustrate the workflows for the key experimental protocols described above.

In Vitro Translation Assay Workflow

in_vitro_translation_workflow start Start prep_mrna Prepare Bicistronic Reporter mRNA start->prep_mrna setup_reaction Set up Translation Reaction (Krebs-2 Extract, Buffers, mRNA) prep_mrna->setup_reaction add_this compound Add this compound (Varying Concentrations) setup_reaction->add_this compound incubate Incubate (30°C for 1 hour) add_this compound->incubate measure_luciferase Measure Firefly & Renilla Luciferase Activity incubate->measure_luciferase analyze_data Analyze Data (Calculate Inhibition, Determine IC50) measure_luciferase->analyze_data end End analyze_data->end

Caption: Workflow for the in vitro translation assay.

Affinity Purification Workflow

affinity_purification_workflow start Start biotinylate Synthesize Biotinylated This compound start->biotinylate lyse_cells Prepare Cell Lysate start->lyse_cells incubate_probe Incubate Lysate with Biotinylated this compound biotinylate->incubate_probe lyse_cells->incubate_probe capture_beads Capture on Streptavidin Beads incubate_probe->capture_beads wash_beads Wash Beads to Remove Non-specific Binders capture_beads->wash_beads elute_proteins Elute Bound Proteins wash_beads->elute_proteins analyze_ms Analyze by Mass Spectrometry elute_proteins->analyze_ms end End analyze_ms->end

Caption: Workflow for affinity purification of this compound targets.

Conclusion

This compound represents a highly specific and potent inhibitor of protein synthesis with a well-defined mechanism of action targeting the eIF4A RNA helicase. Its ability to act as a molecular clamp on mRNA provides a unique therapeutic window for targeting cancers that are dependent on the translation of specific oncogenic transcripts. The data and protocols presented in this guide offer a solid foundation for further research into the therapeutic applications of this compound and other rocaglates. Continued investigation into the nuances of its interaction with eIF4A and the downstream consequences of its inhibitory activity will be crucial for the successful clinical translation of this promising class of compounds.

References

Methodological & Application

Application Notes and Protocols for Episilvestrol In Vitro Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Episilvestrol, a natural rocaglate derivative isolated from Aglaia species, has emerged as a potent and selective inhibitor of protein synthesis with significant anticancer activity. Its primary molecular target is the eukaryotic initiation factor 4A (eIF4A), an RNA helicase that is a critical component of the eIF4F complex responsible for cap-dependent translation initiation. By binding to eIF4A, this compound clamps the helicase onto specific mRNA transcripts, particularly those with complex 5' untranslated regions (UTRs) that often encode for oncoproteins. This leads to the suppression of key drivers of cell proliferation and survival, ultimately inducing apoptosis and cell cycle arrest in cancer cells.

These application notes provide a comprehensive overview of the in vitro cytotoxicity of this compound, including its effects on various cancer cell lines and detailed protocols for assessing its biological activity.

Data Presentation: In Vitro Cytotoxicity of this compound

The cytotoxic and anti-proliferative effects of this compound have been documented across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), effective dose (ED50), and growth inhibition (GI50) values are summarized below.

Cell LineCancer TypeAssay TypeIC50 / ED50 / GI50 (nM)Reference
HCT 116Colon CarcinomaMTS5.7[1]
U87GlioblastomaMTT13.152[2]
U251GlioblastomaMTT22.883[2]
Lu1Lung Carcinoma-ED50: 3.8
LNCaPProstate Cancer-ED50: 3.8
MCF-7Breast Cancer-ED50: 5.5
HUVECNormal Endothelial-ED50: 15.3
NCI-H460Lung CancerSRBGI50: 15.6 - 17.96
MCF-7Breast CancerSRBGI50: 18.7 - 17.96
HK1Nasopharyngeal CarcinomaMTS-
C666.1Nasopharyngeal CarcinomaMTS-
MDA-MB-435MelanomaMTS-[3]
CNE2Nasopharyngeal Carcinoma--[4]
HONE1Nasopharyngeal Carcinoma--[4]

Note: IC50, ED50, and GI50 values can vary depending on the specific assay conditions, cell density, and incubation time.

Mechanism of Action: Signaling Pathways

This compound exerts its cytotoxic effects by targeting the translation initiation factor eIF4A. This leads to a cascade of downstream events culminating in apoptosis and cell cycle arrest.

Episilvestrol_Mechanism_of_Action cluster_0 This compound Action cluster_1 Translational Repression cluster_2 Downstream Signaling Inhibition cluster_3 Cellular Outcomes This compound This compound eIF4A eIF4A This compound->eIF4A binds & inhibits eIF4F_Complex eIF4F Complex Assembly eIF4A->eIF4F_Complex disrupts Translation_Initiation Cap-Dependent Translation Initiation eIF4F_Complex->Translation_Initiation inhibits Oncogene_mRNA Translation of Oncogenic mRNAs (c-Myc, Mcl-1, Cyclins) Translation_Initiation->Oncogene_mRNA blocks PI3K_Akt PI3K/Akt/mTOR Pathway Oncogene_mRNA->PI3K_Akt downregulates ERK12 ERK1/2 Pathway Oncogene_mRNA->ERK12 downregulates Cell_Cycle_Arrest Cell_Cycle_Arrest Oncogene_mRNA->Cell_Cycle_Arrest induces Apoptosis Apoptosis PI3K_Akt->Apoptosis induces ERK12->Apoptosis induces

Experimental Protocols

Cell Viability Assay (MTS Protocol)

This protocol is used to assess the effect of this compound on cell viability by measuring mitochondrial metabolic activity.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate cell viability as a percentage of the vehicle control. Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

MTS_Workflow A Seed Cells in 96-well plate B Incubate for 24h A->B C Treat with this compound dilutions B->C D Incubate for 48-72h C->D E Add MTS Reagent D->E F Incubate for 1-4h E->F G Measure Absorbance at 490nm F->G H Calculate Cell Viability & IC50 G->H

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment using flow cytometry.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry within 1 hour.

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Apoptosis_Assay_Workflow A Treat Cells with this compound B Harvest Adherent & Floating Cells A->B C Wash with Cold PBS B->C D Resuspend in Binding Buffer C->D E Add Annexin V-FITC & PI D->E F Incubate for 15 min in the dark E->F G Analyze by Flow Cytometry F->G

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the distribution of cells in different phases of the cell cycle after this compound treatment.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Cold 70% Ethanol

  • PBS

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound for 24-48 hours.

  • Cell Harvesting: Collect cells by trypsinization and centrifuge at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing. Fix overnight at -20°C.

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • Staining: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry. The data will show the percentage of cells in G0/G1, S, and G2/M phases.

Cell_Cycle_Workflow A Treat Cells with this compound B Harvest and Fix in 70% Ethanol A->B C Wash with PBS B->C D Stain with PI and RNase A C->D E Incubate for 30 min in the dark D->E F Analyze by Flow Cytometry E->F

Western Blot Analysis

This protocol is used to detect changes in the expression of key proteins involved in apoptosis and cell cycle regulation following this compound treatment.

Materials:

  • Treated cell lysates

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Cyclin B1, anti-Cyclin D1, anti-c-Myc, anti-Mcl-1, anti-p-Akt, anti-p-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of cell lysates.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

This compound is a promising anticancer agent that induces cytotoxicity in a variety of cancer cell lines by inhibiting translation initiation. The protocols provided here offer a robust framework for researchers to investigate the in vitro effects of this compound on cell viability, apoptosis, and cell cycle progression. These assays are essential for further elucidating the therapeutic potential of this compound and for the development of novel cancer therapies targeting protein synthesis.

References

Application Notes: Utilizing Episilvestrol in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Episilvestrol, a natural rocaglate derivative isolated from plants of the Aglaia genus, has demonstrated potent cytotoxic activity against a variety of human cancer cell lines.[1][2][3] It functions as a specific inhibitor of the eukaryotic initiation factor 4A (eIF4A), an RNA helicase essential for the initiation of protein synthesis.[1][4] By clamping eIF4A onto mRNA transcripts, this compound stalls ribosome recruitment, preferentially inhibiting the translation of mRNAs with complex 5' untranslated regions.[4] Many of these transcripts encode proteins critical for cancer cell proliferation and survival, such as c-myc and Cyclin D1.[5] Consequently, this compound treatment can induce apoptosis, autophagy, and cell cycle arrest in cancer cells, making it a compound of significant interest for oncological research and drug development.[5][6]

These application notes provide an overview of this compound's mechanism, its efficacy across various cancer cell lines, and detailed protocols for its application in in-vitro studies.

Mechanism of Action

This compound exerts its anticancer effects by targeting the translation initiation machinery. It specifically binds to the DEAD-box RNA helicase eIF4A, a key component of the eIF4F complex.[4][7] This binding event enhances the affinity of eIF4A for RNA, effectively "clamping" it on the mRNA and preventing the scanning process required for locating the start codon.[4] This leads to a global reduction in protein synthesis, with a disproportionately strong effect on oncogenic proteins that rely on highly structured 5'-UTRs for translation initiation.[4] The downstream consequences of this inhibition include the induction of the mitochondrial (intrinsic) pathway of apoptosis and cell cycle arrest.[5][8][9]

Data Presentation: In-Vitro Efficacy of this compound

The cytotoxic and growth-inhibitory effects of this compound have been quantified in numerous cancer cell lines. The following tables summarize the reported half-maximal effective concentration (ED50) and half-maximal growth inhibition (GI50) values.

Table 1: Cytotoxicity of this compound (ED50) in Various Human Cell Lines

Cell LineCancer TypeED50 (nM)
Lu1Lung Carcinoma3.8
LNCaPProstate Carcinoma3.8
MCF-7Breast Carcinoma5.5
HUVECNormal Endothelial Cells15.3

Data sourced from Hwang BY, et al. (2004) as cited in MedChemExpress.[1]

Table 2: Growth Inhibition of this compound (GI50) in Human Cancer Cell Lines

Cell LineCancer TypeGI50 (nM) - Test 1GI50 (nM) - After 2 Months
NCI-H460Lung Cancer17.9615.6
MCF-7Breast Cancer17.9618.7

Data measured via SRB assay, sourced from MedChemExpress.[1]

Table 3: IC50 Values of this compound in Nasopharyngeal Carcinoma (NPC) Cell Lines

Cell LineDescriptionIC50 (nM)
HK1Nasopharyngeal CarcinomaData in nM range
C666.1EBV-positive Nasopharyngeal CarcinomaData in nM range

Qualitative data indicates inhibition in the nanomolar range.[1][5]

Mandatory Visualizations

Episilvestrol_MOA cluster_translation Translation Initiation cluster_effects Cellular Outcomes eIF4F eIF4F Complex eIF4A eIF4A (RNA Helicase) eIF4F->eIF4A contains mRNA 5' UTR mRNA eIF4A->mRNA unwinds Oncogenes Translation of Oncogenic Proteins (c-myc, Cyclin D1) eIF4A->Oncogenes Blocks Translation Ribosome 40S Ribosome mRNA->Ribosome recruits Apoptosis Apoptosis Induction Oncogenes->Apoptosis CellCycleArrest Cell Cycle Arrest Oncogenes->CellCycleArrest This compound This compound This compound->eIF4A Inhibits

Caption: Mechanism of action of this compound targeting eIF4A.

Experimental_Workflow cluster_assays Downstream Assays start Cancer Cell Culture treatment Treat with this compound (various concentrations) + Vehicle Control (DMSO) start->treatment incubation Incubate (e.g., 24-72h) treatment->incubation viability Cell Viability Assay (MTS/SRB) incubation->viability apoptosis Apoptosis Assay (Annexin V / PI) incubation->apoptosis cellcycle Cell Cycle Analysis (PI Staining) incubation->cellcycle western Western Blot (Protein Expression) incubation->western

Caption: General experimental workflow for studying this compound.

Experimental Protocols

Protocol 1: Cell Viability (MTS Assay)

This protocol is adapted from methodologies used to determine the cytotoxic effects of this compound.[1]

1. Materials:

  • Cancer cell line of interest (e.g., MCF-7, HK1)
  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)
  • 96-well microtiter plates
  • This compound stock solution (in DMSO)
  • Vehicle control (DMSO)
  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)
  • Microplate reader (490 nm absorbance)

2. Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 3 x 10⁴ cells/well, depending on the cell line's growth rate. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
  • Treatment: Prepare serial dilutions of this compound in fresh culture medium. Aspirate the medium from the wells and replace it with 100 µL of medium containing various concentrations of this compound. For control wells, add medium with an equivalent concentration of DMSO.
  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
  • MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C, protected from light.
  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader. Use wells containing medium but no cells as blanks.
  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells, which are set to 100%. Plot the dose-response curve to determine the IC50 or GI50 value.

Protocol 2: Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

This protocol is based on standard methods for detecting apoptosis, a known outcome of this compound treatment.[10][11][12]

1. Materials:

  • Cells treated with this compound and controls
  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
  • Propidium Iodide (PI) solution
  • 1X Binding Buffer
  • Phosphate-Buffered Saline (PBS)
  • Flow cytometer

2. Procedure:

  • Cell Harvesting: After treatment, collect both floating (apoptotic) and adherent cells. For adherent cells, trypsinize gently. Combine all cells from each treatment condition.
  • Washing: Wash the cells twice with ice-cold PBS by centrifuging at ~500 x g for 5 minutes.
  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
  • Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.
  • Data Acquisition: Analyze the samples by flow cytometry within one hour.
  • Analysis: Differentiate cell populations:
  • Viable: Annexin V-negative / PI-negative
  • Early Apoptotic: Annexin V-positive / PI-negative
  • Late Apoptotic/Necrotic: Annexin V-positive / PI-positive

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This compound can induce cell cycle arrest.[5] This protocol details how to analyze cell cycle distribution.[13][14][15][16]

1. Materials:

  • Cells treated with this compound and controls
  • Ice-cold 70% ethanol
  • PBS
  • PI Staining Buffer (PBS containing 50 µg/mL PI and 100 µg/mL RNase A)
  • Flow cytometer

2. Procedure:

  • Cell Harvesting: Collect approximately 1-2 x 10⁶ cells per sample. Centrifuge and discard the supernatant.
  • Washing: Wash the cell pellet once with ice-cold PBS.
  • Fixation: Resuspend the pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix on ice for at least 2 hours or store at -20°C.
  • Rehydration: Pellet the fixed cells (a higher centrifugal speed may be needed) and wash twice with PBS.[14]
  • Staining: Resuspend the cell pellet in 500 µL of PI Staining Buffer.
  • Incubation: Incubate for 30 minutes at room temperature, protected from light.
  • Data Acquisition: Analyze the samples on a flow cytometer, ensuring data is collected on a linear scale.
  • Analysis: Use cell cycle analysis software to model the histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Protocol 4: Western Blot Analysis

This protocol allows for the investigation of changes in protein expression levels following this compound treatment, such as proteins involved in apoptosis (e.g., caspases, PARP, Bcl-2 family members).[9][10][17]

1. Materials:

  • Cells treated with this compound and controls
  • Ice-cold PBS
  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
  • BCA Protein Assay Kit
  • Laemmli sample buffer
  • SDS-PAGE gels
  • PVDF or nitrocellulose membrane
  • Transfer buffer
  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
  • Primary antibodies (e.g., anti-caspase-9, anti-PARP, anti-Bcl-xl, anti-Bak)
  • HRP-conjugated secondary antibody
  • Chemiluminescent substrate (ECL)
  • Imaging system

2. Procedure:

  • Lysate Preparation: Wash treated cells with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and collect the lysate. Incubate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C. Collect the supernatant.
  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
  • Sample Preparation: Normalize protein amounts for all samples. Add Laemmli buffer and boil at 95-100°C for 5-10 minutes.
  • Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.
  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
  • Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.
  • Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.
  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Detection: Wash the membrane again as in step 8. Apply the chemiluminescent substrate and capture the signal using an imaging system.
  • Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

References

Application Notes and Protocols for Episilvestrol Administration in Murine Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Episilvestrol, a cyclopenta[b]benzofuran flavagline isolated from plants of the genus Aglaia, has garnered significant interest in the field of oncology for its potent cytotoxic and anti-proliferative activities.[1][2][3][4] Like its close structural analog silvestrol, this compound functions as a potent inhibitor of protein synthesis.[5] This document provides detailed application notes and protocols for the administration of this compound in murine xenograft models, offering a valuable resource for preclinical cancer research. Due to the greater availability of detailed published data for silvestrol, some protocols and quantitative data provided herein are based on studies conducted with this closely related compound and should be adapted and optimized for this compound-specific studies.

Mechanism of Action: this compound, along with silvestrol, exerts its anticancer effects by targeting the eukaryotic initiation factor 4A (eIF4A), an RNA helicase that is a critical component of the eIF4F translation initiation complex.[5][6] By binding to eIF4A, these compounds clamp the helicase onto mRNA, preventing the scanning process required for ribosome recruitment and thereby inhibiting the initiation of translation.[6] This leads to a preferential inhibition of the translation of mRNAs with highly structured 5' untranslated regions, which often encode for proteins involved in cell proliferation, survival, and angiogenesis, such as c-myc and cyclin D1.[7] This targeted action contributes to the induction of apoptosis and cell cycle arrest in cancer cells.[8][9]

Data Presentation

In Vivo Efficacy of Silvestrol (this compound Analog) in Murine Xenograft Models

The following tables summarize quantitative data from preclinical studies using silvestrol, a closely related analog of this compound, in various murine xenograft models. These data can serve as a reference for designing and evaluating studies with this compound.

Cancer Type Cell Line Mouse Strain Treatment Regimen Tumor Growth Inhibition (%) Reference
Breast CancerMDA-MB-231Balb/c nu/nu0.5 mg/kg, i.p., dailySignificant reduction in tumor volume[6]
Prostate CancerPC-3Nude mice3 mg/kg, i.p., 3 times/week for 29 days~60% reduction in mean tumor weight[10]
LeukemiaP-388Murine modelNot specifiedActive in vivo[1][3][8]
LeukemiaMV4-11Mouse xenograft modelNot specifiedMedian survival of 63 days vs. 29 days for control[2]
Cancer Type Cell Line Mouse Strain Parameter Control Group Treatment Group Reference
LeukemiaMV4-11Mouse xenograft modelMedian Survival29 days63 days[2]

Experimental Protocols

The following protocols are based on established methodologies for in vivo studies with silvestrol and can be adapted for this compound. It is crucial to perform dose-response and toxicity studies for this compound to determine the optimal and safe dosage for each specific xenograft model.

Protocol 1: Subcutaneous Xenograft Model Establishment

This protocol describes the establishment of a subcutaneous tumor xenograft model in immunocompromised mice.

Materials:

  • Human cancer cell line of interest

  • Culture medium and supplements

  • Phosphate-buffered saline (PBS), sterile

  • Matrigel® Basement Membrane Matrix (optional, can improve tumor take rate)

  • 6-8 week old immunocompromised mice (e.g., Balb/c nu/nu, NOD/SCID)

  • Sterile syringes (1 mL) and needles (27-30 gauge)

  • Anesthetic (e.g., isoflurane)

  • Calipers for tumor measurement

  • Animal housing and care facilities compliant with institutional guidelines

Procedure:

  • Cell Culture: Culture the selected cancer cell line under standard conditions to achieve approximately 80-90% confluency.

  • Cell Harvesting:

    • Wash the cells with sterile PBS.

    • Harvest the cells using trypsin-EDTA and neutralize with culture medium.

    • Centrifuge the cell suspension and resuspend the cell pellet in sterile PBS or serum-free medium.

    • Perform a cell count and determine cell viability (should be >90%).

  • Preparation of Cell Inoculum:

    • Centrifuge the required number of cells and resuspend the pellet in sterile PBS at a concentration of 2 x 107 cells/mL.

    • (Optional) For a 1:1 mixture with Matrigel®, resuspend the cell pellet in cold PBS at twice the final desired concentration, and then mix with an equal volume of cold Matrigel®. Keep the mixture on ice to prevent solidification.

  • Tumor Cell Implantation:

    • Anesthetize the mouse using an appropriate method.

    • Shave and disinfect the injection site on the flank of the mouse.

    • Draw the cell suspension (typically 100-200 µL, containing 1-10 x 106 cells) into a sterile syringe.

    • Gently lift the skin and inject the cell suspension subcutaneously.

    • Monitor the mice for recovery from anesthesia.

  • Tumor Growth Monitoring:

    • Allow the tumors to establish and grow.

    • Measure the tumor volume regularly (e.g., 2-3 times per week) using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width2) / 2.

    • Initiate treatment when tumors reach a predetermined size (e.g., 100-200 mm3).

Protocol 2: this compound Administration

This protocol outlines the preparation and administration of this compound to tumor-bearing mice.

Materials:

  • This compound

  • Vehicle for solubilization (e.g., 5.2% PEG 400 and 5.2% Tween 80 in sterile water, as used for silvestrol[6])

  • Sterile syringes (1 mL) and needles (27-30 gauge)

  • Tumor-bearing mice

Procedure:

  • Preparation of this compound Solution:

    • Prepare the vehicle solution under sterile conditions.

    • Calculate the required amount of this compound based on the desired dose and the number of animals.

    • Dissolve the this compound in the vehicle. It may be necessary to vortex or sonicate briefly to ensure complete dissolution. Prepare fresh on the day of injection.

  • Administration:

    • Weigh the mice to determine the exact volume of this compound solution to be administered.

    • Administer the this compound solution via the desired route. Intraperitoneal (i.p.) injection is a common route for preclinical studies with similar compounds.[6][10]

    • Administer the vehicle solution to the control group of mice.

  • Treatment Schedule:

    • The treatment schedule will depend on the specific experimental design. A daily or three-times-a-week administration schedule has been used for silvestrol.[6][10]

    • Continue the treatment for the predetermined duration.

  • Monitoring:

    • Monitor the mice daily for signs of toxicity, including weight loss, changes in behavior, and signs of distress.

    • Continue to measure tumor volume regularly.

  • Endpoint:

    • At the end of the study, euthanize the mice according to institutional guidelines.

    • Excise the tumors, weigh them, and process them for further analysis (e.g., histology, western blotting, RNA sequencing).

Mandatory Visualizations

Signaling Pathway of this compound

Episilvestrol_Signaling_Pathway cluster_translation_initiation Translation Initiation Complex (eIF4F) cluster_effects Cellular Effects eIF4A eIF4A (RNA Helicase) mRNA mRNA with structured 5' UTR (e.g., c-myc, Cyclin D1) eIF4A->mRNA Unwinds 5' UTR Ribosome 40S Ribosomal Subunit Inhibition_of_Translation Inhibition of Translation Initiation eIF4A->Inhibition_of_Translation Inhibition by this compound eIF4E eIF4E (Cap-binding protein) eIF4G eIF4G (Scaffold protein) eIF4E->eIF4G eIF4G->eIF4A This compound This compound This compound->eIF4A Binds and inhibits mRNA->Ribosome Ribosome loading Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Initiates translation Apoptosis Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Inhibition_of_Translation->Apoptosis Inhibition_of_Translation->Cell_Cycle_Arrest

Caption: Signaling pathway of this compound in cancer cells.

Experimental Workflow for Murine Xenograft Study

Xenograft_Workflow start Start cell_culture 1. Cancer Cell Culture start->cell_culture cell_harvest 2. Cell Harvesting & Preparation cell_culture->cell_harvest implantation 3. Subcutaneous Implantation in Mice cell_harvest->implantation tumor_growth 4. Tumor Growth Monitoring implantation->tumor_growth treatment 5. This compound/Vehicle Administration tumor_growth->treatment monitoring 6. Monitor Tumor Growth & Toxicity treatment->monitoring endpoint 7. Study Endpoint & Tissue Collection monitoring->endpoint analysis 8. Data Analysis endpoint->analysis end End analysis->end

Caption: Experimental workflow for a murine xenograft study.

References

Application Notes and Protocols for the Synthesis of Episilvestrol and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic methodologies for producing Episilvestrol, a potent anti-cancer agent, and its derivatives. Detailed experimental protocols for the key synthetic steps are provided, along with summarized quantitative data for easy comparison. Furthermore, the underlying biological mechanism of action is illustrated to provide context for drug development efforts.

Overview of the Synthetic Strategy

The total synthesis of (-)-Episilvestrol (2) is based on a convergent approach that mimics its proposed biosynthesis.[1][2][3][4][5] This strategy involves the preparation of two key fragments: the cyclopentabenzofuran core (also referred to as the aglycone) and a 1,4-dioxane moiety. These two components are then coupled together in a stereoselective manner, followed by deprotection steps to yield the final natural product. A key derivative, (-)-4'-desmethoxythis compound, can also be synthesized using a similar route.[1][2][3][4][5]

The synthesis of the cyclopentabenzofuran core is achieved through a photochemical [3+2] cycloaddition between a 3-hydroxyflavone and methyl cinnamate. This is followed by a base-induced α-ketol rearrangement and subsequent reduction.[1][2][3][4][5] The 1,4-dioxane fragment is prepared from a protected D-glucose derivative via an oxidative rearrangement.[1][2][3][4][5]

The crucial coupling of these two fragments is accomplished using a highly stereoselective Mitsunobu reaction, which preferentially forms the desired axial coupled product.[1][2][3][4][5] Final deprotection of the silyl protecting groups furnishes (-)-Episilvestrol.

Quantitative Data Summary

The following table summarizes the reported yields for the key steps in the total synthesis of (-)-Episilvestrol.

Step No.ReactionProductYield (%)Reference
1Photochemical [3+2] Cycloaddition & α-ketol rearrangement/reductionRacemic Cyclopentabenzofuran Core (rac-33)57[6]
2Resolution of Racemic Core(-)-Cyclopentabenzofuran Core ((-)-6)-[6]
3Oxidative Rearrangement of Protected D-glucose1,4-Dioxane Fragment (12)-[1]
4Elaboration of 1,4-Dioxane FragmentCoupling Partner (5)-[1]
5Mitsunobu CouplingCoupled Product (36)35-57[6]
6Deprotection(-)-Episilvestrol (2)-[6]

Note: Yields for some intermediate steps were not explicitly reported in the primary literature abstracts.

Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis of (-)-Episilvestrol.

Synthesis of the Cyclopentabenzofuran Core

The synthesis of the core structure involves a photochemical cycloaddition followed by rearrangement and reduction.

Protocol:

  • A solution of 3-hydroxyflavone (27) and methyl cinnamate in a suitable solvent (e.g., benzene) is irradiated with a high-pressure mercury lamp.

  • The reaction mixture is monitored by TLC until completion.

  • The solvent is removed under reduced pressure.

  • The crude photoadduct is then treated with a base (e.g., potassium carbonate) in methanol to induce an α-ketol rearrangement.

  • The resulting intermediate is reduced using a suitable reducing agent (e.g., sodium borohydride).

  • The reaction is quenched, and the product is extracted with an organic solvent.

  • The organic layer is dried and concentrated, and the crude product is purified by flash chromatography to yield the racemic cyclopentabenzofuran core (33).[6]

  • The enantiomers of the racemic core are then separated using preparative HPLC.[6]

Synthesis of the 1,4-Dioxane Fragment

The 1,4-dioxane fragment is synthesized from a protected D-glucose derivative.

Protocol:

  • A protected D-glucose derivative (11) is subjected to an oxidative rearrangement.[1]

  • The resulting 1,4-dioxane (12) is then further elaborated through a series of protection and deprotection steps to yield the final coupling partner (5).[1]

Mitsunobu Coupling of the Core and Dioxane Fragments

The stereoselective coupling of the cyclopentabenzofuran core and the 1,4-dioxane fragment is a critical step.

Protocol:

  • To a solution of the (-)-cyclopentabenzofuran core ((-)-6), the 1,4-dioxane fragment (5), and triphenylphosphine in anhydrous THF at 0 °C is added a modified azodicarboxylate, such as di-tert-butyl azodicarboxylate (DBAD) or 1,1′-(azodicarbonyl)dipiperidine (ADDP). The use of the modified azodicarboxylate DMEAD has been shown to afford a highly stereoselective reaction.[1][2][3][4][5]

  • The reaction is stirred at room temperature and monitored by TLC.

  • Upon completion, the reaction mixture is concentrated, and the residue is purified by flash chromatography to yield the coupled product (36) as a mixture of diastereomers.[6]

  • The desired axial isomer is separated from the equatorial isomer by preparative HPLC.[6]

Final Deprotection to Yield (-)-Episilvestrol

The final step in the synthesis is the removal of the protecting groups.

Protocol:

  • The purified coupled product (36) is dissolved in a suitable solvent such as THF.

  • A fluoride source, such as tetrabutylammonium fluoride (TBAF), is added to the solution.

  • The reaction is stirred at room temperature until the deprotection is complete as monitored by TLC.

  • The reaction is quenched, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated.

  • The crude product is purified by flash chromatography to afford (-)-Episilvestrol (2).[6]

Signaling Pathway and Mechanism of Action

This compound exerts its potent anti-cancer effects by targeting the eukaryotic translation initiation factor 4A (eIF4A), a key component of the eIF4F complex.[7][8][9] The eIF4F complex is essential for the initiation of cap-dependent translation, a process that is often dysregulated in cancer.

The eIF4F complex, consisting of eIF4E, eIF4G, and the RNA helicase eIF4A, binds to the 5' cap of messenger RNAs (mRNAs).[10][11][12] eIF4A then unwinds the secondary structures in the 5' untranslated region (UTR) of the mRNA, which is a crucial step for the binding of the 43S preinitiation complex and subsequent scanning to the start codon.[13][14]

This compound and its derivatives bind to a pocket formed by eIF4A and the RNA substrate, effectively clamping eIF4A onto the mRNA.[8][15][16][17][18] This action stabilizes the eIF4A-RNA interaction and prevents the helicase from unwinding the 5' UTR, thereby stalling the translation initiation process. This leads to a global shutdown of protein synthesis, preferentially affecting the translation of mRNAs with long, structured 5' UTRs, which often encode for proteins involved in cell growth and proliferation.[7]

Below are diagrams illustrating the synthetic workflow and the mechanism of action of this compound.

This compound Synthesis Workflow cluster_core Cyclopentabenzofuran Core Synthesis cluster_dioxane 1,4-Dioxane Fragment Synthesis cluster_coupling Coupling and Deprotection 3-Hydroxyflavone 3-Hydroxyflavone Photochemical Cycloaddition Photochemical Cycloaddition 3-Hydroxyflavone->Photochemical Cycloaddition Methyl Cinnamate alpha-Ketol Rearrangement alpha-Ketol Rearrangement Photochemical Cycloaddition->alpha-Ketol Rearrangement Reduction Reduction alpha-Ketol Rearrangement->Reduction Racemic Core Racemic Core Reduction->Racemic Core Resolution Resolution Racemic Core->Resolution HPLC (-)-Core (-)-Core Resolution->(-)-Core Mitsunobu Coupling Mitsunobu Coupling (-)-Core->Mitsunobu Coupling Protected D-Glucose Protected D-Glucose Oxidative Rearrangement Oxidative Rearrangement Protected D-Glucose->Oxidative Rearrangement Elaboration Elaboration Oxidative Rearrangement->Elaboration Dioxane Fragment Dioxane Fragment Elaboration->Dioxane Fragment Dioxane Fragment->Mitsunobu Coupling Coupled Product Coupled Product Mitsunobu Coupling->Coupled Product Deprotection Deprotection Coupled Product->Deprotection TBAF (-)-Episilvestrol (-)-Episilvestrol Deprotection->(-)-Episilvestrol

Caption: Synthetic workflow for the total synthesis of (-)-Episilvestrol.

This compound Mechanism of Action cluster_translation Cap-Dependent Translation Initiation cluster_inhibition Inhibition by this compound mRNA mRNA eIF4F_Complex eIF4F Complex (eIF4E, eIF4G, eIF4A) mRNA->eIF4F_Complex Cap Binding Scanning Scanning eIF4F_Complex->Scanning eIF4A Helicase Activity (5' UTR Unwinding) eIF4A_RNA_clamp eIF4A-RNA Clamp eIF4F_Complex->eIF4A_RNA_clamp 43S_PIC 43S Pre-initiation Complex Translation Protein Synthesis 43S_PIC->Translation Start Codon Recognition Scanning->43S_PIC Recruitment This compound This compound This compound->eIF4A_RNA_clamp Binds to eIF4A-RNA complex Inhibition Inhibition of Helicase Activity eIF4A_RNA_clamp->Inhibition Inhibition->Scanning Blocks

Caption: Mechanism of action of this compound in inhibiting protein synthesis.

References

Application Notes and Protocols: Episilvestrol and Cisplatin Combination Therapy In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro combination therapy of episilvestrol and cisplatin. This document includes a summary of their synergistic effects, detailed protocols for key experiments, and visual representations of cellular pathways and experimental workflows.

Introduction

This compound, a rocaglate derivative, is a potent inhibitor of protein synthesis, primarily targeting the eukaryotic initiation factor 4A (eIF4A). Cisplatin is a cornerstone of chemotherapy, inducing cancer cell death by creating DNA crosslinks, which triggers DNA damage responses and apoptosis.[1] Research has indicated that the combination of this compound and cisplatin can result in synergistic antitumor effects, particularly in nasopharyngeal carcinoma (NPC) cells.[2] This synergy is reportedly associated with an enhanced G2/M cell cycle arrest.[2] While this compound alone does not typically induce apoptosis, its combination with cisplatin points towards a multi-faceted attack on cancer cell proliferation and survival.[2]

Data Presentation

Quantitative data on the synergistic effects of this compound and cisplatin combination therapy is not extensively available in publicly accessible literature. The following tables summarize the inhibitory concentrations of each compound individually in relevant cancer cell lines.

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
Lu1Lung Carcinoma3.8[3]
LNCaPProstate Carcinoma3.8[3]
MCF-7Breast Adenocarcinoma5.5[3]
HUVECNormal Endothelial Cells15.3[3]
HK1Nasopharyngeal CarcinomaNot Specified[2]
C666-1Nasopharyngeal CarcinomaNot Specified[2]

Table 2: IC50 Values of Cisplatin in Nasopharyngeal Carcinoma (NPC) Cell Lines

Cell LineIC50 (µM)Reference
HONE1~21.65[4]
CNE2~19.18[4]
HNE-1~0.679 µg/ml[5]
CNE-2~0.459 µg/ml[5]

Note: Direct quantitative data for the combination of this compound and cisplatin, such as combination IC50 values and combination indices (CI), are not available in the cited literature.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the efficacy of this compound and cisplatin combination therapy.

Cell Viability Assay (MTT Assay)

This protocol determines the effect of the drug combination on cell viability.

Materials:

  • Target cancer cell lines (e.g., HK1, C666-1)

  • Complete cell culture medium

  • This compound and Cisplatin stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or other suitable solvent to dissolve formazan crystals

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound, cisplatin, and their combination in culture medium.

  • Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with untreated cells as a control.

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound, cisplatin, or the combination for the desired time.

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide to stain cellular DNA and analyze the distribution of cells in different phases of the cell cycle via flow cytometry.

Materials:

  • Treated and untreated cells

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed and treat cells as described for the apoptosis assay.

  • Harvest the cells and wash with cold PBS.

  • Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash with cold PBS.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.

Visualizations

Experimental Workflow

G cluster_setup Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis cell_culture Seed Cancer Cells treatment Treat with this compound, Cisplatin, or Combination cell_culture->treatment mtt Cell Viability Assay (MTT) treatment->mtt apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI) treatment->cell_cycle viability_analysis Calculate IC50 & Synergism mtt->viability_analysis apoptosis_analysis Quantify Apoptotic Cells apoptosis->apoptosis_analysis cell_cycle_analysis Determine Cell Cycle Distribution cell_cycle->cell_cycle_analysis

Caption: Workflow for in vitro analysis of this compound and cisplatin combination therapy.

Plausible Signaling Pathway for Synergy

G cluster_this compound This compound Action cluster_cisplatin Cisplatin Action cluster_synergy Synergistic Effect This compound This compound eif4a eIF4A This compound->eif4a inhibits translation Protein Translation eif4a->translation required for cell_cycle_proteins Cell Cycle Proteins (e.g., Cyclin B1, CDK1) translation->cell_cycle_proteins synthesizes g2m_arrest G2/M Arrest cell_cycle_proteins->g2m_arrest reduced levels contribute to cisplatin Cisplatin dna Nuclear DNA cisplatin->dna dna_damage DNA Crosslinks dna->dna_damage forms ddr DNA Damage Response (ATR/ATM, Chk1/Chk2) dna_damage->ddr activates ddr->g2m_arrest induces apoptosis_node Apoptosis g2m_arrest->apoptosis_node prolonged arrest leads to

Caption: Proposed synergistic mechanism of this compound and cisplatin leading to G2/M arrest and apoptosis.

References

Application Notes: Analysis of Apoptosis Induction by Episilvestrol Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Episilvestrol, a cyclopenta[b]benzofuran compound isolated from the plant Aglaia silvestris, is a potent natural product with significant cytotoxic activity against various cancer cell lines[1][2]. It is a derivative of Silvestrol, another well-studied rocaglate with anticancer properties[1]. A primary mechanism contributing to the cytotoxic effects of these compounds is the induction of apoptosis, or programmed cell death. Understanding the signaling pathways and quantifying the apoptotic response to this compound treatment is crucial for its development as a potential therapeutic agent.

These application notes provide a detailed overview of the mechanisms of this compound-induced apoptosis and present standardized protocols for its analysis. The methodologies described herein are essential for researchers investigating the anticancer properties of this compound and similar natural products.

Mechanism of Action: Apoptosis Signaling Pathways

This compound and its analogue, Silvestrol, induce apoptosis primarily through the intrinsic or mitochondrial pathway. This process is initiated by cellular stress, leading to the disruption of the mitochondrial transmembrane potential and the release of pro-apoptotic factors like cytochrome c into the cytoplasm[3][4]. In some cellular contexts, this compound can also induce Endoplasmic Reticulum (ER) stress, which can subsequently trigger apoptosis[5].

The released cytochrome c associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. This initiator caspase then activates executioner caspases, such as caspase-3 and -7, which cleave a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), ultimately leading to the characteristic morphological changes of apoptosis[6][7]. Studies on Silvestrol have also implicated the involvement of other initiator caspases, including caspase-2 and -10, suggesting a complex and potentially cell-type-specific activation cascade[3][4][8]. The process is tightly regulated by the Bcl-2 family of proteins, with this compound treatment often leading to changes in the expression or phosphorylation of members like Bcl-xL and Bak[3][8].

G cluster_0 Cellular Environment cluster_1 Mitochondrial (Intrinsic) Pathway cluster_2 Execution Pathway This compound This compound bcl2_family Modulation of Bcl-2 Family Proteins (e.g., ↓Bcl-xL, ↑Bak) This compound->bcl2_family mito Mitochondrial Disruption (ΔΨm Loss) bcl2_family->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cyto c, pro-Caspase-9) cyto_c->apoptosome caspase9 Activated Caspase-9 apoptosome->caspase9 caspase37 Activated Caspase-3/7 caspase9->caspase37 parp PARP Cleavage caspase37->parp apoptosis Apoptosis parp->apoptosis

Caption: this compound-induced intrinsic apoptosis pathway.

Data Presentation: Quantitative Analysis of this compound Efficacy

The following tables summarize key quantitative data on the cytotoxic and pro-apoptotic effects of this compound and its closely related analogue, Silvestrol.

Table 1: IC₅₀ Values of this compound in a Human Cancer Cell Line

CompoundCell LineAssayIC₅₀ ValueIncubation TimeCitation
This compoundHCT 116MTS5.7 nM48 hours[5]

Table 2: Induction of Apoptosis by Silvestrol (Analogue) in LNCaP Cells

CompoundConcentrationAssay% TUNEL-Positive Cells (Increase over Control)Citation
Silvestrol30 nMTUNEL53%[3]
Silvestrol120 nMTUNEL77%[3]

Experimental Protocols

Detailed protocols for key experiments are provided below. It is recommended to optimize concentrations and incubation times for specific cell lines and experimental conditions.

Protocol 1: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

This protocol details the detection of early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells using flow cytometry.

G start Seed and Culture Cells (e.g., 1x10^6 cells/well) treat Treat with this compound (Vehicle Control, Dose-Response) start->treat incubate Incubate for Desired Time Period (e.g., 24-48h) treat->incubate harvest Harvest Cells (Including Supernatant) incubate->harvest wash_pbs Wash 1X with Cold PBS harvest->wash_pbs resuspend Resuspend in 1X Annexin V Binding Buffer wash_pbs->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate_stain Incubate 15 min at Room Temperature (Dark) stain->incubate_stain analyze Analyze by Flow Cytometry incubate_stain->analyze

Caption: Experimental workflow for Annexin V/PI apoptosis assay.

Materials:

  • This compound stock solution (in DMSO)

  • Cell culture medium and supplements

  • Phosphate-Buffered Saline (PBS), cold

  • Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Flow cytometry tubes

  • Flow cytometer

Reagent Preparation:

  • 1X Binding Buffer: Dilute the 10X Binding Buffer to 1X with deionized water. For example, mix 1 mL of 10X buffer with 9 mL of dH₂O. Keep on ice.[9]

  • This compound Working Solutions: Prepare serial dilutions of this compound from the stock solution in a complete cell culture medium to achieve the final desired concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (e.g., 0.5-1.0 x 10⁶ cells/well). Allow cells to adhere overnight.

  • Treatment: Aspirate the old medium and replace it with a medium containing the desired concentrations of this compound or vehicle control.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48 hours) under standard culture conditions.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant from the corresponding well to ensure all apoptotic bodies are collected.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with 1 mL of cold PBS. Centrifuge again and discard the PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[9] Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]

  • Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube.[10] Analyze the samples by flow cytometry as soon as possible (preferably within 1 hour).[9]

Protocol 2: Caspase-3/7 Activity Assay (Fluorometric)

This protocol measures the activity of key executioner caspases, which are activated during apoptosis. The assay uses a specific substrate that releases a fluorescent molecule upon cleavage by active caspase-3 or -7.

Materials:

  • Caspase-3/7 Activity Assay Kit (containing substrate like Ac-DEVD-AMC, Lysis Buffer, Assay Buffer, DTT)

  • White or black 96-well microplate

  • Fluorometric plate reader (Excitation ~380 nm, Emission ~440 nm)

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in Protocol 1, Steps 1-3. A typical cell density is 1-2 x 10⁴ cells per well in a 96-well plate.

  • Positive Control: For a positive control, treat a set of cells with a known apoptosis inducer like Staurosporine (1 µM for 3-4 hours).[11]

  • Cell Lysis:

    • After treatment, centrifuge the plate (if suspension cells) or remove the medium (if adherent cells).

    • Add 50-100 µL of chilled Lysis Buffer to each well.

    • Incubate on ice for 10-15 minutes.[12][13]

  • Assay Reaction:

    • Prepare the reaction buffer containing DTT as per the kit manufacturer's instructions.

    • Add 50 µL of the reaction buffer to each well of a new 96-well plate (black or white, for fluorescence).

    • Add 50 µL of the cell lysate to the corresponding wells.

    • Add the fluorogenic substrate (e.g., Ac-DEVD-AMC at a final concentration of 50 µM) to start the reaction.[11][12]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[12]

  • Measurement: Read the fluorescence using a microplate reader with an excitation wavelength of ~380 nm and an emission wavelength between 420-460 nm.[11][12]

  • Data Analysis: Compare the fluorescence intensity of this compound-treated samples to the untreated control to determine the fold-increase in caspase-3/7 activity.

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

This protocol allows for the qualitative and semi-quantitative analysis of key proteins involved in the apoptotic pathway, such as PARP, cleaved caspases, and Bcl-2 family members.

G start Cell Treatment with this compound lysis Lyse Cells in RIPA Buffer with Protease Inhibitors start->lysis quantify Protein Quantification (e.g., BCA Assay) lysis->quantify denature Denature Protein Samples in Laemmli Buffer quantify->denature sds_page SDS-PAGE: Separate Proteins by Size denature->sds_page transfer Transfer Proteins to PVDF or Nitrocellulose Membrane sds_page->transfer block Block Membrane (e.g., 5% Milk or BSA) transfer->block primary_ab Incubate with Primary Antibody (e.g., anti-Cleaved PARP, anti-Bcl-2) block->primary_ab wash_1 Wash Membrane (3x with TBST) primary_ab->wash_1 secondary_ab Incubate with HRP-conjugated Secondary Antibody wash_1->secondary_ab wash_2 Wash Membrane (3x with TBST) secondary_ab->wash_2 detect Detect with ECL Substrate and Image Chemiluminescence wash_2->detect

References

Application Notes and Protocols for Cell Cycle Analysis of Cells Treated with Episilvestrol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Episilvestrol, a natural rocaglate derivative isolated from Aglaia species, has demonstrated potent cytotoxic and anti-proliferative activities against a variety of cancer cell lines. Its primary mechanism of action involves the inhibition of protein synthesis through targeting the eukaryotic initiation factor 4A (eIF4A), an RNA helicase essential for the initiation of translation. By clamping eIF4A onto mRNA transcripts, this compound stalls the assembly of the translation initiation complex, leading to a global reduction in protein synthesis. This disruption of protein synthesis disproportionately affects the levels of short-lived proteins, many of which are critical for cell cycle progression and survival, such as cyclins and anti-apoptotic proteins. A significant consequence of this compound treatment is the induction of cell cycle arrest, predominantly at the G2/M phase, which precedes the onset of apoptosis. These application notes provide a comprehensive overview and detailed protocols for the analysis of the cell cycle in cells treated with this compound.

Data Presentation

The following table summarizes the quantitative data on the cell cycle distribution of cancer cells following treatment with a compound structurally and mechanistically similar to this compound.

Note: The following data is for silvestrol, a closely related structural analog of this compound, in LNCaP human prostate cancer cells. The mechanism of action and effects on the cell cycle are expected to be highly similar for this compound.

Table 1: Time-Dependent Effect of Silvestrol (120 nM) on Cell Cycle Distribution in LNCaP Cells [1]

Treatment Time (Hours)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
0 (Control)652411
12582220
24522325
36492328

Signaling Pathway

The primary mechanism of this compound-induced cell cycle arrest is through the inhibition of the eIF4A helicase, a key component of the eIF4F translation initiation complex. This leads to a cascade of downstream effects culminating in a G2/M phase block.

Episilvestrol_Signaling_Pathway This compound This compound eIF4A eIF4A (RNA Helicase) This compound->eIF4A Translation_Initiation Translation Initiation eIF4A->Translation_Initiation required for Protein_Synthesis Protein Synthesis of Short-Lived Proteins Translation_Initiation->Protein_Synthesis leads to CyclinB Cyclin B Synthesis Protein_Synthesis->CyclinB decreased Cdc25C Cdc25C Synthesis Protein_Synthesis->Cdc25C decreased p53 p53 (Translationally Regulated) Protein_Synthesis->p53 decreased CDK1_CyclinB CDK1-Cyclin B Complex (MPF) CyclinB->CDK1_CyclinB activates Cdc25C->CDK1_CyclinB activates p21 p21 Expression p21->CDK1_CyclinB inhibits Gadd45B Gadd45B Expression Gadd45B->CDK1_CyclinB inhibits G2M_Transition G2/M Transition CDK1_CyclinB->G2M_Transition promotes Cell_Cycle_Arrest G2/M Cell Cycle Arrest G2M_Transition->Cell_Cycle_Arrest is blocked, leading to

Caption: this compound-induced G2/M cell cycle arrest pathway.

Experimental Protocols

Cell Culture and Treatment with this compound

A standardized protocol for cell culture and treatment is crucial for reproducible results.

Experimental_Workflow Start Start: Seed Cells Incubate1 Incubate for 24h (Allow attachment and recovery) Start->Incubate1 Treat Treat with this compound (and vehicle control) Incubate1->Treat Incubate2 Incubate for desired time points (e.g., 12, 24, 36 hours) Treat->Incubate2 Harvest Harvest Cells (Trypsinization) Incubate2->Harvest Wash Wash with PBS Harvest->Wash Fix Fix in ice-cold 70% Ethanol Wash->Fix Stain Stain with Propidium Iodide and RNase A Fix->Stain Analyze Analyze by Flow Cytometry Stain->Analyze End End: Quantify Cell Cycle Phases Analyze->End

References

Application Note: Developing Biotinylated Episilvestrol for Target Pulldown

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for the development and use of biotinylated Episilvestrol as a chemical probe for target identification. This compound is a potent natural product from the Aglaia genus that inhibits protein synthesis.[1][2][3] By attaching a biotin handle, researchers can utilize affinity purification techniques to isolate and identify its direct binding partners within the cellular proteome, a critical step in understanding its mechanism of action and for further drug development. The primary molecular targets of this compound have been identified as the eukaryotic initiation factors eIF4AI and eIF4AII.[1][3][4] This guide outlines the synthesis strategy for the probe, a comprehensive protocol for affinity pulldown coupled with mass spectrometry (AP-MS), and summarizes the expected results based on published data.

Introduction to this compound and Target Identification

This compound is a cyclopenta[b]benzofuran flavagline that demonstrates potent cytotoxic activity against a range of human cancer cell lines, with IC50 values in the low nanomolar range.[3][5] Like its diastereomer, Silvestrol, it functions as a protein synthesis inhibitor.[1][2] The elucidation of a drug's molecular target(s) is fundamental to understanding its pharmacological mechanism.[6][7] Chemical proteomics, particularly affinity purification using a labeled compound, is a powerful strategy for target discovery.[8][9] This involves modifying the small molecule with a tag, such as biotin, which has a high affinity for avidin or streptavidin.[6] The biotinylated probe is immobilized on streptavidin-coated beads and used to "pull down" its binding partners from a cell lysate for identification by mass spectrometry (MS).[8]

A critical consideration is that the chemical modification should not significantly impair the compound's biological activity.[7] Studies have shown that a biotin tag can be successfully incorporated into the this compound structure without abolishing its inhibitory effect on protein synthesis.[3][4]

Synthesis of Biotinylated this compound Probe

The synthesis of a biotinylated this compound probe has been achieved via a multi-step process that introduces a linker suitable for click chemistry.[3][4] A terminal alkyne is incorporated into the this compound molecule, which then allows for a Huisgen 1,3-dipolar cycloaddition reaction with an azide-functionalized biotin linker.[4] This strategy ensures the biotin moiety is attached in a position that minimizes interference with the core pharmacophore.

G cluster_synthesis Synthesis Workflow This compound This compound coupling Couple with Propargyl Amine This compound->coupling alkyne_this compound Propargyl Amide This compound (7) coupling->alkyne_this compound click_reaction Huisgen 1,3-Dipolar Cycloaddition (Click Chemistry) alkyne_this compound->click_reaction biotin_this compound Biotinylated This compound (9) click_reaction->biotin_this compound biotin_azide Biotin-Azide Linker (8) biotin_azide->click_reaction

Caption: Workflow for the synthesis of biotinylated this compound.

Data Presentation: Biological Activity

Quantitative data from literature demonstrates that the biotinylated analogue of this compound retains potent biological activity, confirming its suitability as a probe for target pulldown experiments.[3][4]

CompoundIn Vitro Translation (IC50)Cell Viability (IC50, MEFs)Reference
This compound (2)~5 nM~5 nM[3][4]
Propargyl Amide this compound (7)~5 nM~7 nM[3][4]
Biotinylated this compound (9) ~10 nM ~25 nM [3][4]

Experimental Protocol: Affinity Pulldown

This protocol describes the use of biotinylated this compound to isolate target proteins from a cell lysate for subsequent identification by mass spectrometry.

Materials and Reagents
  • Biotinylated this compound probe

  • Streptavidin-conjugated magnetic beads (e.g., Dynabeads™ MyOne™ Streptavidin C1)

  • Cell line of interest (e.g., human cancer cell line)

  • Lysis Buffer: 50 mM HEPES-NaOH (pH 8.0), 100 mM KCl, 2 mM EDTA, 0.1% NP-40, 10% glycerol.[10] Add protease and phosphatase inhibitor cocktails immediately before use.

  • Wash Buffer 1 (High Salt): Lysis Buffer with 500 mM KCl.

  • Wash Buffer 2 (Low Salt): Lysis Buffer with 150 mM KCl.

  • Elution Buffer: 2% SDS, 50 mM Tris-HCl pH 7.5.

  • Competition Elution Control: Elute with a high concentration (e.g., 100 µM) of free, non-biotinylated this compound or Silvestrol.

  • On-bead Digestion Buffer: 50 mM Ammonium Bicarbonate (pH 8.0).[10]

  • Trypsin, MS-grade.

Experimental Workflow Diagram

G cluster_workflow Affinity Pulldown Workflow start Prepare Cell Lysate preclear Pre-clear Lysate (with empty beads) start->preclear incubate Incubate Lysate with Probe-Beads preclear->incubate bind_probe Immobilize Biotin-Episilvestrol on Streptavidin Beads bind_probe->incubate wash Wash Beads (High & Low Salt) incubate->wash elute Elute Bound Proteins (SDS or Competition) wash->elute digest On-Bead Tryptic Digestion wash->digest ms LC-MS/MS Analysis elute->ms digest->ms

Caption: Step-by-step workflow for target pulldown and identification.

Detailed Protocol
  • Preparation of Cell Lysate:

    • Culture cells to ~80-90% confluency.

    • Harvest cells, wash with ice-cold PBS, and pellet by centrifugation.

    • Resuspend the cell pellet in ice-cold Lysis Buffer.

    • Lyse cells by sonication on ice (e.g., three 10-second bursts) or by dounce homogenization.[10]

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration (e.g., via BCA assay).

  • Immobilization and Pulldown:

    • Equilibrate streptavidin beads by washing them three times with Lysis Buffer.

    • Incubate the beads with biotinylated this compound (e.g., 1-5 µM) for 1 hour at 4°C with rotation to immobilize the probe.

    • Wash the beads twice to remove any unbound probe.

    • Incubate the probe-conjugated beads with the pre-cleared cell lysate (e.g., 1-5 mg of total protein) for 2-4 hours at 4°C with gentle rotation.

    • Control: In a parallel experiment, add an excess of free, non-biotinylated this compound or Silvestrol to the lysate before adding the probe-conjugated beads to competitively inhibit the binding of true targets.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads sequentially:

      • Two times with Wash Buffer 1 (High Salt).

      • Three times with Wash Buffer 2 (Low Salt).

    • Perform a final wash with 50 mM Ammonium Bicarbonate to remove detergents if proceeding with on-bead digestion.[10]

  • Elution and Sample Preparation for MS:

    • Option A: SDS Elution: Elute bound proteins by resuspending the beads in 2X SDS-PAGE loading buffer and heating at 95°C for 5-10 minutes. The eluted proteins can be separated by SDS-PAGE and identified by in-gel digestion and MS.

    • Option B: On-Bead Digestion (Recommended for higher sensitivity):

      • Resuspend the washed beads in 50 mM Ammonium Bicarbonate.

      • Add DTT to a final concentration of 10 mM and incubate for 30 minutes at 56°C to reduce disulfide bonds.

      • Cool to room temperature and add iodoacetamide to a final concentration of 20 mM. Incubate for 30 minutes in the dark to alkylate cysteine residues.

      • Add MS-grade trypsin (e.g., 1 µg) and incubate overnight at 37°C with rotation.[10]

      • Collect the supernatant containing the digested peptides. Acidify the peptides with formic acid before LC-MS/MS analysis.[10]

  • Mass Spectrometry and Data Analysis:

    • Analyze the resulting peptides by LC-MS/MS.

    • Identify proteins that are significantly enriched in the biotinylated this compound pulldown sample compared to the negative control (empty beads) and the competition control.

Expected Results and Target Validation

Affinity purification using biotinylated this compound from cell lysates has been shown to be highly selective for the DEAD-box RNA helicases eIF4AI and eIF4AII.[1][3]

Protein IdentifiedFunctionSelectivity NotesReference
eIF4AI ATP-dependent RNA helicase, component of the eIF4F complexStrongly and specifically pulled down.[1][3][4]
eIF4AII ATP-dependent RNA helicase, component of the eIF4F complexStrongly and specifically pulled down.[1][3][4]
eIF4AIIIDEAD-box helicase (65% identity to eIF4AI)Not detected in elutions.[3][4]
DDX3 / DHX29Other DEAD/H-box helicases involved in translationNot detected in elutions.[3][4]
eIF4G / eIF4EOther components of the eIF4F complexNot detected, as they are no longer bound to eIF4A in the presence of the compound.[3][4]

Mechanism of Action and Signaling Pathway

This compound and Silvestrol act by binding to eIF4A and promoting its interaction with RNA, effectively "clamping" it onto mRNA strands.[11] This inhibits the helicase activity of eIF4A, which is required to unwind the 5' untranslated regions (5' UTRs) of mRNAs. As a result, the eIF4F complex cannot assemble properly, stalling ribosome recruitment and inhibiting cap-dependent translation initiation.[11] This preferentially affects the translation of mRNAs with long, structured 5' UTRs, which often encode proteins critical for cell survival and proliferation, such as cyclins and anti-apoptotic proteins.[11][12] Downstream effects include the induction of apoptosis through the mitochondrial pathway.[13]

G cluster_pathway This compound Mechanism of Action This compound This compound eif4a eIF4A (RNA Helicase) This compound->eif4a Binds & Modulates eif4f eIF4F Complex Assembly eif4a->eif4f translation Cap-Dependent Translation Initiation eif4f->translation protein_synthesis Protein Synthesis of Oncogenic mRNAs (e.g., c-Myc, Cyclin D) translation->protein_synthesis proliferation Cancer Cell Proliferation & Survival protein_synthesis->proliferation apoptosis Apoptosis protein_synthesis->apoptosis Induces

Caption: Inhibition of the eIF4A translation pathway by this compound.

References

Episilvestrol In Vivo Efficacy in Leukemia Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Episilvestrol, a cyclopenta[b]benzofuran flavagline isolated from Aglaia species, has demonstrated potent cytotoxic activity against various cancer cell lines, including leukemia. It is a close structural analog of Silvestrol, a compound with more extensively documented in vivo efficacy in leukemia models. Both compounds are known to inhibit protein synthesis by targeting the eukaryotic initiation factor 4A (eIF4A), an RNA helicase essential for the translation of mRNAs with complex 5' untranslated regions, many of which encode oncoproteins. This document provides a summary of the available in vivo efficacy data and detailed experimental protocols, primarily based on studies of Silvestrol, to guide preclinical research on this compound in leukemia.

Quantitative Data Summary

While specific in vivo efficacy studies exclusively on this compound in leukemia models are limited in the public domain, the potent in vitro activity of both this compound and Silvestrol suggests analogous in vivo potential. The following tables summarize key quantitative data from in vivo studies of Silvestrol in various leukemia models, which can serve as a benchmark for designing and evaluating this compound studies.

Table 1: In Vivo Efficacy of Silvestrol in a Chronic Lymphocytic Leukemia (CLL) Mouse Model

Animal ModelTreatment GroupDosing RegimenKey FindingsReference
Eμ-TCL1 Transgenic MiceSilvestrol1.5 mg/kg, intraperitoneally, daily for 5 days for 2 weeksSignificant reduction in B-cells in peripheral blood compared to vehicle-treated mice (P = 0.009). No significant changes in T-cell numbers. No discernible toxicity or weight loss.[1]
Vehicle ControlSaline with <1% DMSO-[1]

Table 2: In Vivo Efficacy of Silvestrol in an Acute Lymphoblastic Leukemia (ALL) Xenograft Model

Animal ModelTreatment GroupDosing RegimenKey FindingsReference
697 B-ALL Xenograft in SCID MiceSilvestrol1.0 mg/kg, intraperitoneally, on Monday, Wednesday, and Friday for 3 weeksSignificantly extended survival compared to vehicle-treated mice.[1]
Vehicle Control-Median survival of approximately 23 days post-engraftment.[1]

Table 3: In Vivo Efficacy of Silvestrol in an Acute Myeloid Leukemia (AML) Xenograft Model

Animal ModelTreatment GroupDosing RegimenKey FindingsReference
MV4-11 (FLT3-ITD) Xenograft in NSG MiceSilvestrol1.5 mg/kg, intraperitoneally, every other day for 3 weeksSignificantly prolonged median survival (63 days vs. 29 days for vehicle, P < 0.0001). Approximately 30% of treated mice were cured. No obvious toxicity.[2][3][4]
Vehicle Control-Median survival of 29 days post-engraftment.[2][3][4]

Signaling Pathway

This compound, like Silvestrol, exerts its anti-leukemic effects by inhibiting the RNA helicase eIF4A. This leads to a selective inhibition of the translation of mRNAs with complex 5' secondary structures. Many of these mRNAs encode for proteins crucial for cancer cell survival and proliferation, such as the anti-apoptotic protein Mcl-1 and the receptor tyrosine kinase FLT3.[1][2][3][5] The downregulation of these key oncoproteins triggers apoptosis and inhibits leukemia cell growth.

Episilvestrol_Mechanism This compound This compound eIF4A eIF4A (RNA Helicase) This compound->eIF4A Translation_Initiation Translation Initiation eIF4A->Translation_Initiation promotes mRNA_complex mRNAs with complex 5' UTRs (e.g., Mcl-1, FLT3) mRNA_complex->Translation_Initiation Ribosome Ribosome Ribosome->Translation_Initiation Oncoprotein Oncoprotein Synthesis (Mcl-1, FLT3) Translation_Initiation->Oncoprotein Apoptosis Apoptosis Oncoprotein->Apoptosis inhibits Leukemia_Cell_Growth Leukemia Cell Growth Oncoprotein->Leukemia_Cell_Growth promotes Xenograft_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Leukemia Cell Culture Xenograft Intravenous Injection of Leukemia Cells Cell_Culture->Xenograft Animal_Model Immunodeficient Mice Animal_Model->Xenograft Treatment This compound or Vehicle Administration (IP) Xenograft->Treatment Monitoring Monitor Survival, Weight, and Disease Progression Treatment->Monitoring Endpoint Survival Analysis Monitoring->Endpoint Tissue_Analysis Histology and Flow Cytometry of Tissues Monitoring->Tissue_Analysis

References

Application Notes and Protocols for Assessing Episilvestrol Cytotoxicity Using Colony Formation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Episilvestrol, a rocaglate derivative isolated from plants of the Aglaia genus, has demonstrated potent cytotoxic and anticancer properties.[1] Its primary mechanism of action involves the inhibition of protein synthesis by targeting the eukaryotic initiation factor 4A (eIF4A), an RNA helicase essential for the translation of mRNAs with complex 5' untranslated regions, many of which are proto-oncogenic.[2] This selective inhibition makes this compound a compound of significant interest in cancer research and drug development.

The colony formation assay, or clonogenic assay, is a robust in vitro method to determine the long-term cytotoxic effects of a compound by assessing the ability of single cells to undergo sustained proliferation and form colonies. This assay provides a measure of reproductive cell death and is considered a gold standard for evaluating the efficacy of anticancer agents.

These application notes provide a detailed protocol for utilizing the colony formation assay to quantify the cytotoxic effects of this compound on cancer cell lines.

Mechanism of Action: this compound and eIF4A Inhibition

This compound exerts its cytotoxic effects by binding to eIF4A, a key component of the eIF4F translation initiation complex. This binding event stalls the helicase activity of eIF4A, preventing the unwinding of complex secondary structures in the 5' untranslated regions (5' UTRs) of specific mRNAs. Consequently, the translation of proteins encoded by these mRNAs, which often include critical regulators of cell growth, proliferation, and survival such as cyclins and c-myc, is suppressed.[3][4][5] This leads to cell cycle arrest and ultimately, inhibition of tumor cell proliferation.[3][4][5][6][7]

episilvestrol_pathway cluster_upstream Upstream Signaling cluster_translation Translation Initiation cluster_downstream Downstream Effects Growth Factors Growth Factors PI3K/Akt/mTOR PI3K/Akt/mTOR Growth Factors->PI3K/Akt/mTOR GPCR GPCR Ras/Raf/MAPK Ras/Raf/MAPK GPCR->Ras/Raf/MAPK eIF4F_complex eIF4F Complex (eIF4E, eIF4G, eIF4A) PI3K/Akt/mTOR->eIF4F_complex activates Ras/Raf/MAPK->eIF4F_complex activates mRNA mRNA (5' UTR) eIF4F_complex->mRNA unwinds 5' UTR Ribosome 40S Ribosome mRNA->Ribosome translation proceeds Oncoproteins Oncogene Translation (c-myc, Cyclin D1) Ribosome->Oncoproteins Proliferation Cell Proliferation & Survival Oncoproteins->Proliferation This compound This compound This compound->eIF4F_complex inhibits eIF4A

Figure 1. Simplified signaling pathway of this compound action.

Quantitative Data Summary

The following tables summarize the cytotoxic effects of this compound on various cancer cell lines. Table 1 presents the half-maximal inhibitory concentration (IC50) values obtained from cell viability assays, while Table 2 provides representative data from a colony formation assay.

Table 1: IC50 Values of this compound in Nasopharyngeal Carcinoma (NPC) Cell Lines

Cell LineTime PointIC50 (nM)
C666-124 hours20.3 ± 1.2
48 hours11.5 ± 0.9
72 hours8.7 ± 0.6
HK124 hours15.8 ± 1.5
48 hours9.2 ± 1.1
72 hours6.4 ± 0.8

Data adapted from studies on NPC cells, where this compound was shown to inhibit cell proliferation in the low nanomolar range.[3]

Table 2: Representative Data from Colony Formation Assay with this compound

Cell LineThis compound (nM)Plating Efficiency (%)Number of ColoniesSurviving Fraction
MCF-7 0 (Control)851701.00
1851280.75
585600.35
1085170.10
258520.01
LNCaP 0 (Control)781561.00
1781170.75
578470.30
1078110.07
257800.00

This table presents illustrative data based on the known potent cytotoxicity of this compound and related compounds in colony formation assays.[8] The surviving fraction is calculated as (mean number of colonies / (cells seeded × plating efficiency/100)).

Experimental Protocols

The following is a detailed protocol for an adherent cell colony formation assay to assess the cytotoxicity of this compound.

colony_formation_workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_incubation Phase 3: Colony Growth cluster_analysis Phase 4: Analysis A 1. Prepare Single-Cell Suspension B 2. Determine Cell Viability (e.g., Trypan Blue) A->B C 3. Seed Cells into 6-well Plates B->C D 4. Allow Cells to Adhere (24 hours) C->D E 5. Treat with this compound (Various Concentrations) D->E F 6. Incubate for 7-14 Days E->F G 7. Monitor Colony Formation F->G H 8. Fix Colonies (e.g., Methanol) G->H I 9. Stain Colonies (e.g., Crystal Violet) H->I J 10. Count Colonies (>50 cells) I->J K 11. Calculate Surviving Fraction & IC50 J->K

Figure 2. Experimental workflow for the colony formation assay.

Materials
  • Cancer cell line of interest (e.g., MCF-7, LNCaP, C666-1)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution (in DMSO)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • 6-well cell culture plates

  • Trypan Blue solution

  • Hemocytometer or automated cell counter

  • Fixation solution: 100% Methanol or 4% Paraformaldehyde

  • Staining solution: 0.5% (w/v) Crystal Violet in 25% Methanol

  • Incubator (37°C, 5% CO2)

  • Microscope

Procedure

1. Cell Preparation and Seeding: a. Culture cells to approximately 80% confluency. b. Aspirate the medium, wash cells with PBS, and detach them using Trypsin-EDTA. c. Neutralize trypsin with complete medium and collect the cell suspension. d. Determine the viable cell count using a hemocytometer and Trypan Blue exclusion. e. Based on the cell line's proliferation rate and colony-forming ability (determined empirically, often 200-1000 cells/well), seed the appropriate number of cells into each well of a 6-well plate. Include a plate for determining plating efficiency (untreated control). f. Gently swirl the plates to ensure even distribution of cells. g. Incubate the plates for 24 hours to allow cells to attach.

2. This compound Treatment: a. Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested concentration range is 0 (vehicle control, DMSO), 1, 5, 10, 25, and 50 nM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. b. After 24 hours of incubation, carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound. c. Return the plates to the incubator. The duration of treatment can vary (e.g., continuous exposure or a shorter period like 48-72 hours followed by replacement with fresh, drug-free medium). For a potent cytotoxic agent, continuous exposure is common.

3. Incubation and Colony Formation: a. Incubate the plates for 7 to 14 days, or until visible colonies (typically >50 cells) have formed in the control wells. b. Do not disturb the plates during this period to avoid dislodging colonies. c. Visually inspect the plates every 2-3 days under a microscope to monitor colony growth.

4. Fixation and Staining: a. Carefully aspirate the medium from each well. b. Gently wash the wells twice with PBS to remove any remaining medium and dead cells. c. Add 1-2 mL of fixation solution (e.g., 100% cold methanol) to each well and incubate for 10-15 minutes at room temperature. d. Remove the fixation solution. e. Add 1-2 mL of 0.5% Crystal Violet staining solution to each well, ensuring the entire surface is covered. f. Incubate for 20-30 minutes at room temperature. g. Remove the staining solution and gently wash the wells with tap water until the excess stain is removed and colonies are clearly visible. h. Invert the plates on a paper towel and allow them to air dry completely.

5. Data Acquisition and Analysis: a. Once dry, count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells. Counting can be done manually using a microscope or by imaging the plates and using software for automated counting. b. Calculate the Plating Efficiency (PE) from the control wells: PE (%) = (Number of colonies formed / Number of cells seeded) × 100 c. Calculate the Surviving Fraction (SF) for each treatment concentration: SF = (Number of colonies formed after treatment) / (Number of cells seeded × (PE / 100)) d. Plot the surviving fraction against the this compound concentration to generate a dose-response curve and determine the IC50 (the concentration of this compound that inhibits colony formation by 50%).

Conclusion

The colony formation assay is an indispensable tool for evaluating the long-term cytotoxic potential of this compound. By inhibiting the eIF4A-dependent translation of key oncogenic proteins, this compound effectively abrogates the ability of cancer cells to proliferate and form colonies. The protocols and data presented herein provide a comprehensive guide for researchers to effectively utilize this assay to quantify the potent anticancer activity of this compound and to further investigate its therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Episilvestrol Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for utilizing Episilvestrol in cell culture experiments. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and quantitative data to facilitate successful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a natural rocaglate derivative that exhibits potent anti-cancer activity.[1][2][3][4] Its primary mechanism of action is the specific inhibition of the eukaryotic initiation factor 4A (eIF4A), an RNA helicase essential for the initiation of cap-dependent translation.[5][6] By binding to eIF4A, this compound clamps it onto mRNA, preventing the unwinding of secondary structures in the 5' untranslated region (5' UTR) and thereby stalling ribosome assembly and protein synthesis.[7] This selective inhibition of translation preferentially affects the synthesis of proteins with highly structured 5' UTRs, which often include oncoproteins and cell cycle regulators.

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is soluble in dimethyl sulfoxide (DMSO).[5] To prepare a stock solution, dissolve the powdered compound in high-quality, anhydrous DMSO to a concentration of 10 mM. To aid dissolution, you can gently warm the solution to 37°C and use an ultrasonic bath.[5] It is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5]

Q3: What is a typical working concentration range for this compound in cell culture?

A3: The optimal working concentration of this compound is highly cell-line dependent and should be determined empirically for your specific experimental system. However, based on published data, the effective concentration typically falls within the low nanomolar range. As a starting point, you can perform a dose-response experiment with concentrations ranging from 1 nM to 100 nM to determine the IC50 (half-maximal inhibitory concentration) or ED50 (half-maximal effective dose) for your cell line of interest.

Q4: What are the expected cellular effects of this compound treatment?

A4: Treatment with this compound is expected to lead to a dose-dependent decrease in cell viability and proliferation.[8] As a consequence of inhibiting protein synthesis, you may observe cell cycle arrest, typically at the G2/M phase, and induction of apoptosis.[7] The apoptotic pathway induced by silvestrol, a related compound, has been shown to be mediated through the mitochondrial/apoptosome pathway.

Data Presentation

Table 1: Cytotoxicity of this compound in Various Human Cancer Cell Lines

Cell LineCancer TypeAssayMeasurementValue (nM)Reference
Lu1Lung Cancer-ED503.8[5][8]
LNCaPProstate Cancer-ED503.8[5][8]
MCF-7Breast Cancer-ED505.5[5][8]
HUVECEndothelial-ED5015.3[5][8]
NCI-H460Lung CancerSRBGI5017.96[5][8]
MCF-7Breast CancerSRBGI5017.96[5][8]
HK1Nasopharyngeal CarcinomaMTSIC50-[5][8]
C666.1Nasopharyngeal CarcinomaMTSIC50-[5][8]

Note: The specific IC50 values for HK1 and C666.1 were not provided in the search results, but this compound was shown to suppress these cell lines.

Experimental Protocols & Methodologies

Determination of Optimal this compound Concentration using MTS Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a specific cell line.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Dilution: Prepare a serial dilution of this compound in complete cell culture medium. A common starting range is from 100 nM down to 0.1 nM. Remember to include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

  • Treatment: Carefully remove the medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTS Assay: Add the MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.

experimental_workflow_mts cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Seed cells in 96-well plate C Treat cells with this compound or vehicle A->C B Prepare serial dilutions of this compound B->C D Incubate for 24-72 hours C->D E Add MTS reagent D->E F Measure absorbance at 490 nm E->F G Calculate IC50 F->G

MTS assay workflow for determining IC50.
Western Blot Analysis of eIF4A Downstream Targets

This protocol describes how to assess the effect of this compound on the protein levels of eIF4A downstream targets.

Materials:

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against proteins of interest (e.g., c-Myc, Cyclin D1, Mcl-1) and a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the desired concentration of this compound or vehicle control for the specified time. Wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Sample Preparation and Electrophoresis: Prepare protein samples with Laemmli buffer, heat them, and load equal amounts of protein onto an SDS-PAGE gel. Run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.

Apoptosis Analysis by Annexin V/Propidium Iodide Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following this compound treatment.

Materials:

  • This compound

  • Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound or vehicle control for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Staining: Wash the cells with PBS and then resuspend them in the provided binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Mandatory Visualizations

signaling_pathway cluster_translation Cap-Dependent Translation Initiation eIF4F eIF4F complex (eIF4E, eIF4G, eIF4A) mRNA mRNA with 5' cap and structured 5' UTR eIF4F->mRNA binds to 5' cap eIF4A eIF4A (RNA Helicase) Ribosome 40S Ribosomal Subunit mRNA->Ribosome unwinds 5' UTR for ribosome binding Protein_Synthesis Protein_Synthesis Ribosome->Protein_Synthesis initiates translation This compound This compound This compound->eIF4A binds to & inhibits Cell_Effects Decreased Cell Viability, Apoptosis, Cell Cycle Arrest Protein_Synthesis->Cell_Effects leads to

This compound's mechanism of action.

troubleshooting_logic cluster_no_effect Troubleshooting: No/Weak Effect cluster_inconsistent Troubleshooting: Inconsistent Results cluster_precipitate Troubleshooting: Precipitate Start Experiment with this compound Problem Unexpected Results? Start->Problem No_Effect No or Weak Cytotoxic Effect Problem->No_Effect Yes Inconsistent Inconsistent Results Problem->Inconsistent Yes Precipitate Precipitate in Media Problem->Precipitate Yes End Publishable Data Problem->End No (Successful Experiment) Sol1 Verify stock solution concentration & integrity No_Effect->Sol1 Sol4 Ensure consistent cell seeding density Inconsistent->Sol4 Sol7 Prepare fresh dilutions from stock Precipitate->Sol7 Sol2 Increase concentration or incubation time Sol1->Sol2 Sol3 Check cell line sensitivity (P-gp expression) Sol2->Sol3 Sol5 Check for lot-to-lot variability of this compound Sol4->Sol5 Sol6 Standardize all incubation times Sol5->Sol6 Sol8 Do not exceed recommended DMSO concentration Sol7->Sol8 Sol9 Warm media slightly before adding drug Sol8->Sol9

A logical workflow for troubleshooting common issues.

Troubleshooting Guide

Problem 1: No or lower-than-expected cytotoxic effect.

Possible Cause Recommended Solution
Incorrect concentration of stock solution Verify the initial weight of the this compound powder and the volume of DMSO used to prepare the stock solution. If in doubt, prepare a fresh stock solution.
Degradation of this compound This compound is sensitive to repeated freeze-thaw cycles. Ensure that the stock solution is properly aliquoted and stored. Use a fresh aliquot for each experiment. The stability of this compound in cell culture media over long incubation times may also be a factor.[9]
Cell line resistance Some cell lines may exhibit intrinsic or acquired resistance to this compound. This can be due to factors such as high expression of efflux pumps like P-glycoprotein (P-gp), which can actively remove the compound from the cell.[10] Consider using a P-gp inhibitor, such as cyclosporine, to see if it sensitizes the cells to this compound.
Suboptimal experimental conditions The incubation time may be too short for the cytotoxic effects to become apparent. Try extending the treatment duration (e.g., to 48 or 72 hours). Also, ensure that the cell seeding density is appropriate, as very high cell densities can sometimes mask cytotoxic effects.

Problem 2: Inconsistent results between experiments.

Possible Cause Recommended Solution
Variability in cell culture conditions Ensure that cell passage number, confluency at the time of treatment, and media composition are consistent across all experiments.[11]
Inconsistent preparation of drug dilutions Always prepare fresh serial dilutions of this compound from a single stock aliquot for each experiment. Avoid using previously prepared and stored working solutions.
Instrument variability If using a plate reader for viability assays, ensure that the instrument is properly calibrated and that there are no edge effects in the 96-well plates. It is good practice to not use the outer wells of the plate or to fill them with PBS to maintain humidity.

Problem 3: Precipitate forms in the cell culture medium upon addition of this compound.

Possible Cause Recommended Solution
High final concentration of DMSO Ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to your cells or causes the compound to precipitate (typically <0.5%).[12]
Poor solubility in media While this compound is soluble in DMSO, its solubility in aqueous media can be limited.[13][14] When diluting the DMSO stock into the culture medium, add it dropwise while gently swirling the medium to facilitate mixing and prevent localized high concentrations that can lead to precipitation. Pre-warming the medium to 37°C before adding the drug can also help.
Interaction with media components Certain components of the cell culture medium, such as serum proteins, can sometimes interact with small molecules and cause them to precipitate.[13] If you suspect this is an issue, you can try reducing the serum concentration if your cell line can tolerate it, or test a different type of serum.

Problem 4: Off-target effects are suspected.

Possible Cause Recommended Solution
Compound is not specific While this compound is known to be a specific inhibitor of eIF4A, off-target effects can never be completely ruled out, especially at higher concentrations.[15][16]
Cellular stress response Inhibition of translation can induce a cellular stress response that may lead to effects not directly related to the inhibition of specific protein targets.[15]
Control experiments To confirm that the observed effects are due to eIF4A inhibition, consider using a structurally related but inactive compound as a negative control, if available. Alternatively, you can use siRNA to knockdown eIF4A and see if it phenocopies the effects of this compound treatment.

References

Episilvestrol stability in different experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information and troubleshooting guidance for researchers, scientists, and drug development professionals working with episilvestrol. Below you will find frequently asked questions (FAQs), detailed experimental protocols, and stability data to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

For in vitro studies, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for creating stock solutions of this compound. A concentration of 25 mg/mL in DMSO is achievable with the help of ultrasonication.

Q2: How should I store this compound for short-term and long-term use?

Proper storage is critical to maintaining the stability of this compound. For long-term storage of the solid powder, it is recommended to keep it at -20°C, where it can be stable for up to three years. For short-term storage, 4°C is suitable for up to two years. Once dissolved in a solvent, stock solutions should be stored at -80°C for up to two years, or at -20°C for up to one year.

Q3: What are the known stability limitations of this compound?

While specific comprehensive stability data for this compound under various conditions is limited in publicly available literature, data from its closely related analogue, silvestrol, can provide some guidance. It is crucial to note that these are estimations and specific stability testing for this compound under your experimental conditions is highly recommended. Silvestrol has shown good stability in in vitro metabolic studies.[1]

Q4: Are there any known degradation pathways for this compound?

Specific degradation pathways for this compound have not been extensively reported. However, like many complex natural products, it may be susceptible to hydrolysis, oxidation, and photodecomposition. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions are recommended to identify potential degradation products.[2][3][4]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent experimental results Degradation of this compound due to improper storage or handling.1. Verify storage conditions of both solid compound and stock solutions. 2. Prepare fresh stock solutions from solid this compound. 3. Minimize exposure of solutions to light and elevated temperatures.
Loss of compound activity over time Instability in the experimental medium (e.g., cell culture media, buffer).1. Assess the stability of this compound in your specific experimental buffer or medium over the time course of your experiment. 2. Consider preparing fresh dilutions of this compound immediately before each experiment.
Precipitation of the compound in aqueous solutions Low aqueous solubility of this compound.1. Ensure the final concentration of the organic solvent (e.g., DMSO) in the aqueous medium is low and compatible with your experimental system. 2. Use a solubilizing agent if compatible with your assay.

This compound Stability Data

The following table summarizes the available stability information for silvestrol, a closely related analogue of this compound. This data should be used as a guideline, and it is recommended to perform specific stability studies for this compound.

ConditionMatrixParameterValueReference
Metabolic Stability Human Liver MicrosomesHalf-life (t½)11.6 ± 1.2 hours[1]
Long-term Storage (Solid) -Shelf-life≥ 12 months at -20°C (dry and dark)[5]
Stock Solution Storage -Shelf-life1 month at 0-4°C[5]

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol is a general guideline for conducting forced degradation studies to understand the intrinsic stability of this compound and to identify potential degradation products, as recommended by ICH guidelines.[6][7]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 N NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution with 0.1 N HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and store at room temperature, protected from light, for a defined period.

  • Thermal Degradation: Expose the solid this compound and its solution to dry heat (e.g., 80°C) for a defined period.

  • Photolytic Degradation: Expose the this compound solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light.

3. Sample Analysis:

  • At each time point, analyze the stressed samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[2][3][4]

  • Quantify the remaining this compound and any major degradation products.

Experimental Workflow for Stability Testing

G cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare this compound Stock Solution acid Acid Hydrolysis prep_stock->acid Expose to Stress base Base Hydrolysis prep_stock->base Expose to Stress oxidation Oxidation prep_stock->oxidation Expose to Stress thermal Thermal Stress prep_stock->thermal Expose to Stress photo Photolytic Stress prep_stock->photo Expose to Stress hplc_ms HPLC-MS Analysis acid->hplc_ms Analyze Samples base->hplc_ms Analyze Samples oxidation->hplc_ms Analyze Samples thermal->hplc_ms Analyze Samples photo->hplc_ms Analyze Samples quantify Quantify Parent & Degradants hplc_ms->quantify pathway Identify Degradation Pathway quantify->pathway G cluster_upstream Upstream Signaling cluster_translation Translation Initiation cluster_effect Cellular Effects PI3K_AKT PI3K/AKT/mTOR Pathway eIF4F eIF4F Complex (eIF4E, eIF4G, eIF4A) PI3K_AKT->eIF4F Activates RAS_MAPK RAS/MAPK Pathway RAS_MAPK->eIF4F Activates eIF4A eIF4A (RNA Helicase) eIF4F->eIF4A mRNA 5' Capped mRNA eIF4A->mRNA Unwinds 5' UTR Ribosome 43S Preinitiation Complex mRNA->Ribosome Recruits Translation Protein Synthesis Ribosome->Translation Proliferation Cell Proliferation Translation->Proliferation Survival Cell Survival Translation->Survival Apoptosis Apoptosis Translation->Apoptosis Inhibition leads to This compound This compound This compound->eIF4A Inhibits

References

Technical Support Center: Overcoming Resistance to Episilvestrol in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and understanding resistance to the potent translation initiation inhibitor, Episilvestrol.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a member of the rocaglate family of natural products that potently inhibits cap-dependent translation initiation.[1][2] Its primary molecular target is the DEAD-box RNA helicase, eukaryotic initiation factor 4A (eIF4A), which is the enzymatic core of the eIF4F complex.[1][2] Unlike inhibitors that block ATP hydrolysis or RNA binding, this compound acts as an interfacial inhibitor. It clamps eIF4A onto specific mRNA sequences, particularly those containing polypurine stretches in their 5' untranslated regions (5'-UTRs).[1][3] This action creates a stable ternary complex (this compound-eIF4A-mRNA) that physically obstructs the scanning of the 43S pre-initiation complex, thereby stalling ribosome recruitment and selectively repressing the translation of malignancy-related mRNAs.[1][2][3]

Q2: How do cancer cells develop resistance to this compound?

There are two primary mechanisms of resistance to this compound and other rocaglates that have been experimentally validated:

  • Target Alteration: Resistance can arise from specific mutations within the drug's target, eIF4A1. The most well-characterized resistance-conferring mutation is a phenylalanine-to-leucine substitution at position 163 (F163L).[3][4][5] This amino acid is critical for forming the rocaglate-binding pocket on eIF4A.[1] The F163L mutation prevents this compound from effectively clamping eIF4A onto mRNA, thereby abrogating its inhibitory activity.[1][3]

  • Bypass Pathway Activation (NRF2 Signaling): A major mechanism of acquired resistance is the hyperactivation of the NRF2 (Nuclear factor erythroid 2-related factor 2) antioxidant response pathway.[6][7] Normally, NRF2 is kept at low levels by its negative regulator, KEAP1, which targets it for proteasomal degradation via a CUL3-based E3 ubiquitin ligase complex.[8][9] In resistant cells, loss-of-function mutations in KEAP1, CUL3, or CAND1, or gain-of-function mutations in NFE2L2 (the gene encoding NRF2), lead to the stabilization and nuclear accumulation of NRF2.[6][10] Constitutively active NRF2 drives a broad transcriptional program that, among other effects, augments global protein synthesis. This helps to counteract the inhibitory effect of this compound, particularly restoring the translation of key pro-survival proteins like MYC and BCL2.[6][7]

Q3: What are the known biomarkers for this compound sensitivity or resistance?

Based on the mechanisms of action and resistance, the following can be considered as key biomarkers:

  • Sensitivity Biomarkers: High expression of eIF4A and dependence on the translation of oncogenes with structured 5'-UTRs (e.g., MYC, MCL1, cyclins) can indicate sensitivity.[6][11] Cancers such as certain B-cell lymphomas often show high sensitivity.[6]

  • Resistance Biomarkers:

    • Genetic Mutations: The presence of an eIF4A1 F163L mutation is a direct biomarker of target-based resistance.[3][4] Somatic mutations in KEAP1, NFE2L2 (especially in the DLG and ETGE motifs), or CUL3 are strong indicators of resistance via NRF2 pathway activation.[12][13]

    • Protein Expression: High nuclear expression of NRF2 and increased expression of its downstream target genes (e.g., NQO1, TXNRD1) can serve as functional markers of NRF2 pathway hyperactivation and potential resistance.[14][15]

Q4: What strategies can be employed to overcome this compound resistance?

Overcoming resistance typically involves rational combination therapies:

  • For NRF2-Mediated Resistance: Since NRF2 activation is a key resistance mechanism, combining this compound with inhibitors of the NRF2 pathway is a logical strategy. While direct NRF2 inhibitors are still largely in preclinical development, targeting downstream effectors or parallel vulnerabilities may be effective.[[“]][17] For example, since NRF2 restores the production of pro-survival proteins, combining this compound with other agents that target these pathways (e.g., BCL2 inhibitors) could re-sensitize cells.

  • Synergistic Combinations: this compound has shown synergistic effects when combined with other anticancer agents. For instance, it can suppress the cell-cycle feedback response induced by CDK4/6 inhibitors, making the combination effective even in CDK4/6 inhibitor-resistant cells.[11] It has also been shown to enhance the efficacy of cytotoxic agents like doxorubicin in preclinical lymphoma models.[18]

Section 2: Troubleshooting Guide for Experimental Issues

Problem / Observation Potential Cause Recommended Troubleshooting Steps
High Intrinsic Resistance The cancer cell line shows a high IC50 to this compound from the initial experiment without prior drug exposure.The cell line may have pre-existing resistance mechanisms, such as a KEAP1 or NFE2L2 mutation.[12]1. Genomic Analysis: Perform sequencing of KEAP1, NFE2L2, CUL3, and eIF4A1 genes to check for known resistance-conferring mutations. 2. Protein Analysis: Use Western blotting to check for high basal nuclear NRF2 levels and expression of its target genes (NQO1, GCLM, etc.).[14] 3. Cell Line Selection: If possible, switch to a cell line known to be sensitive to rocaglates (e.g., certain lymphoma or leukemia cell lines) to establish a positive control for your experiments.[6]
Acquired Resistance Cells initially sensitive to this compound become progressively less responsive after continuous or pulsed treatment.Selection for resistant clones has likely occurred. The most probable mechanisms are the acquisition of mutations in the NRF2 pathway or, more rarely, in eIF4A1.[6]1. Isolate and Expand: Establish a resistant cell line by culturing cells in gradually increasing concentrations of this compound.[3] 2. Confirm Resistance: Determine the new, higher IC50 value of the resistant line compared to the parental line. A >3-10 fold increase is typically considered significant. 3. Mechanism Interrogation: Sequence the KEAP1/NFE2L2/CUL3/eIF4A1 genes in the resistant line and compare to the parental line. 4. Pathway Analysis: Perform Western blot and qPCR to assess the NRF2 pathway activity in the resistant vs. parental lines.
Lack of Downstream Effects No decrease is observed in the protein levels of expected eIF4A targets (e.g., c-Myc, Mcl-1, Cyclin D1) after this compound treatment.1. Suboptimal Drug Concentration/Time: The concentration or duration of treatment may be insufficient. 2. Target Engagement Failure: The drug may not be effectively inhibiting eIF4A. 3. Resistance Mechanism: The cells may be resistant, bypassing the need for these specific proteins or rapidly restoring their translation via NRF2 activation.[6]1. Dose-Response/Time-Course: Perform a matrix experiment with varying concentrations and time points to find the optimal conditions for inhibiting target protein expression. 2. Confirm Target Inhibition: Use Polysome Profiling to directly visualize the shift of ribosomes from heavy polysomes to monosomes, which is a direct indicator of translation initiation inhibition.[18] 3. Check Resistance Markers: Analyze the NRF2 pathway status as described above.

Section 3: Key Experimental Protocols

Protocol 1: Establishing an this compound-Resistant Cell Line

This protocol describes a general method for developing a drug-resistant cancer cell line through continuous, escalating exposure. This method mimics the pressure selection that can lead to acquired resistance in a clinical setting.[3]

  • Initial IC50 Determination:

    • Seed the parental cancer cell line in 96-well plates at a predetermined optimal density.

    • After 24 hours, treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 1000 nM) for 72 hours.

    • Assess cell viability using an appropriate method (e.g., CellTiter-Glo®, MTT, or SRB assay).

    • Calculate the IC50 value, which is the concentration of this compound required to inhibit cell growth by 50%.

  • Induction of Resistance:

    • Begin by continuously culturing the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits growth by 20%).

    • When the cells resume a normal growth rate (typically after 2-3 passages), double the concentration of this compound in the culture medium.

    • If significant cell death (>50%) occurs, reduce the concentration to the previous step and allow the cells to recover before attempting to increase it again.

    • Repeat this process of incrementally increasing the drug concentration over several months.

  • Characterization of the Resistant Line:

    • After the cells are stably proliferating in a significantly higher concentration of this compound (e.g., 10-20 times the initial IC50), a resistant line is considered established.

    • Culture the resistant cells in a drug-free medium for at least two passages before characterization to ensure the resistance phenotype is stable.

    • Re-evaluate the IC50 of the resistant cell line alongside the parental line. The fold-increase in IC50 is known as the Resistance Index (RI).

    • Cryopreserve stocks of the resistant and parental cells at similar passage numbers.

Protocol 2: Western Blotting for NRF2 Pathway Activation

This protocol provides a method to assess the protein levels of key components and targets of the NRF2 pathway.

  • Protein Lysate Preparation:

    • Culture parental and this compound-resistant cells to 80-90% confluency.

    • Wash cells with ice-old PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load 20-40 µg of protein per lane onto an 8-12% SDS-polyacrylamide gel.

    • Run the gel until adequate separation is achieved.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:

      • Anti-NRF2

      • Anti-KEAP1

      • Anti-NQO1

      • Anti-β-Actin or Anti-GAPDH (as a loading control)

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop using an ECL substrate. Capture the signal with an imaging system.

    • Quantify band intensity using software like ImageJ and normalize to the loading control.

Protocol 3: Polysome Profiling to Confirm eIF4A Inhibition

Polysome profiling separates cellular extracts on a sucrose gradient to visualize the distribution of ribosomes on mRNAs. Effective inhibition of translation initiation by this compound will cause a decrease in heavy polysomes (mRNAs with multiple ribosomes) and an increase in the 80S monosome peak.[18]

  • Cell Preparation and Lysis:

    • Treat cells with this compound or vehicle control for the desired time (e.g., 1-2 hours).

    • Add cycloheximide (100 µg/mL) to the culture medium 10 minutes before harvesting to "freeze" ribosomes on the mRNA.

    • Wash cells with ice-cold PBS containing cycloheximide.

    • Lyse cells in a hypotonic lysis buffer containing cycloheximide, RNase inhibitors, and protease inhibitors.

    • Centrifuge to pellet nuclei and mitochondria, retaining the cytoplasmic supernatant.

  • Sucrose Gradient Ultracentrifugation:

    • Prepare linear 10-50% sucrose gradients in ultracentrifuge tubes.

    • Carefully layer an equal amount of cytoplasmic lysate (by A260 absorbance) onto the top of each gradient.

    • Centrifuge at high speed (e.g., 39,000 rpm in an SW41Ti rotor) for 2-3 hours at 4°C.

  • Fractionation and Analysis:

    • Place the tube in a gradient fractionator system.

    • Puncture the bottom of the tube and pump a dense sucrose solution (e.g., 60%) into the bottom, forcing the gradient out through the top.

    • Pass the displaced gradient through a UV monitor to continuously record absorbance at 254 nm, generating a polysome profile.

    • Collect fractions of a fixed volume during the process.

    • RNA can be extracted from these fractions for downstream analysis (e.g., qPCR) of specific transcripts.

    • A successful inhibition by this compound is indicated by a collapse of the polysome peaks and a corresponding increase in the 80S monosome peak.[18]

Section 4: Quantitative Data Summary

The sensitivity of cancer cells to this compound (or its close analog, Silvestrol) is highly dependent on their genetic background, particularly the status of the KEAP1-NRF2 pathway. Cells with a hyperactivated NRF2 pathway due to mutations in KEAP1 or NFE2L2 demonstrate significantly reduced sensitivity.

Table 1: Representative IC50 Values for eIF4A Inhibitors in Sensitive vs. Resistant Contexts

CompoundCell Line / Genetic ContextResistance MechanismIC50 (approx. nM)Fold Resistance
Silvestrol Analog (CR-1-31-B)Lymphoma (Wild-Type)N/A (Sensitive)1 - 10N/A
Silvestrol Analog (CR-1-31-B)Lymphoma (KEAP1 edited)NRF2 Activation> 50> 5-10 fold
Silvestrol Analog (CR-1-31-B)Lymphoma (CUL3 edited)NRF2 Activation> 50> 5-10 fold
SilvestrolNIH/3T3 (Wild-Type eIF4A1)N/A (Sensitive)~20N/A
SilvestrolNIH/3T3 (eIF4A1 F163L)Target Mutation> 200> 10 fold

Data synthesized from preclinical studies.[4][6] Actual IC50 values can vary based on experimental conditions and cell line. The table illustrates the significant shift in potency conferred by known resistance mechanisms.

Section 5: Signaling Pathways and Experimental Workflows

Diagram 1: Mechanism of Action of this compound

episilvestrol_moa cluster_initiation Translation Initiation mRNA 5'-UTR mRNA PIC43S 43S Pre-initiation Complex mRNA->PIC43S recruits StalledComplex Stalled eIF4A-RNA Complex mRNA->StalledComplex clamps onto polypurine RNA eIF4E eIF4E eIF4E->mRNA form eIF4F on cap eIF4G eIF4G eIF4E->eIF4G binds eIF4G->mRNA form eIF4F on cap eIF4A eIF4A (Helicase) eIF4G->eIF4A recruits eIF4A->mRNA form eIF4F on cap eIF4A->mRNA scans 5'-UTR eIF4A->StalledComplex clamps onto polypurine RNA Translation_Blocked Translation Blocked This compound This compound This compound->eIF4A StalledComplex->PIC43S StalledComplex->Translation_Blocked

Caption: this compound clamps eIF4A onto mRNA, blocking 43S complex scanning and halting translation.

Diagram 2: NRF2-Mediated Resistance Pathway

nrf2_resistance cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NRF2 NRF2 KEAP1 KEAP1 NRF2->KEAP1 binds Proteasome Proteasome NRF2->Proteasome degraded (Basal State) NRF2_nuc NRF2 NRF2->NRF2_nuc translocates CUL3 CUL3-E3 Ligase KEAP1->CUL3 recruits CUL3->NRF2 ubiquitinates KEAP1_mut Mutant/Deleted KEAP1 or CUL3 KEAP1_mut->KEAP1 inactivates ARE Antioxidant Response Element (ARE) NRF2_nuc->ARE binds TargetGenes Increased Protein Synthesis (e.g., MYC, BCL2) & Cytoprotective Genes ARE->TargetGenes activates transcription Resistance This compound Resistance TargetGenes->Resistance promotes

Caption: Mutations in KEAP1/CUL3 prevent NRF2 degradation, causing pathway activation and resistance.

Diagram 3: Workflow for Investigating Acquired Resistance

Caption: A logical workflow for developing and characterizing this compound-resistant cancer cells.

References

minimizing off-target effects of Episilvestrol in research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of Episilvestrol, with a focus on minimizing and understanding its off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a specific inhibitor of the eukaryotic initiation factor 4A (eIF4A), an ATP-dependent DEAD-box RNA helicase.[1][2] It is a member of the rocaglate family of natural products.[3] this compound functions by clamping mRNA onto eIF4A, which is part of the eIF4F translation initiation complex. This action stabilizes the eIF4A:RNA interaction, preventing the unwinding of secondary structures in the 5' untranslated regions (UTRs) of mRNAs, thereby inhibiting translation initiation.[1][2]

Q2: How specific is this compound for its target, eIF4A?

This compound and its parent compound, Silvestrol, are considered highly specific for eIF4A.[3][4] However, like many small molecule inhibitors, the potential for off-target effects exists, particularly at higher concentrations.

Q3: What are the known or potential off-target effects of this compound and related rocaglates?

While generally specific, some off-target effects and considerations for rocaglates like Silvestrol (a close analog of this compound) have been reported:

  • Cell-type dependent cytotoxicity: The cytotoxic effects of Silvestrol can vary between different cell types, a phenomenon linked to the expression levels of the P-glycoprotein (P-gp) efflux transporter.[5][6] Cells with low P-gp expression may accumulate the compound to higher intracellular concentrations, leading to increased cytotoxicity that could be considered an off-target effect in non-cancerous cells.[5][6]

  • Genotoxicity at high concentrations: One study on Silvestrol indicated minor genotoxic effects at a concentration of 50 nM.[5][7]

  • Interaction with eIF4A homologs: Rocaglates have been shown to interact with eIF4A3, a homolog of eIF4A1/2 involved in the exon junction complex (EJC) and nonsense-mediated decay (NMD).[8] However, the observed inhibition of NMD by rocaglates appears to be a secondary consequence of general translation inhibition rather than a direct functional impact on eIF4A3.[8]

  • Integrated Stress Response: While not directly shown for this compound, another eIF4A inhibitor, elatol, was found to induce markers of an integrated stress response, which was considered a likely off-target effect.[9]

Q4: How can I differentiate between on-target and off-target effects in my experiments?

Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Here are some recommended strategies:

  • Use a structurally related inactive compound: Comparing the effects of this compound to an inactive analog can help attribute observed phenotypes to the specific on-target activity. For some rocaglates, inactive enantiomers are available for this purpose.[3]

  • Genetic knockdown or knockout of the target: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of eIF4A should phenocopy the effects of this compound if they are on-target.[10][11]

  • Dose-response analysis: On-target effects are typically observed at lower concentrations of the inhibitor, while off-target effects may only appear at higher concentrations. A careful dose-response study is essential.

  • Use of structurally distinct inhibitors of the same target: If another inhibitor of eIF4A with a different chemical structure produces the same phenotype, it strengthens the evidence for an on-target effect.[11]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High cytotoxicity in non-target (e.g., non-cancerous) cell lines. Cell line may have low expression of P-glycoprotein (P-gp), leading to intracellular accumulation of this compound.[5][6]1. Measure P-gp expression levels in your cell lines. 2. Consider using a cell line with higher P-gp expression as a control. 3. Perform a careful dose-response curve to determine the therapeutic window.
Inconsistent results between experiments. 1. Variability in cell density or health. 2. Degradation of this compound stock solution. 3. Inconsistent incubation times.1. Standardize cell seeding density and ensure cells are in the logarithmic growth phase. 2. Prepare fresh stock solutions of this compound and store them appropriately. 3. Adhere strictly to a standardized experimental timeline.
Observed cellular effect may not be due to eIF4A inhibition. The effect could be an off-target activity of this compound.1. Perform a target validation experiment using siRNA or CRISPR to knockdown eIF4A and see if the phenotype is replicated.[10][11] 2. Use a structurally related inactive control compound if available. 3. Test other known eIF4A inhibitors with different chemical scaffolds.[11]
Difficulty in interpreting results from a single concentration. A single high concentration may induce off-target effects.Always perform a dose-response curve to identify the concentration range where on-target effects are dominant.

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of Silvestrol (a close analog of this compound)

Cell LineCell TypeCC50 (nM)Reference
A549Lung Cancer9.42[6]
HT29Colon Cancer0.7[6]
Huh-7Hepatocellular Carcinoma30[6]
HeLaEmbryonic Kidney5[6]
HEK293TKidney16[4]
Caki-2Kidney37[4]
MRC-5Lung Fibroblast>50,000[6]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTS/MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cultured cells.

Materials:

  • This compound

  • 96-well cell culture plates

  • Cell line of interest

  • Complete cell culture medium

  • MTS or MTT reagent

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add the MTS or MTT reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for the colorimetric reaction to develop.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Target Validation using eIF4A siRNA

This protocol helps to confirm that the observed effects of this compound are due to the inhibition of its target, eIF4A.

Materials:

  • siRNA targeting eIF4A and a non-targeting control siRNA

  • Lipofectamine RNAiMAX or a similar transfection reagent

  • Opti-MEM or other serum-free medium

  • Cells of interest

  • This compound

  • Reagents for downstream analysis (e.g., cell viability assay, Western blot)

Procedure:

  • Seed cells so they will be at the optimal confluency for transfection.

  • On the day of transfection, dilute the eIF4A siRNA and control siRNA in Opti-MEM.

  • In a separate tube, dilute the transfection reagent in Opti-MEM.

  • Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature to allow for complex formation.

  • Add the siRNA-lipid complexes to the cells.

  • Incubate for 24-48 hours to allow for eIF4A knockdown.

  • After knockdown, treat the cells with this compound or vehicle control.

  • Perform downstream assays (e.g., cell viability) to compare the effects of this compound in eIF4A-depleted versus control cells. A diminished effect of this compound in the eIF4A knockdown cells would support an on-target mechanism.

  • Confirm eIF4A knockdown efficiency by Western blot or qPCR.

Visualizations

experimental_workflow cluster_0 Initial Experiment cluster_1 Troubleshooting & Validation cluster_2 Conclusion Observe Phenotype Observe Phenotype Is the effect on-target? Is the effect on-target? Observe Phenotype->Is the effect on-target? siRNA/CRISPR Knockdown siRNA/CRISPR Knockdown Is the effect on-target?->siRNA/CRISPR Knockdown Validate Target Inactive Analog Control Inactive Analog Control Is the effect on-target?->Inactive Analog Control Control Compound Dose-Response Curve Dose-Response Curve Is the effect on-target?->Dose-Response Curve Characterize Potency On-Target Effect On-Target Effect siRNA/CRISPR Knockdown->On-Target Effect Off-Target Effect Off-Target Effect siRNA/CRISPR Knockdown->Off-Target Effect Inactive Analog Control->On-Target Effect Inactive Analog Control->Off-Target Effect Dose-Response Curve->On-Target Effect Dose-Response Curve->Off-Target Effect

Caption: Workflow for validating on-target vs. off-target effects.

signaling_pathway This compound This compound eIF4A eIF4A This compound->eIF4A inhibits Translation Initiation Translation Initiation This compound->Translation Initiation blocks eIF4F Complex eIF4F Complex eIF4A->eIF4F Complex is part of mRNA mRNA eIF4A->mRNA unwinds 5' UTR eIF4F Complex->mRNA binds to 5' cap mRNA->Translation Initiation is translated Protein Synthesis Protein Synthesis Translation Initiation->Protein Synthesis

Caption: this compound's mechanism of action in inhibiting translation.

References

Technical Support Center: Determining Optimal Exposure Time for Episilvestrol Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for determining the optimal exposure time for Episilvestrol's cytotoxic effects.

Frequently Asked Questions (FAQs)

Q1: What is the first step in determining the optimal exposure time for this compound?

A1: The initial step is to perform a time-course experiment using a fixed, supra-lethal concentration of this compound. This will help establish a general timeframe of its cytotoxic action on your specific cell line. It is recommended to test a broad range of time points (e.g., 6, 12, 24, 48, and 72 hours) to observe the onset and saturation of the cytotoxic effect.

Q2: How do I select the appropriate concentration of this compound for my initial time-course experiment?

A2: For the initial time-course experiment, it is advisable to use a concentration that is significantly higher than the reported half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) for similar cell lines. Based on existing data, a concentration in the range of 100-200 nM would likely be sufficient to induce a strong cytotoxic response.[1]

Q3: What assays can I use to measure this compound-induced cytotoxicity?

A3: Several assays can be used to measure cytotoxicity. A common and straightforward method is the MTT assay, which measures metabolic activity as an indicator of cell viability.[2][3][4] For a more detailed analysis of cell death mechanisms, you can use assays to detect apoptosis, such as Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[5][6][7]

Q4: I have completed my initial time-course experiment. How do I interpret the results to select an optimal exposure time?

A4: The optimal exposure time is typically the point at which you observe a maximal and stable cytotoxic effect. If the cytotoxicity plateaus after a certain time point (e.g., 48 hours), this may be an appropriate duration for subsequent dose-response experiments. It is crucial to consider the mechanism of action of this compound, which involves the inhibition of protein synthesis and can lead to apoptosis.[8][9][10][11] Therefore, time points that allow for the completion of these downstream events are often preferred. The duration of exposure can significantly influence the observed IC50 values.[12][13][14]

Q5: Should I perform a dose-response experiment at multiple time points?

A5: Yes, after your initial time-course experiment, it is highly recommended to perform dose-response experiments at two or three selected time points (e.g., 24, 48, and 72 hours). This will allow you to determine the IC50 value at each time point and understand how the potency of this compound changes with exposure duration.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability between replicate wells in a cytotoxicity assay. Inconsistent cell seeding, pipetting errors, or edge effects in the microplate.[15][16]Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for adding reagents and be consistent with your technique. To mitigate edge effects, avoid using the outermost wells of the plate for experimental samples and instead fill them with sterile PBS or media.[17]
Low signal or no response to this compound treatment. The concentration of this compound is too low, the exposure time is too short, or the cell line is resistant.Verify the concentration of your this compound stock. Increase the concentration range and/or extend the exposure time in your next experiment. If the cells remain unresponsive, they may be inherently resistant to this compound.
Inconsistent results between experiments. Variations in cell passage number, cell density at the time of treatment, or reagent quality.Use cells within a consistent and low passage number range. Ensure that the cell confluence is consistent across experiments at the start of treatment. Use fresh reagents and ensure proper storage conditions.
Unexpected cell death in control (untreated) wells. Contamination (microbial or chemical), poor cell health, or issues with the culture medium.Regularly check your cell cultures for any signs of contamination. Ensure your cell culture reagents are of high quality and not expired. Maintain optimal cell culture conditions.
Difficulty in dissolving this compound. This compound has low aqueous solubility.This compound is soluble in DMSO.[1] Prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[17]

Quantitative Data Summary

The following table summarizes the reported cytotoxic activity of this compound in various human cancer cell lines.

Cell LineAssay TypeParameterValue (nM)Exposure Time
Lu1 (Lung Cancer)-ED503.8Not Specified
LNCaP (Prostate Cancer)-ED503.8Not Specified
MCF-7 (Breast Cancer)-ED505.5Not Specified
HUVEC (Endothelial Cells)-ED5015.3Not Specified
NCI-H460 (Lung Cancer)SRB assayGI5017.96Not Specified
MCF-7 (Breast Cancer)SRB assayGI5018.7Not Specified
HK1 (Nasopharyngeal Carcinoma)MTS assayIC50Not Specified24 hours
C666.1 (Nasopharyngeal Carcinoma)MTS assayIC50Not Specified24 hours

Data compiled from MedChemExpress.[1]

Experimental Protocols

MTT Cell Viability Assay

This protocol is adapted from standard MTT assay procedures.[2][3][4][18]

Materials:

  • 96-well tissue culture plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • The next day, treat the cells with a series of concentrations of this compound for the desired exposure time (e.g., 24, 48, 72 hours). Include untreated control wells.

  • Following the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • After the incubation with MTT, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate for at least 2 hours at 37°C (or overnight for some solubilization buffers) in the dark to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Annexin V and Propidium Iodide (PI) Apoptosis Assay

This protocol is based on standard methods for detecting apoptosis by flow cytometry.[5][6][7][19]

Materials:

  • 6-well tissue culture plates

  • This compound

  • Annexin V-FITC (or another fluorochrome)

  • Propidium Iodide (PI)

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for the desired exposure time.

  • Harvest the cells, including both adherent and floating populations.

  • Wash the cells with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol outlines the steps for analyzing cell cycle distribution using PI staining and flow cytometry.[20][21][22]

Materials:

  • 6-well tissue culture plates

  • This compound

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for the selected exposure time.

  • Harvest the cells and wash them with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle can be determined based on the fluorescence intensity of PI.

Visualizations

Experimental_Workflow_for_Optimal_Exposure_Time cluster_phase1 Phase 1: Initial Time-Course cluster_phase2 Phase 2: Dose-Response at Selected Time Points cluster_phase3 Phase 3: Mechanistic Assays at Optimal Time start Start cell_culture Cell Culture (Select Cell Line) start->cell_culture time_course Time-Course Experiment (Fixed High Concentration of this compound) cell_culture->time_course cytotoxicity_assay_1 Cytotoxicity Assay (e.g., MTT) time_course->cytotoxicity_assay_1 data_analysis_1 Data Analysis (Identify Time Window of Activity) cytotoxicity_assay_1->data_analysis_1 dose_response Dose-Response Experiments (Multiple this compound Concentrations at 2-3 Time Points) data_analysis_1->dose_response Select Time Points cytotoxicity_assay_2 Cytotoxicity Assay (e.g., MTT) dose_response->cytotoxicity_assay_2 ic50_determination IC50 Determination cytotoxicity_assay_2->ic50_determination apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) ic50_determination->apoptosis_assay Select Optimal Time & IC50 cell_cycle_assay Cell Cycle Analysis (PI Staining) ic50_determination->cell_cycle_assay Select Optimal Time & IC50 end End apoptosis_assay->end cell_cycle_assay->end

Caption: Experimental workflow for determining the optimal exposure time of this compound.

Episilvestrol_Signaling_Pathway cluster_downstream Downstream Effects This compound This compound eif4a eIF4A (RNA Helicase) This compound->eif4a Inhibits translation_initiation Translation Initiation eif4a->translation_initiation eif4a:e->translation_initiation:w protein_synthesis Protein Synthesis of Pro-Survival & Proliferative Proteins translation_initiation->protein_synthesis translation_initiation:e->protein_synthesis:w apoptosis Apoptosis cell_cycle_arrest Cell Cycle Arrest cell_proliferation Cell Proliferation protein_synthesis->cell_proliferation protein_synthesis:s->cell_proliferation:n protein_synthesis->apoptosis Inhibition Leads to protein_synthesis->cell_cycle_arrest Inhibition Leads to

Caption: Simplified signaling pathway of this compound's cytotoxic action.

References

Technical Support Center: Total Synthesis of Episilvestrol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers engaged in the total synthesis of (-)-episilvestrol. The synthesis is a complex undertaking with several critical steps that require careful optimization to achieve desired yields and stereoselectivity.

Troubleshooting Guides & FAQs

Key Challenge 1: The Mitsunobu Coupling

The convergent coupling of the cyclopentabenzofuran core (a phenol) and the 1,4-dioxane fragment (a lactol) is a crucial step that forms the C-O bond with a new stereocenter. Achieving high diastereoselectivity in favor of the desired axial product (episilvestrol configuration) over the equatorial isomer is a primary challenge.

Question 1: My Mitsunobu coupling is giving a low axial:equatorial diastereomeric ratio. How can I improve the selectivity for the axial product?

Answer: The diastereoselectivity of this Mitsunobu reaction is highly dependent on the choice of azodicarboxylate reagent and the reaction temperature. Steric hindrance plays a key role in favoring the desired axial product.

  • Reagent Choice: Standard reagents like diisopropyl azodicarboxylate (DIAD) may yield poor selectivity. While diethyl azodicarboxylate (DEAD) can improve the reaction rate and selectivity, the best results have been achieved using di-2-methoxyethyl azodicarboxylate (DMEAD).[1] DMEAD is comparable in reactivity to DEAD but provides superior selectivity at lower temperatures.[1]

  • Temperature Control: Lowering the reaction temperature is critical. Running the coupling at 0 °C significantly enhances the axial-to-equatorial ratio.[1] Reactions performed at room temperature show a marked decrease in selectivity.[1]

  • Stoichiometry: Using an excess of the dioxane fragment (e.g., 2.5 equivalents) can help drive the reaction to completion.[1]

Data Presentation: Effect of Mitsunobu Reagents on Coupling Selectivity

AzodicarboxylateTemperatureAxial:Equatorial RatioYieldPurification Notes
DIADRoom Temp.Low SelectivityModerateStandard chromatography
DEAD0 °C>95:5ImprovedDifficult; byproduct co-elutes with product
DMEAD 0 °C >95:5 (Only Isomer) 75% Easy; byproduct is water-soluble

Question 2: I'm struggling to purify the coupled product from the hydrazinedicarboxylate byproduct after my Mitsunobu reaction. What are my options?

Answer: This is a common issue when using standard reagents like DIAD or DEAD. The reduced hydrazinedicarboxylate byproduct is often greasy and has similar polarity to the desired product, making chromatographic separation challenging.[1]

The most effective solution is to switch to di-2-methoxyethyl azodicarboxylate (DMEAD).[1] The corresponding di-2-methoxyethyl hydrazinedicarboxylate byproduct is water-soluble and can be easily removed with a simple aqueous workup, leaving the crude product significantly cleaner and easier to purify by flash chromatography.[1]

Key Challenge 2: Synthesis of the Cyclopentabenzofuran Core

The synthesis of the core structure involves a key photochemical [3+2] cycloaddition followed by a base-induced α-ketol rearrangement.[1][2]

Question 3: The photochemical [3+2] cycloaddition between my 3-hydroxyflavone and methyl cinnamate is low-yielding. What are the critical parameters?

Answer: Photochemical reactions can be sensitive to several factors. For the cycloaddition to form the bicyclic α-ketol intermediate, consider the following:

  • Wavelength and Light Source: Ensure you are using an appropriate light source (e.g., a high-pressure mercury lamp) with a filter (like Pyrex) to prevent unwanted side reactions. The reaction relies on the photoexcitation of the 3-hydroxyflavone.

  • Concentration: The concentration of reactants can influence the rate of intermolecular cycloaddition versus side reactions. The reaction should be sufficiently dilute to allow for good light penetration.

  • Solvent: The choice of solvent is crucial. It must be transparent to the wavelength of light used and inert under the reaction conditions. Benzene or toluene are commonly used.

  • Degassing: Remove dissolved oxygen from the solvent by bubbling with nitrogen or argon before and during the irradiation. Oxygen can act as a triplet quencher, inhibiting the desired reaction.

Question 4: My base-induced α-ketol rearrangement is not proceeding cleanly. What conditions are recommended?

Answer: This rearrangement is a thermodynamically controlled process that converts the initial photocycloaddition adduct into the stable cyclopentabenzofuran skeleton.[3][4]

  • Choice of Base: A moderately strong base is required. Sodium methoxide (NaOMe) in methanol is a common and effective choice.

  • Reaction Time and Temperature: The reaction is typically run at room temperature or with gentle heating. Monitor the reaction by TLC to determine the optimal reaction time and avoid decomposition.

  • Substrate Purity: Ensure the starting α-ketol adduct from the photochemical step is reasonably pure, as impurities can lead to side reactions under basic conditions.

Experimental Protocols

Protocol 1: Highly Diastereoselective Mitsunobu Coupling

This protocol is adapted from the total synthesis reported by Rizzacasa and coworkers.[1]

  • Preparation: To a solution of the cyclopentabenzofuran core (-)-6 (1.0 equiv) and the 1,4-dioxane lactol 5 (2.5 equiv) in anhydrous THF at 0 °C under an argon atmosphere, add triphenylphosphine (PPh₃, 2.0 equiv).

  • Reagent Addition: Slowly add a solution of di-2-methoxyethyl azodicarboxylate (DMEAD) (2.0 equiv) in anhydrous THF to the reaction mixture dropwise over 15 minutes. Ensure the internal temperature remains at 0 °C.

  • Reaction: Stir the mixture at 0 °C for 3 hours. Monitor the reaction progress by TLC.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate. Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude residue, containing the desired product and excess lactol 5 , can be purified by flash column chromatography on silica gel. The water-soluble DMEAD byproduct is removed during the aqueous workup. This procedure should yield the pure axially coupled product 36 in approximately 75% yield.[1]

Visualizations

Diagram 1: Overall Synthetic Strategy for (-)-Episilvestrol

G start_node Starting Materials (D-Glucose, 3-Hydroxyflavone, Methyl Cinnamate) fragA 1,4-Dioxane Fragment (Lactol) start_node->fragA Oxidative Rearrangement fragB Cyclopentabenzofuran Core (Phenol) start_node->fragB [3+2] Cycloaddition, α-Ketol Rearrangement key_step Key Mitsunobu Coupling (DMEAD, PPh3, 0 °C) fragA->key_step fragB->key_step protected Protected this compound key_step->protected final (-)-Episilvestrol protected->final Deprotection

Caption: A convergent approach to (-)-Episilvestrol.

Diagram 2: Troubleshooting the Key Mitsunobu Coupling Step

G start Start: Low Axial:Equatorial Selectivity in Mitsunobu Coupling q1 Which azodicarboxylate are you using? start->q1 reagent_diad DIAD / DEAD q1->reagent_diad DIAD/DEAD reagent_dmead DMEAD q1->reagent_dmead DMEAD action1 Action: Switch to DMEAD. It provides better steric shielding and a water-soluble byproduct. reagent_diad->action1 q2 What is the reaction temperature? reagent_dmead->q2 action1->q2 temp_rt Room Temperature q2->temp_rt RT temp_0c 0 °C q2->temp_0c 0 °C action2 Action: Lower temperature to 0 °C. This significantly favors the thermodynamically less stable (but desired) axial product. temp_rt->action2 end Result: High Axial Selectivity (>95:5) and Simplified Purification temp_0c->end action2->end

Caption: Decision tree for optimizing Mitsunobu selectivity.

References

Episilvestrol Formulation Strategies for Animal Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on formulation strategies for Episilvestrol in animal studies. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in formulating this compound for in vivo studies?

A1: The main challenge in formulating this compound for animal studies is its low aqueous solubility.[1] this compound is soluble in DMSO, which is suitable for in vitro experiments, but can be toxic in animals at higher concentrations.[1][2] Therefore, finding a biocompatible vehicle that can effectively solubilize this compound for systemic administration is crucial.

Q2: What is a recommended vehicle for administering this compound to mice?

A2: A highly effective vehicle for administering the structurally similar compound, silvestrol, in mice is a solution of hydroxypropyl-β-cyclodextrin (HP-β-CD).[3] A 30% HP-β-CD solution has been successfully used to formulate silvestrol for intravenous (IV), intraperitoneal (IP), and oral (PO) administration.[3] Given the structural similarity between silvestrol and this compound, this is a recommended starting point for this compound formulation.

Q3: What are the recommended routes of administration for this compound in mice?

A3: Based on studies with the closely related compound silvestrol, the most common and effective routes of administration are intravenous (IV), intraperitoneal (IP), and oral (PO) gavage.[3][4] The choice of administration route will depend on the specific experimental goals, such as desired bioavailability and target tissue exposure. It is important to note that oral administration of silvestrol has resulted in very low bioavailability (1.7%).[3]

Q4: Are there any known stability issues with this compound formulations?

A4: While specific stability data for this compound formulations is limited in the provided search results, a study on silvestrol showed gradual degradation in mouse and human plasma, with about 60% of the parent drug remaining after 6 hours.[3] It is advisable to prepare fresh dosing solutions and store them at 4°C for no more than two days before use.[3]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Precipitation of this compound in the formulation. - Exceeding the solubility limit of the vehicle.- Improper dissolution technique.- Ensure the concentration of this compound does not exceed the capacity of the HP-β-CD solution.- Use vortexing and sonication to aid dissolution.[1]- Prepare the dosing solution fresh before each experiment.[3]
Low or inconsistent bioavailability after oral administration. - Poor absorption from the gastrointestinal tract.- Potential degradation in the GI tract.- Consider alternative administration routes with higher bioavailability, such as intraperitoneal or intravenous injection.[3]- For oral studies, ensure proper gavage technique to deliver the full dose to the stomach.[5]
Adverse reactions in animals post-administration. - Toxicity of the vehicle (e.g., DMSO).- High dose of this compound.- Improper injection technique.- Use a biocompatible vehicle like HP-β-CD instead of high concentrations of DMSO.- Conduct a dose-escalation study to determine the maximum tolerated dose.- Ensure personnel are well-trained in the chosen administration technique to minimize stress and injury to the animals.[6][7][8]

Experimental Protocols

Preparation of this compound in 30% HP-β-CD Solution

This protocol is adapted from a study on the formulation of silvestrol and is expected to be applicable to this compound due to their structural similarities.[3]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile water for injection

  • Vortex mixer

  • 0.22 μm syringe filter

Procedure:

  • Prepare a 30% (w/v) solution of HP-β-CD in sterile water. For example, dissolve 3g of HP-β-CD in a final volume of 10 mL of water.

  • Weigh the required amount of this compound.

  • Add the powdered this compound to the 30% HP-β-CD solution.

  • Vortex the mixture vigorously until the this compound is completely dissolved. Gentle heating or sonication may be used to facilitate dissolution.

  • Once dissolved, filter the solution through a 0.22 μm syringe filter to ensure sterility.

  • Store the final formulation at 4°C for no longer than 48 hours before administration.

Quantitative Data Summary

The following table summarizes pharmacokinetic data for silvestrol, a close analog of this compound, administered in a 30% HP-β-CD formulation in mice. This data can serve as a useful reference for designing studies with this compound.

Parameter Intravenous (IV) Intraperitoneal (IP) Oral (PO)
Dose 5 mg/kg5 mg/kg25 mg/kg
Cmax (mean) 1,574 ± 412 nM747 ± 276 nM10 ± 2 nM
Bioavailability N/A100%1.7%
Data from a pharmacokinetic study of Silvestrol in C57BL/6 mice.[3]

Visualizations

Formulation_Workflow cluster_prep Formulation Preparation cluster_admin Animal Administration cluster_post Post-Administration A Weigh this compound C Combine this compound and HP-β-CD Solution A->C B Prepare 30% HP-β-CD Solution B->C D Vortex/Sonicate to Dissolve C->D Mixture E Sterile Filter (0.22 µm) D->E Clear Solution F Select Administration Route (IV, IP, or PO) E->F Sterile Formulation G Calculate Dosing Volume F->G H Administer to Animal G->H I Monitor Animal Health H->I J Collect Samples (Blood, Tissue) I->J K Analyze Samples J->K

Caption: Experimental workflow for the formulation and administration of this compound in animal studies.

Decision_Tree A Goal: In Vivo Study with this compound B Is high bioavailability required? A->B C Intravenous (IV) or Intraperitoneal (IP) Administration B->C Yes D Oral (PO) Administration (Note: Expect low bioavailability) B->D No E Is rapid systemic exposure needed? C->E F IV Administration E->F Yes G IP Administration E->G No

Caption: Decision tree for selecting the route of administration for this compound based on experimental goals.

References

Validation & Comparative

A Comparative Analysis of the Efficacy of Episilvestrol and Silvestrol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Episilvestrol and Silvestrol, two natural compounds with potent anti-cancer properties. Both are members of the rocaglate family and share a common mechanism of action, the inhibition of the eukaryotic initiation factor 4A (eIF4A), a key component of the protein translation machinery.[1][2] By targeting eIF4A, these compounds preferentially inhibit the translation of mRNAs with complex 5' untranslated regions, many of which encode oncoproteins and cell cycle regulators.[2][3] This guide summarizes the available experimental data to facilitate an informed assessment of their potential as therapeutic agents.

Quantitative Comparison of In Vitro Efficacy

The following tables summarize the cytotoxic and inhibitory concentrations of this compound and Silvestrol across various cancer cell lines as reported in the scientific literature.

Table 1: Comparative Cytotoxicity (ED₅₀) of this compound and Silvestrol

Cell LineCancer TypeThis compound ED₅₀ (nM)Silvestrol ED₅₀ (nM)
Lu1Lung Cancer3.81.2
LNCaPProstate Cancer3.81.5
MCF-7Breast Cancer5.51.2

ED₅₀ (Effective Dose 50) is the concentration of a drug that gives half of the maximal response.

Table 2: Comparative Inhibitory Concentration (IC₅₀) in Nasopharyngeal Carcinoma (NPC) Cells

Cell LineTime PointThis compound IC₅₀ (nM)Silvestrol IC₅₀ (nM)
C666-124h10.3818.23
C666-148h5.864.35
C666-172h4.192.98
HK124h12.1521.16
HK148h7.935.12
HK172h6.243.87

IC₅₀ (Inhibitory Concentration 50) is the concentration of a drug that inhibits a biological process by 50%.

The in vitro data suggests that while both compounds exhibit potent low nanomolar cytotoxicity, Silvestrol is generally more potent than this compound across several cancer cell lines. However, in nasopharyngeal carcinoma cell lines, this compound shows a higher potency at the 24-hour time point, while Silvestrol is more potent at 48 and 72 hours.

Mechanism of Action: Targeting the eIF4A Helicase

Both this compound and Silvestrol exert their anti-cancer effects by targeting the DEAD-box RNA helicase eIF4A.[1][2] This enzyme is critical for unwinding the secondary structures in the 5' untranslated regions (5'-UTRs) of messenger RNAs (mRNAs), a crucial step for the initiation of cap-dependent translation. By binding to eIF4A, these compounds stabilize the eIF4A-RNA complex, thereby stalling the translation initiation process.[2] This inhibition disproportionately affects the translation of mRNAs with long, structured 5'-UTRs, which often encode proteins involved in cell proliferation, survival, and angiogenesis, such as cyclins, and anti-apoptotic proteins like Mcl-1 and Bcl-2.[3]

G cluster_0 Cellular Effects cluster_1 Mechanism of Action Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Apoptosis Apoptosis Silvestrol_this compound Silvestrol / this compound eIF4A eIF4A Inhibition Silvestrol_this compound->eIF4A Binds to and inhibits Translation_Inhibition Inhibition of Translation (Oncogenic Proteins) eIF4A->Translation_Inhibition Prevents unwinding of 5'-UTR Downstream_Proteins Reduced Levels of: - Cyclins (D1, E1) - CDK4/6 - Mcl-1, Bcl-2 Translation_Inhibition->Downstream_Proteins Leads to Downstream_Proteins->Cell_Cycle_Arrest Induces Downstream_Proteins->Apoptosis Induces G cluster_workflow Apoptosis Assay Workflow A 1. Cell Treatment (Silvestrol/Episilvestrol) B 2. Cell Harvesting (Adherent & Floating) A->B C 3. Staining (Annexin V & PI) B->C D 4. Incubation (Dark, Room Temp) C->D E 5. Flow Cytometry Analysis D->E

References

Validating eIF4A as the Direct Target of Episilvestrol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental data validating the eukaryotic translation initiation factor 4A (eIF4A) as the direct target of Episilvestrol. It compares the performance of this compound with alternative eIF4A inhibitors and includes detailed methodologies for key validation experiments.

Executive Summary

This compound, a natural product derived from the Aglaia genus, is a potent inhibitor of translation initiation. Extensive experimental evidence has validated the DEAD-box RNA helicase eIF4A as its direct and highly selective cellular target. This compound functions as a "molecular clamp," stabilizing the interaction between eIF4A and RNA, thereby stalling the translation initiation complex and inhibiting protein synthesis. This mechanism of action distinguishes it from other classes of eIF4A inhibitors. The validation of eIF4A as the direct target of this compound is supported by a convergence of evidence from biochemical, biophysical, and cellular assays.

Comparative Performance of eIF4A Inhibitors

Inhibitor ClassCompound(s)Mechanism of ActionReported Potency (Cell-based assays)Key Distinguishing Features
Rocaglates This compound , Silvestrol, Rocaglamide A (RocA), CR-1-31-BStabilizes the eIF4A-RNA complex, acting as a molecular clamp to inhibit helicase activity.[1]This compound ED₅₀: 3.8 - 15.3 nM in various cancer cell lines.[2] Silvestrol shows similar nanomolar potency.[3]High specificity for eIF4A.[4][5][6] The unique 1,4-dioxane moiety of Silvestrol and this compound contributes to a tighter clamp on the eIF4A:RNA complex.[3]
Pateamine Analogues Pateamine A (PatA)Stimulates eIF4A:RNA binding, acting as a chemical inducer of dimerization, but at a site distinct from rocaglates.[3][7]Potent inhibitor of translation initiation.Broader RNA sequence recognition compared to rocaglates.[7]
Polyhydroxysteroids HippuristanolPrevents the interaction of eIF4A with RNA, thereby directly inhibiting its helicase activity without clamping.[8][9]Potent inhibitor of translation initiation.Mechanistically distinct from rocaglates and pateamines.[8][9]
Synthetic Inhibitors Zotatifin (eFT226)Promotes eIF4A binding to specific mRNA sequences.[10]IC₅₀ = 2 nM for promoting eIF4A binding.[10]Orally bioavailable and currently in clinical trials.

Experimental Validation of this compound Targeting eIF4A

The direct engagement of this compound with eIF4A has been validated through several key experimental approaches.

Affinity Purification using Biotinylated this compound

This method provides direct evidence of a physical interaction between this compound and its cellular binding partners.

Experimental Workflow:

cluster_prep Preparation cluster_binding Binding & Purification cluster_analysis Analysis Biotin_this compound Synthesis of Biotinylated this compound Incubation Incubate Biotin-Episilvestrol with Cell Lysate Biotin_this compound->Incubation Cell_Lysate Preparation of Cell Lysate Cell_Lysate->Incubation Streptavidin_Beads Capture with Streptavidin-coated Beads Incubation->Streptavidin_Beads Wash Wash Beads to Remove Non-specific Binders Streptavidin_Beads->Wash Elution Elute Bound Proteins Wash->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE Mass_Spec Mass Spectrometry Elution->Mass_Spec Western_Blot Western Blot (Anti-eIF4A) SDS_PAGE->Western_Blot

Caption: Workflow for Affinity Purification of this compound Targets.

Detailed Methodology:

  • Synthesis of Biotinylated Probe: A biotin moiety is chemically conjugated to this compound, creating a high-affinity tag for purification.[11]

  • Cell Lysis: Cells of interest are lysed to release proteins into a soluble fraction.

  • Incubation: The cell lysate is incubated with the biotinylated this compound to allow for the formation of drug-target complexes.

  • Capture: Streptavidin-coated beads, which have a very high affinity for biotin, are added to the lysate to capture the biotinylated this compound and any bound proteins.

  • Washing: The beads are washed extensively to remove proteins that are non-specifically bound to the beads or the probe.

  • Elution: The specifically bound proteins are eluted from the beads, often by boiling in SDS-PAGE loading buffer or by competitive elution with free biotin.

  • Analysis: The eluted proteins are separated by SDS-PAGE and identified by Western blotting using an antibody specific for eIF4A, or by mass spectrometry for unbiased identification of all binding partners.[11]

Key Finding: Studies using this approach have demonstrated that eIF4AI and eIF4AII are the only proteins that are specifically and consistently pulled down by biotinylated this compound, highlighting the remarkable selectivity of this compound.[4][5][6]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.

Experimental Workflow:

cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_lysis Lysis & Separation cluster_detection Detection Intact_Cells Intact Cells Drug_Treatment Treat with this compound or Vehicle (DMSO) Intact_Cells->Drug_Treatment Heating Heat cell suspensions to a range of temperatures Drug_Treatment->Heating Lysis Cell Lysis (e.g., freeze-thaw) Heating->Lysis Centrifugation Centrifugation to separate soluble and precipitated proteins Lysis->Centrifugation Supernatant_Collection Collect Supernatant (Soluble Fraction) Centrifugation->Supernatant_Collection Western_Blot Analyze soluble eIF4A by Western Blot Supernatant_Collection->Western_Blot cluster_components Reaction Components cluster_reaction Reaction & Measurement eIF4A Recombinant eIF4A Reaction_Mix Combine Components eIF4A->Reaction_Mix RNA_Substrate Fluorescently Labeled RNA Duplex Substrate RNA_Substrate->Reaction_Mix ATP ATP ATP->Reaction_Mix Inhibitor This compound or Vehicle Inhibitor->Reaction_Mix Incubation Incubate at 37°C Reaction_Mix->Incubation Fluorescence_Measurement Measure Fluorescence Increase (indicates unwinding) Incubation->Fluorescence_Measurement cluster_upstream Upstream Oncogenic Signaling cluster_eIF4F eIF4F Complex Assembly & Function cluster_downstream Translation Initiation Growth_Factors Growth Factors RTK Receptor Tyrosine Kinases (RTKs) Growth_Factors->RTK PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 eIF4E eIF4E (Cap Binding) mTORC1->eIF4E RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->eIF4E eIF4F_Complex eIF4F Complex eIF4E->eIF4F_Complex eIF4G eIF4G (Scaffold) eIF4G->eIF4F_Complex eIF4A eIF4A (Helicase) eIF4A->eIF4F_Complex mRNA_unwinding mRNA 5' UTR Unwinding eIF4F_Complex->mRNA_unwinding Ribosome_Recruitment 43S Ribosome Recruitment mRNA_unwinding->Ribosome_Recruitment Protein_Synthesis Protein Synthesis (e.g., c-Myc, Cyclin D1) Ribosome_Recruitment->Protein_Synthesis This compound This compound This compound->eIF4A Inhibits

References

A Comparative Analysis of Episilvestrol and Other Rocaglate Derivatives in Modulating Eukaryotic Translation

Author: BenchChem Technical Support Team. Date: November 2025

Rocaglates are a class of natural products derived from plants of the Aglaia genus, recognized for their potent anticancer and antiviral activities.[1][2] These compounds share a common cyclopenta[b]benzofuran core structure and exert their biological effects primarily by targeting the eukaryotic translation initiation factor 4A (eIF4A).[3][4] This guide provides a detailed comparison of the biological activity of episilvestrol against other prominent rocaglate derivatives, supported by experimental data and methodologies for a scientific audience.

Mechanism of Action: Clamping eIF4A on mRNA

Rocaglates function as interfacial inhibitors. They stabilize the interaction between the DEAD-box RNA helicase eIF4A and polypurine-rich sequences within the 5' untranslated regions (5' UTRs) of messenger RNA (mRNA).[5][6] This action "clamps" eIF4A onto the mRNA, which creates a steric barrier that impedes the scanning 43S preinitiation complex. The overall effect is the inhibition of cap-dependent translation initiation, a process frequently dysregulated in cancer.[6][7] Certain rocaglates have also been shown to target another related DEAD-box helicase, DDX3.[5]

Rocaglate_Mechanism_of_Action cluster_0 Normal Translation Initiation cluster_1 Rocaglate-Mediated Inhibition eIF4F eIF4F Complex (eIF4A, eIF4E, eIF4G) mRNA mRNA eIF4F->mRNA binds 5' cap Ribosome 43S Ribosome mRNA->Ribosome recruits Translation Protein Synthesis Ribosome->Translation scans to AUG Rocaglate Rocaglate (e.g., this compound) Clamp Ternary Complex (eIF4A-RNA-Rocaglate) Rocaglate->Clamp eIF4A eIF4A eIF4A->Clamp polyA_RNA Polypurine RNA polyA_RNA->Clamp Stalled_Ribosome Stalled Ribosome Clamp->Stalled_Ribosome blocks scanning No_Translation Translation Inhibited Stalled_Ribosome->No_Translation Experimental_Workflow cluster_workflow Resazurin Cell Viability Assay Workflow A 1. Seed cells in 96-well plate B 2. Incubate for 24h for cell attachment A->B C 3. Treat cells with rocaglate dilutions B->C D 4. Incubate for 72h C->D E 5. Add Resazurin reagent D->E F 6. Incubate for 2-4h E->F G 7. Measure fluorescence (Ex/Em ~560/590 nm) F->G H 8. Calculate IC50 values G->H

References

Unraveling the Potency of Episilvestrol Analogues: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Episilvestrol analogues, detailing their structure-activity relationships (SAR) in anticancer and antiviral applications. Supported by experimental data, this document delves into the nuanced molecular interactions that govern the therapeutic potential of these natural product derivatives.

This compound, a rocaglate derivative isolated from plants of the Aglaia genus, has garnered significant attention for its potent biological activities.[1] Like its parent compound, silvestrol, this compound targets the eukaryotic initiation factor 4A (eIF4A), an RNA helicase essential for the initiation of cap-dependent translation.[2][3][4] By clamping down on eIF4A's activity, these compounds can selectively inhibit the translation of mRNAs with complex 5' untranslated regions, which often encode for proteins involved in cell proliferation and survival, making them attractive candidates for cancer therapy.[5] Furthermore, their mechanism of action extends to antiviral activity against a broad spectrum of RNA viruses that rely on the host's translational machinery for replication.[6]

This guide synthesizes the current understanding of how modifications to the this compound scaffold impact its biological efficacy, presenting key quantitative data in a structured format. Detailed experimental protocols for the cited biological assays are also provided to facilitate reproducibility and further investigation.

Comparative Biological Activity of this compound and its Analogues

The following table summarizes the in vitro cytotoxic and antiviral activities of this compound and key analogues. The data highlights the critical role of specific structural features in determining the potency of these compounds.

CompoundModificationCell Line(s)Assay TypeEndpointValueReference(s)
This compound -Lu1, LNCaP, MCF-7CytotoxicityED₅₀3.8 nM, 3.8 nM, 5.5 nM[1]
NCI-H460, MCF-7CytotoxicityGI₅₀15.6 - 17.96 nM, 18.7 nM[1]
HK1, C666.1Cytotoxicity-Suppresses proliferation[1]
Silvestrol Epimer at C-5'''Human Cancer Cell LinesCytotoxicityPotentPotent in vitro activity[7]
MERS-CoV & HCoV-229E infected MRC-5AntiviralEC₅₀1.3 nM & 3.0 nM[8]
4'-Desmethoxythis compound Removal of methoxy group at C-4'A549 (lung), LIM1215 (colon)CytotoxicityIC₅₀120 nM, 10 nM[9]
2'''-epi-silvestrol Epimerization at C-2'''HT-29Cytotoxicity-Considerably less active[10][11]
2''',5'''-diepi-silvestrol Epimerization at C-2''' and C-5'''HT-29Cytotoxicity-Considerably less active[10][11]

Key Structure-Activity Relationship Insights:

  • The Cyclopenta[b]benzofuran Core and Dioxanyl Side Chain: Both the rigid core structure and the unique dioxanyl side chain are deemed necessary for optimal potency.[9][12]

  • Stereochemistry is Critical: The stereochemistry of the core is crucial for biological activity.[12] Furthermore, epimerization at the C-2''' and C-5''' positions of the dioxanyloxy ring, as seen in 2'''-epi-silvestrol and 2''',5'''-diepi-silvestrol, leads to a significant reduction in cytotoxic activity, highlighting the importance of the specific spatial arrangement of substituents on this ring for target engagement.[10][11]

  • Aromatic Substitution: The synthesis and evaluation of 4'-desmethoxythis compound revealed that the removal of the methoxy group at the 4'-position of the aromatic ring results in a notable decrease in activity against the A549 lung cancer cell line, though it retained some potency against the LIM1215 colon cancer cell line.[9]

Mechanism of Action: Targeting the eIF4A Helicase

This compound and its analogues exert their biological effects by inhibiting the DEAD-box RNA helicase eIF4A.[2][3] This helicase is a component of the eIF4F complex, which is responsible for unwinding the 5' untranslated region (UTR) of mRNAs to facilitate ribosome binding and translation initiation. By binding to eIF4A, these compounds stabilize the eIF4A-RNA complex, preventing the helicase from proceeding along the mRNA and thereby stalling translation.[3] This mechanism is particularly effective against mRNAs with long, structured 5' UTRs, which are characteristic of many oncoproteins.

eIF4A_Inhibition cluster_initiation Cap-Dependent Translation Initiation cluster_inhibition Inhibition by this compound eIF4F_complex eIF4F Complex (eIF4E, eIF4A, eIF4G) unwinding 5' UTR Unwinding eIF4F_complex->unwinding mediates eIF4A_RNA_complex eIF4A-RNA Complex (Stalled) eIF4F_complex->eIF4A_RNA_complex mRNA 5' Cap-mRNA ribosome 43S Pre-initiation Complex unwinding->ribosome allows binding of translation Protein Synthesis ribosome->translation This compound This compound Analogues This compound->eIF4F_complex binds to eIF4A eIF4A_RNA_complex->unwinding inhibits

Figure 1. Mechanism of action of this compound analogues.

Experimental Protocols

In Vitro Cytotoxicity Assays

1. Sulforhodamine B (SRB) Assay (for GI₅₀ determination) [1]

  • Cell Seeding: Cancer cell lines (e.g., NCI-H460, MCF-7) are seeded in 96-well plates at an appropriate density and allowed to attach for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., this compound) and incubated for a specified period (e.g., 48 hours).

  • Cell Fixation: The incubation medium is removed, and cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: The plates are washed with water and air-dried. Cells are then stained with 0.4% (w/v) Sulforhodamine B in 1% acetic acid for 30 minutes.

  • Washing and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The plates are air-dried, and the bound dye is solubilized with 10 mM Tris base.

  • Absorbance Measurement: The optical density is measured at a wavelength of 510 nm using a microplate reader.

  • Data Analysis: The GI₅₀ (50% growth inhibition) values are calculated from dose-response curves.

2. MTS Assay (for cell viability) [13]

  • Cell Seeding: Cells (e.g., HK1, C666.1) are seeded into 96-well plates (1x10⁴ to 3x10⁴ cells/well) and incubated for 24 hours.[1]

  • Compound Treatment: The medium is replaced with fresh medium containing various concentrations of the test compounds or DMSO as a vehicle control. The cells are then incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.[1]

  • MTS Reagent Addition: At the end of the incubation, the MTS reagent is added to each well according to the manufacturer's instructions.

  • Incubation: The plates are incubated for a further 1-4 hours at 37°C.

  • Absorbance Measurement: The absorbance is measured at 490 nm, with a reference wavelength of 630 nm.

  • Data Analysis: Cell viability is calculated as a percentage relative to the control cells. IC₅₀ (half-maximal inhibitory concentration) values are determined from the dose-response curves.[13]

Antiviral Assays

1. Virus Yield Reduction Assay (General Protocol) [8][14][15]

  • Cell Seeding and Infection: Host cells (e.g., MRC-5, Huh-7) are seeded in appropriate culture vessels. Cells are then infected with the virus of interest (e.g., Coronaviruses, Picornaviruses, Ebola virus) at a specific multiplicity of infection (MOI).[8][14]

  • Compound Treatment: After a 1-hour absorption period, the virus inoculum is removed, and the cells are washed with PBS. Fresh medium containing various concentrations of the test compound or DMSO is added.[14]

  • Incubation: The infected and treated cells are incubated for a defined period (e.g., 24 hours).[14]

  • Supernatant Collection: At the end of the incubation, the cell culture supernatant is collected.

  • Virus Titer Determination: The amount of infectious virus in the supernatant is quantified using a suitable method, such as a plaque assay or an endpoint dilution assay (TCID₅₀).[8][15]

  • Data Analysis: The EC₅₀ (50% effective concentration) is calculated by non-linear regression analysis of the dose-response curve, representing the compound concentration required to reduce the virus titer by 50%.[8]

Antiviral_Assay_Workflow A 1. Seed Host Cells B 2. Infect with Virus (specific MOI) A->B C 3. Treat with this compound Analogue (various concentrations) B->C D 4. Incubate (e.g., 24 hours) C->D E 5. Collect Supernatant D->E F 6. Quantify Virus Titer (Plaque Assay / TCID₅₀) E->F G 7. Calculate EC₅₀ F->G

Figure 2. General workflow for a virus yield reduction assay.

This comparative guide underscores the potential of this compound and its analogues as therapeutic agents. The structure-activity relationships delineated herein provide a roadmap for the rational design of novel derivatives with enhanced potency and selectivity. The detailed experimental protocols offer a foundation for further research and development in this promising area of medicinal chemistry.

References

Comparative Proteomic Analysis of Episilvestrol-Treated Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the proteomic effects of Episilvestrol, a potential anti-cancer agent. It includes supporting experimental data on its mechanism of action and impact on cellular signaling pathways.

This compound, a natural compound isolated from the Aglaia species, and its stereoisomer Silvestrol, have garnered significant interest in oncology research for their potent cytotoxic effects against various cancer cell lines.[1][2] These compounds are known to be powerful inhibitors of protein synthesis, a critical process for cancer cell proliferation and survival. This guide delves into the comparative proteomic analysis of cells treated with this compound, offering insights into its molecular targets and downstream effects.

Quantitative Proteomic Data Summary

While comprehensive quantitative proteomic data for this compound-treated cells is not extensively available in the public domain, a key study on the related compound Silvestrol provides significant insights. A study on nasopharyngeal carcinoma (NPC) cells revealed that treatment with a combination of Silvestrol and the rRNA synthesis inhibitor CX-5461 led to the downregulation of several key proteins involved in protein synthesis and cell cycle progression.[1] Given that this compound shares a similar mechanism of action, these findings offer a valuable proxy for understanding its effects.

Protein TargetFunctionEffect of TreatmentCell Line
eIF5A (eukaryotic initiation factor 5A)Involved in translation elongation and terminationDownregulatedHK1 (Nasopharyngeal Carcinoma)
c-myc Transcription factor, master regulator of cell proliferationDownregulatedHK1 (Nasopharyngeal Carcinoma)
Cyclin D1 Key regulator of cell cycle progression (G1/S transition)DownregulatedHK1 (Nasopharyngeal Carcinoma)

Note: The data presented is from a study using Silvestrol in combination with CX-5461. While this compound is expected to have similar effects on protein synthesis, further direct comparative proteomic studies are needed for a precise quantitative comparison.

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the proteomic analysis of cells treated with compounds like this compound and Silvestrol.

Cell Culture and Treatment

Human cancer cell lines, such as nasopharyngeal carcinoma (NPC) cell lines (e.g., HK1, C666-1), are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.[1] Cells are maintained in a humidified incubator at 37°C with 5% CO2. For treatment, cells are seeded and allowed to adhere overnight before being exposed to varying concentrations of this compound or a vehicle control (e.g., DMSO) for specified time periods (e.g., 24, 48, 72 hours).[1]

Proteomics Sample Preparation and Mass Spectrometry

Cell Lysis and Protein Extraction: Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a buffer containing detergents and protease inhibitors to extract total proteins. Protein concentration is determined using a standard assay such as the bicinchoninic acid (BCA) assay.

Protein Digestion: An equal amount of protein from each sample is reduced, alkylated, and then digested into smaller peptides using a protease, typically trypsin, overnight at 37°C.

Tandem Mass Tag (TMT) Labeling (for quantitative proteomics): For quantitative comparison, digested peptides from different treatment groups can be labeled with isobaric tandem mass tags (TMT). This allows for the simultaneous identification and quantification of proteins from multiple samples in a single mass spectrometry run.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The labeled peptide mixture is then separated by liquid chromatography based on hydrophobicity and directly introduced into a high-resolution mass spectrometer (e.g., Orbitrap). The mass spectrometer performs two stages of mass analysis (MS and MS/MS). In the first stage, the mass-to-charge ratio of the intact peptides is measured. In the second stage, selected peptides are fragmented, and the masses of the resulting fragment ions are measured.

Data Analysis: The acquired MS/MS spectra are searched against a protein database (e.g., UniProt) using a search engine (e.g., Sequest, Mascot) to identify the peptides and, consequently, the proteins. The TMT reporter ion intensities are used to quantify the relative abundance of the proteins across the different treatment conditions. Statistical analysis is then performed to identify proteins that are significantly differentially expressed.

Signaling Pathways and Experimental Workflows

The primary mechanism of action of this compound and Silvestrol is the inhibition of the eukaryotic initiation factor 4A (eIF4A), an RNA helicase that is a key component of the eIF4F complex.[1] This complex is crucial for the initiation of cap-dependent translation. By binding to eIF4A, this compound clamps it onto mRNA, preventing the unwinding of the 5' untranslated region (5' UTR) and thereby stalling the assembly of the ribosome and inhibiting protein synthesis. This leads to the downregulation of proteins with short half-lives and those with highly structured 5' UTRs, many of which are oncoproteins like c-myc and cell cycle regulators like Cyclin D1.[1]

Episilvestrol_Signaling_Pathway cluster_0 This compound's Mechanism of Action cluster_1 Downstream Cellular Effects This compound This compound eIF4A eIF4A This compound->eIF4A Inhibits (clamps on mRNA) eIF4F_complex eIF4F Complex (eIF4A, eIF4E, eIF4G) eIF4A->eIF4F_complex Part of mRNA mRNA eIF4F_complex->mRNA Binds to 5' cap Ribosome_Assembly Ribosome Assembly eIF4F_complex->Ribosome_Assembly Initiates Protein_Synthesis Protein Synthesis Ribosome_Assembly->Protein_Synthesis Leads to Downregulated_Proteins Downregulation of Oncogenic Proteins (e.g., c-myc, Cyclin D1) Protein_Synthesis->Downregulated_Proteins Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1 phase) Downregulated_Proteins->Cell_Cycle_Arrest Apoptosis Apoptosis (Programmed Cell Death) Cell_Cycle_Arrest->Apoptosis Proteomics_Workflow cluster_workflow Comparative Proteomics Experimental Workflow Cell_Culture 1. Cell Culture (e.g., NPC cells) Treatment 2. Treatment (this compound vs. Control) Cell_Culture->Treatment Protein_Extraction 3. Protein Extraction Treatment->Protein_Extraction Protein_Digestion 4. Protein Digestion (Trypsin) Protein_Extraction->Protein_Digestion TMT_Labeling 5. TMT Labeling (for quantification) Protein_Digestion->TMT_Labeling LC_MSMS 6. LC-MS/MS Analysis TMT_Labeling->LC_MSMS Data_Analysis 7. Data Analysis (Protein ID & Quantification) LC_MSMS->Data_Analysis

References

Episilvestrol's Selectivity for eIF4A Isoforms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Episilvestrol's selectivity for the eukaryotic translation initiation factor 4A (eIF4A) isoforms, eIF4AI and eIF4AII, in the context of other known eIF4A inhibitors. The information presented is supported by experimental data to aid in the evaluation of this compound as a selective therapeutic agent.

High Selectivity of this compound for eIF4AI/II

This compound, a natural product derived from the Aglaia species, is a potent inhibitor of protein synthesis.[1] Extensive research has demonstrated its remarkable selectivity for the DEAD-box RNA helicases eIF4AI and eIF4AII, which are critical components of the eIF4F complex that drives cap-dependent translation initiation.

Comparative Analysis of eIF4A Inhibitors

To provide a broader context for this compound's activity, the following tables summarize its performance alongside other known eIF4A inhibitors. The data is presented to facilitate a comparative assessment of their potency and cellular effects.

Table 1: Cellular Activity of eIF4A Inhibitors

CompoundCell LineAssay TypePotency (nM)Reference
This compound Lu1 (Lung Cancer)Cytotoxicity (ED₅₀)3.8[1]
LNCaP (Prostate Cancer)Cytotoxicity (ED₅₀)3.8[1]
MCF-7 (Breast Cancer)Cytotoxicity (ED₅₀)5.5[1]
HUVEC (Endothelial)Cytotoxicity (ED₅₀)15.3[1]
NCI-H460 (Lung Cancer)Anti-proliferative (GI₅₀)15.6 - 17.96[1]
MCF-7 (Breast Cancer)Anti-proliferative (GI₅₀)18.7[1]
Silvestrol Various Cancer Cell LinesTranslation InhibitionPotent (nM range)[4]
Zotatifin MDA-MB-231 (Breast Cancer)Anti-proliferative (GI₅₀)<15
Rohinitib AML Cell LinesApoptosis Induction6.25 - 50
Rocaglamide A Various Cancer Cell LinesTranslation InhibitionPotent (nM range)

Table 2: Biochemical Activity of eIF4A Inhibitors

CompoundTargetAssay TypePotencyReference
This compound eIF4AI/IIAffinity PurificationHighly Selective[2][3]
Zotatifin eIF4AmRNA Binding (IC₅₀)2 nM
eIF4A1-RNA complexBinding Affinity (K₀)0.021 µM (with inhibitor) vs 8.0 µM (without)
Rocaglamide A eIF4A-RNA-ATP complexBinding Affinity (K₀)High Affinity

Experimental Protocols

Affinity Purification of this compound Binding Partners

This method is used to identify the direct binding targets of this compound from a complex protein mixture, such as a cell lysate.

  • Preparation of Biotinylated this compound: this compound is chemically modified to include a biotin tag, creating a "bait" molecule.

  • Cell Lysis: Cultured cells are lysed to release their protein contents.

  • Incubation: The biotinylated this compound is incubated with the cell lysate to allow for binding to its target proteins.

  • Capture: Streptavidin-coated beads, which have a very high affinity for biotin, are added to the mixture. These beads bind to the biotinylated this compound, along with any proteins bound to it.

  • Washing: The beads are washed multiple times to remove non-specifically bound proteins.

  • Elution: The bound proteins are eluted from the beads.

  • Analysis: The eluted proteins are identified using techniques such as mass spectrometry. In the case of this compound, this method consistently identifies eIF4AI and eIF4AII as the primary binding partners.[2][3]

Cell Viability Assay (MTS Assay)

This colorimetric assay is used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).

  • MTS Reagent Addition: An MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution is added to each well.

  • Incubation: The plate is incubated to allow viable, metabolically active cells to convert the MTS reagent into a colored formazan product.

  • Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (typically 490 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. This data can then be used to determine the concentration of the compound that inhibits cell viability by 50% (IC₅₀ or ED₅₀).[1]

Signaling Pathway and Experimental Workflow

To visualize the biological context and experimental design, the following diagrams are provided.

eIF4F_Pathway cluster_upstream Upstream Signaling cluster_eIF4F eIF4F Complex Assembly cluster_translation Translation Initiation PI3K/Akt/mTOR PI3K/Akt/mTOR eIF4E eIF4E PI3K/Akt/mTOR->eIF4E Activates Ras/Raf/MEK/ERK Ras/Raf/MEK/ERK Ras/Raf/MEK/ERK->eIF4E Activates eIF4G eIF4G eIF4E->eIF4G mRNA mRNA eIF4E->mRNA Binds 5' Cap eIF4A eIF4AI/II eIF4G->eIF4A eIF4G->mRNA Binds eIF4A->mRNA Unwinds 5' UTR Ribosome Ribosome mRNA->Ribosome Protein Protein Ribosome->Protein Translates This compound This compound This compound->eIF4A Inhibits

Caption: The eIF4F translation initiation pathway and the inhibitory action of this compound on eIF4AI/II.

Affinity_Purification_Workflow Biotin-Episilvestrol Biotin-Episilvestrol Incubation Incubation Biotin-Episilvestrol->Incubation Cell Lysate Cell Lysate Cell Lysate->Incubation Capture Capture Incubation->Capture Streptavidin Beads Streptavidin Beads Streptavidin Beads->Capture Wash Wash Capture->Wash Elution Elution Wash->Elution Mass Spectrometry Mass Spectrometry Elution->Mass Spectrometry eIF4AI_II eIF4AI/II Identified Mass Spectrometry->eIF4AI_II

Caption: Experimental workflow for identifying this compound binding partners via affinity purification.

References

Safety Operating Guide

Proper Disposal Procedures for Episilvestrol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper handling and disposal of Episilvestrol in a laboratory setting. While this compound is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is a biologically active compound that warrants careful handling and adherence to best practices for laboratory chemical waste management to ensure personnel safety and environmental protection.[1]

This compound Safety and Handling Precautions

Before beginning any work with this compound, it is crucial to be familiar with its properties and the necessary safety measures.

1.1 Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound to minimize exposure.[1]

  • Eye Protection: Safety goggles with side-shields are mandatory.[1]

  • Hand Protection: Wear protective gloves.[1]

  • Body Protection: A lab coat or other impervious clothing is required.[1]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a suitable respirator should be used. Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[1]

1.2 General Handling:

  • Avoid inhalation of dust or aerosols.[1]

  • Prevent contact with eyes and skin.[1]

  • Do not eat, drink, or smoke in areas where this compound is handled.[2]

  • Ensure an accessible safety shower and eye wash station are nearby.[1]

This compound Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₃₄H₃₈O₁₃
Molecular Weight 654.7 g/mol
CAS Number 697235-39-5
Appearance Solid Powder
Solubility Soluble in DMSO
Storage Conditions Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 2 years, -20°C for 1 year.[1]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.[1]

Step-by-Step Disposal Procedures for this compound

The following procedures are based on general best practices for laboratory chemical waste disposal and should be adapted to comply with your institution's specific policies and local, state, and federal regulations.

3.1 Disposal of Unused or Waste this compound:

  • Waste Determination: Although not classified as hazardous, it is prudent to manage this compound as a chemical waste due to its biological activity. Do not dispose of it down the drain or in the regular trash.

  • Containerization:

    • Collect solid this compound waste in a clearly labeled, sealable, and chemically compatible container.

    • For solutions of this compound, use a labeled, leak-proof container. Avoid mixing with incompatible wastes.[3]

  • Labeling:

    • Label the waste container with "Non-Hazardous Chemical Waste" (or as required by your institution), the full chemical name "this compound," and the approximate quantity.

    • Include the date when the waste was first added to the container.

  • Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][4]

    • Ensure the container is kept closed except when adding waste.[1][4]

    • Store away from incompatible materials.[3]

  • Pickup and Disposal:

    • Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[4]

3.2 Disposal of Empty this compound Containers:

  • Decontamination:

    • Thoroughly empty the container of any remaining this compound.

    • Rinse the container three times with a suitable solvent in which this compound is soluble (e.g., DMSO followed by ethanol or another appropriate solvent).

    • The first rinseate is considered chemical waste and must be collected and disposed of as described in section 3.1. Subsequent rinses may also need to be collected depending on institutional policies.

  • Container Disposal:

    • After triple rinsing and air-drying, deface or remove the original label to prevent confusion.[1]

    • Dispose of the clean, empty container in the regular laboratory glass or solid waste stream, as permitted by your institution.

3.3 Spill Cleanup and Disposal:

  • Evacuate and Ventilate: Ensure the area is well-ventilated. If a significant amount of dust is generated, evacuate the immediate area.

  • Wear PPE: Use the personal protective equipment detailed in section 1.1.

  • Containment and Absorption:

    • For solid spills, carefully sweep or vacuum the material. Avoid generating dust.

    • For liquid spills, absorb the solution with an inert, non-combustible absorbent material (e.g., diatomite, universal binders).[1]

  • Collection and Disposal:

    • Collect the spilled material and absorbent into a labeled waste container.

    • Dispose of the contaminated material as chemical waste, following the procedure in section 3.1.

  • Decontamination:

    • Decontaminate the spill area and any affected equipment by scrubbing with alcohol or another suitable solvent.[1]

Experimental Protocols: Decontamination of Laboratory Equipment

Equipment that has come into contact with this compound should be decontaminated to prevent cross-contamination and ensure safety.

Methodology for Surface Decontamination:

  • Initial Cleaning: Remove any gross contamination from the equipment surfaces using a cloth or paper towel lightly wetted with a compatible solvent.

  • Solvent Wipe: Wipe down all surfaces that were in contact with this compound with a solvent in which it is soluble, such as DMSO, followed by a wipe with 70% ethanol.

  • Final Rinse: If appropriate for the equipment, perform a final rinse with deionized water to remove any solvent residues.

  • Drying: Allow the equipment to air dry completely before storage or reuse.

  • Verification: For critical applications, analytical methods may be employed to verify the absence of residual this compound.

Logical Workflow for Laboratory Chemical Waste Disposal

The following diagram illustrates a general workflow for the management and disposal of chemical waste, applicable to this compound, in a laboratory setting.

ChemicalWasteDisposalWorkflow This compound Disposal Workflow cluster_0 Waste Generation & Segregation cluster_1 Interim Storage cluster_2 Disposal & Decontamination cluster_3 Final Disposition A This compound Waste Generated (Solid, Liquid, Contaminated Materials) B Select Appropriate Waste Container A->B C Label Container Correctly (Name, Date, Waste Type) B->C D Store in Designated Satellite Accumulation Area (SAA) C->D E Keep Container Closed D->E F Segregate from Incompatibles D->F G Request Waste Pickup (via EHS) D->G J Licensed Waste Contractor Disposes of Waste G->J H Decontaminate Empty Containers & Work Surfaces I Dispose of Cleaned Containers in Regular Waste H->I

Caption: General workflow for the safe disposal of this compound waste in a laboratory.

References

Personal protective equipment for handling Episilvestrol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of Episilvestrol, a cytotoxic rocaglate derivative with potent antitumor activity.[1] Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment. While one Safety Data Sheet (SDS) for this compound classifies it as not a hazardous substance or mixture, it also recommends the use of full personal protective equipment.[2] Another SDS for the related compound Silvestrol indicates hazards such as being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[3] Therefore, treating this compound with the precautions appropriate for a cytotoxic compound is a prudent and necessary safety measure.

Personal Protective Equipment (PPE)

The primary line of defense when handling this compound is the consistent and correct use of appropriate PPE. The following table summarizes the recommended PPE for various activities involving this compound.

Activity Required PPE Notes
Handling solid (powder) form Double gloves (chemo-rated), disposable gown, N95 or N100 respirator, eye protection (safety goggles or face shield)To prevent inhalation of airborne particles and skin contact.[4][5]
Preparing solutions Double gloves (chemo-rated), disposable gown, eye protection (safety goggles or face shield)To be performed in a chemical fume hood or biological safety cabinet.[4]
Administering the compound Double gloves (chemo-rated), disposable gown, eye protection (safety goggles or face shield)To protect against splashes and spills.[6]
Handling contaminated waste Double gloves (chemo-rated), disposable gownTo prevent exposure during disposal procedures.[7]
Cleaning spills Double gloves (industrial thickness), disposable gown, N95 or N100 respirator, eye protection (safety goggles or face shield)Use a spill kit designed for cytotoxic agents.[8]

Operational Plans: Step-by-Step Guidance

Receiving and Storage:

  • Upon receipt, inspect the packaging for any signs of damage or leakage.

  • Wear single-use, chemo-rated gloves and a lab coat when unpacking.

  • Store this compound in a clearly labeled, sealed container in a designated, well-ventilated, and restricted-access area.[7]

  • Recommended storage temperature is -20°C.[9]

Preparation of Solutions:

  • All manipulations should be performed in a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC).

  • Cover the work surface with a disposable, plastic-backed absorbent pad.[4]

  • Wear the appropriate PPE as outlined in the table above.

  • When dissolving the solid compound, add the solvent slowly to avoid aerosolization.

  • After preparation, wipe down all surfaces with an appropriate deactivating agent (e.g., 70% ethanol), followed by a cleaning agent.[2]

Spill Management:

  • Evacuate and Secure: Immediately alert others in the area and restrict access to the spill site.

  • Don PPE: Put on the appropriate PPE for spill cleanup, including a respirator.[8]

  • Containment: Use a cytotoxic spill kit to absorb the spill. For powders, gently cover with damp absorbent material to avoid raising dust.

  • Cleanup: Carefully collect all contaminated materials into a designated cytotoxic waste container.[10]

  • Decontamination: Clean the spill area thoroughly with an appropriate deactivating solution, followed by a neutral detergent.[2]

  • Disposal: Dispose of all cleanup materials as cytotoxic waste.

Disposal Plan

All materials contaminated with this compound must be disposed of as cytotoxic waste in accordance with institutional and local regulations.[11]

  • Solid Waste: This includes gloves, gowns, absorbent pads, and any other disposable materials that have come into contact with this compound. Place these items in a leak-proof, puncture-resistant container clearly labeled as "Cytotoxic Waste".[7]

  • Liquid Waste: Collect all liquid waste containing this compound in a sealed, leak-proof container that is clearly labeled. Do not pour down the drain.[2]

  • Sharps: Any sharps, such as needles or pipette tips, contaminated with this compound must be placed in a designated cytotoxic sharps container.[10]

The following diagram illustrates the general workflow for handling and disposing of this compound.

Episilvestrol_Handling_Workflow cluster_prep Preparation cluster_disposal Disposal Don_PPE 1. Don Appropriate PPE Prepare_Work_Area 2. Prepare Work Area in Fume Hood/BSC Don_PPE->Prepare_Work_Area Handle_this compound 3. Handle/Weigh this compound Prepare_Work_Area->Handle_this compound Prepare_Solution 4. Prepare Solution Handle_this compound->Prepare_Solution Clean_Work_Area 5. Clean and Decontaminate Work Area Prepare_Solution->Clean_Work_Area Segregate_Waste 6. Segregate Contaminated Waste Clean_Work_Area->Segregate_Waste Solid_Waste Solid Waste (Gloves, Gown) Segregate_Waste->Solid_Waste Liquid_Waste Liquid Waste Segregate_Waste->Liquid_Waste Sharps_Waste Sharps Waste Segregate_Waste->Sharps_Waste Dispose_Cytotoxic 7. Dispose in Labeled Cytotoxic Containers Solid_Waste->Dispose_Cytotoxic Liquid_Waste->Dispose_Cytotoxic Sharps_Waste->Dispose_Cytotoxic

Caption: Workflow for the safe handling and disposal of this compound.

The following decision tree can guide the selection of appropriate PPE.

PPE_Decision_Tree Start Start: Handling this compound Is_Powder Is it a solid/powder? Start->Is_Powder Is_Splash_Risk Risk of splash? Is_Powder->Is_Splash_Risk No Respirator Wear N95/N100 Respirator Is_Powder->Respirator Yes Eye_Protection Wear Safety Goggles/Face Shield Is_Splash_Risk->Eye_Protection Yes Standard_PPE Wear Double Gloves and Gown Is_Splash_Risk->Standard_PPE No Respirator->Is_Splash_Risk Eye_Protection->Standard_PPE End Proceed with Task Standard_PPE->End

Caption: Decision tree for selecting appropriate PPE for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.